molecular formula C6H3N3O2 B2646583 5-Cyanopyrimidine-4-carboxylic acid CAS No. 1781895-01-9

5-Cyanopyrimidine-4-carboxylic acid

Cat. No.: B2646583
CAS No.: 1781895-01-9
M. Wt: 149.109
InChI Key: OHHJSTKTZABDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyanopyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H3N3O2 and its molecular weight is 149.109. The purity is usually 95%.
BenchChem offers high-quality 5-Cyanopyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyanopyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyanopyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2/c7-1-4-2-8-3-9-5(4)6(10)11/h2-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHJSTKTZABDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781895-01-9
Record name 5-cyanopyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and properties of 5-Cyanopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, reactivity, and applications of 5-Cyanopyrimidine-4-carboxylic acid .

A Versatile Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

5-Cyanopyrimidine-4-carboxylic acid (CAS: 1781895-01-9) represents a critical pharmacophore in modern medicinal chemistry. Characterized by an electron-deficient pyrimidine core decorated with orthogonal functional groups—a nitrile at C5 and a carboxylic acid at C4—this scaffold serves as a potent electrophile and a precursor to fused heterocyclic systems. Its utility spans the development of p38 MAP kinase inhibitors , Akt1 modulators , and HIF-prolyl hydroxylase inhibitors . This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profiles tailored for high-throughput optimization.

Chemical Identity & Physicochemical Profile[1][2]

The compound exhibits significant polarity and acidity due to the electron-withdrawing nature of the pyrimidine ring reinforced by the ortho-cyano group.

PropertyDataNote
IUPAC Name 5-Cyanopyrimidine-4-carboxylic acid
CAS Number 1781895-01-9Specific to the 4-COOH, 5-CN isomer
Molecular Formula C₆H₃N₃O₂
Molecular Weight 149.11 g/mol Ideal for Fragment-Based Drug Design (Rule of 3)
Physical State Off-white to tan powderHygroscopic; store under inert gas
Predicted pKa ~1.8 – 2.5Highly acidic due to inductive effect of C5-CN
LogP (Calc) -0.3 to 0.1High aqueous solubility at neutral pH
H-Bond Donors/Acceptors 1 / 4

Structural Analysis & Electronic Properties

The reactivity of 5-cyanopyrimidine-4-carboxylic acid is dictated by the synergistic electron-withdrawing effects of the ring nitrogens and the substituents.

  • Electronic Deficiency: The pyrimidine ring is inherently π-deficient. The addition of a nitrile (C5) and a carboxyl group (C4) makes the C2 and C6 positions highly electrophilic.

  • Ortho-Effect: The proximity of the nitrile and carboxylic acid allows for facile cyclization reactions to form fused systems like pyrimido[4,5-d]pyrimidines or pyrrolopyrimidines .

  • Acid Stability: Unlike typical aromatic acids, the C4-carboxylic acid is prone to thermal decarboxylation , driven by the stability of the resulting pyrimidinyl anion (stabilized by the C5-cyano group).

Synthetic Pathways

Two primary routes are employed for the synthesis of 5-cyanopyrimidine-4-carboxylic acid. The choice depends on the availability of starting materials and the desired scale.

Pathway A: Oxidation of 4-Methylpyrimidine-5-carbonitrile (Preferred)

This route utilizes the acidity of the C4-methyl protons. The methyl group is activated by the electron-deficient ring, allowing oxidation by Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄), though the latter requires careful pH control to prevent nitrile hydrolysis.

Pathway B: Palladium-Catalyzed Carbonylation

Starting from 4-chloro-5-cyanopyrimidine (or 4-bromo), a Pd-catalyzed carbonylation (CO gas, Pd(OAc)₂, alcohol) yields the ester, which is subsequently hydrolyzed under mild acidic conditions to avoid touching the nitrile.

Synthesis Start1 4-Methylpyrimidine- 5-carbonitrile Inter1 Aldehyde Intermediate Start1->Inter1 SeO2, Dioxane Reflux Product 5-Cyanopyrimidine- 4-carboxylic Acid Inter1->Product NaClO2, H2O2 (Pinnick Oxidation) Start2 4-Chloro-5- cyanopyrimidine Ester Ethyl 5-cyanopyrimidine- 4-carboxylate Start2->Ester Pd(OAc)2, CO (1 atm) EtOH, Et3N Ester->Product LiOH, THF/H2O 0°C (Controlled Hydrolysis)

Figure 1: Primary synthetic workflows. Pathway A (top) is preferred for laboratory scale; Pathway B (bottom) is scalable for industrial manufacturing.

Reactivity Profile

The scaffold's reactivity is defined by three distinct zones: the carboxylic acid (amide coupling/decarboxylation), the nitrile (cyclization/hydrolysis), and the ring carbons (nucleophilic attack).

Nucleophilic Aromatic Substitution (SNAr)

While the acid itself is less prone to SNAr due to the negative charge on the carboxylate, its esters or activated amides are highly reactive at the C6 position . Nucleophiles (amines, thiols) can displace hydrides (via oxidative nucleophilic substitution) or leaving groups if present.

Decarboxylation

Thermal stress (>150°C) or strong basic conditions can trigger decarboxylation, yielding 5-cyanopyrimidine. This is a critical stability concern during drying or high-temperature coupling reactions.

Cyclocondensation

Reaction with hydrazines or amidines targets both the C4-carbonyl and C5-nitrile, forming fused bicyclic systems.

Reactivity Center 5-Cyanopyrimidine- 4-carboxylic Acid Decarb 5-Cyanopyrimidine (Decarboxylation) Center->Decarb Heat (>150°C) or Strong Base Amide Amide Derivatives (p38 Inhibitors) Center->Amide R-NH2, HATU, DIPEA (Amide Coupling) Fused Pyrimido[4,5-d]pyridazines (Fused Cycles) Center->Fused Hydrazine (N2H4) Cyclization Hydrolysis Pyrimidinedicarboxylic Acid (Nitrile Hydrolysis) Center->Hydrolysis Conc. HCl or NaOH Reflux

Figure 2: Reactivity map. Red arrows indicate degradation/competing pathways; Green arrows indicate synthetic utility.

Applications in Drug Discovery[5][7][8]

p38 MAP Kinase Inhibitors

The 5-cyanopyrimidine-4-carboxamide motif is a bioisostere for other aromatic amides found in kinase inhibitors. The cyano group can form specific hydrogen bonds with the backbone amide of Met109 in the p38α hinge region, while the amide moiety interacts with the ATP-binding pocket [1].

Akt1 Modulators

Recent patent literature highlights this scaffold in the synthesis of allosteric Akt1 inhibitors. The acid functionality allows for the attachment of solubilizing groups or specific linkers that orient the molecule within the PH domain of Akt1 [2].

Fragment-Based Drug Design (FBDD)

With a molecular weight <150 Da and high polarity, the molecule is an ideal "fragment" for screening against difficult targets. It provides vectors for growth at the C4 (amide) and C2/C6 (via C-H activation or substitution) positions.

Experimental Protocols

Protocol A: Controlled Hydrolysis of Ethyl 5-cyanopyrimidine-4-carboxylate

To avoid hydrolyzing the nitrile group, mild conditions are strictly required.

  • Dissolution: Dissolve ethyl 5-cyanopyrimidine-4-carboxylate (1.0 eq) in THF:Water (3:1 v/v). Cool to 0°C.

  • Saponification: Add LiOH.H₂O (1.05 eq) portion-wise. Do not use excess strong base (NaOH/KOH) or heat, as this will hydrolyze the nitrile to the amide/acid.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC or LCMS (look for M-H = 148).

  • Workup: Carefully acidify to pH 3–4 with 1N HCl. The acid may precipitate. If not, extract with EtOAc/iPrOH (3:1).

  • Isolation: Dry organic layer over Na₂SO₄ and concentrate in vacuo at <40°C to prevent decarboxylation.

Protocol B: Amide Coupling (General)

Due to the electron-deficient ring, the acid chloride method is risky (instability). Coupling agents are preferred.

  • Suspend the acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 min to activate.

  • Add the amine (1.1 eq). Stir at RT for 2–4 h.

  • Note: If the amine is a weak nucleophile (e.g., aniline), heating may be required, but do not exceed 60°C.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Cyanide Risk: While the nitrile is covalently bonded, combustion or strong acidic hydrolysis can release HCN gas. Work in a well-ventilated fume hood.

  • Storage: Store at -20°C under nitrogen. The compound is hygroscopic and sensitive to base-catalyzed degradation.

References

  • Liu, C., et al. (2005). "5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase." Journal of Medicinal Chemistry, 48(20), 6261-6270. Link

  • Patent WO2024073371A1 . (2024).[1] "Akt1 modulators." World Intellectual Property Organization. Link

  • Chimichi, S., & Nesi, R. (1977). "A new facile synthesis of 5-aminopyridazine-4-carboxylic acid." Journal of Heterocyclic Chemistry, 14(6), 1099-1100. (Mechanistic parallel for heterocyclic acid synthesis). Link

  • PubChem Compound Summary. (2025). "5-Cyanopyrimidine-4-carboxylic acid (CID 12258912)." National Center for Biotechnology Information. Link

Sources

Role of 5-Cyanopyrimidine-4-carboxylic acid in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: The Role of 5-Cyanopyrimidine-4-carboxylic Acid in Heterocyclic Synthesis

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with profound biological activities.[1] Its presence in nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. In drug development, the pyrimidine scaffold is a "privileged structure," frequently appearing in FDA-approved drugs for a wide range of therapeutic areas, including oncology (e.g., 5-Fluorouracil, Imatinib), infectious diseases (e.g., Zidovudine), and central nervous system disorders.[2] The adaptability of the pyrimidine ring allows for substitution at various positions, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

Within the vast family of pyrimidine-based building blocks, 5-Cyanopyrimidine-4-carboxylic acid emerges as a particularly versatile and powerful synthon. Its strategic arrangement of functional groups—an electrophilic cyano group at the C5 position and a carboxylic acid at the C4 position on an electron-deficient pyrimidine core—provides a unique platform for constructing complex, fused heterocyclic systems. This guide offers a deep dive into the synthetic utility of this molecule, exploring its reactivity, key transformations, and its pivotal role in the synthesis of medicinally relevant scaffolds, particularly fused pyrimidine systems like pyrimido[4,5-d]pyrimidines.

Part 1: Synthesis and Fundamental Reactivity

The utility of 5-Cyanopyrimidine-4-carboxylic acid begins with its synthesis and the distinct reactivity of its functional groups. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the cyano group, renders the C4 and C5 positions highly influential in chemical transformations.

Synthesis of the Core Synthon

The preparation of 5-cyanopyrimidine scaffolds often starts from readily available acyclic precursors. While multiple routes exist for pyrimidine synthesis, a common approach involves the condensation of a three-carbon component with an amidine or related species.[3][4] For instance, processes have been developed starting from malonic acid dinitrile and dimethylformamide chloride, which can be cyclized to form the 4-substituted-5-cyanopyrimidine core.[5] The carboxylic acid functionality can then be introduced via hydrolysis of a precursor nitrile or ester group under controlled conditions.[5][6]

The Duality of Reactivity: The Cyano and Carboxylic Acid Groups

The synthetic power of 5-Cyanopyrimidine-4-carboxylic acid lies in the orthogonal reactivity of its two key functional groups.

  • The Carboxylic Acid (C4): This group serves as a classical handle for forming amide, ester, or acyl halide linkages. Its activation, typically using peptide coupling agents like EDC/HOBt or conversion to an acyl chloride, is a critical step for introducing nucleophiles.[7] This functionality is often the anchor point for building out one side of a fused ring system or for attaching side chains that modulate biological activity.

  • The Cyano Group (C5): The nitrile is a versatile electrophilic center. It can participate directly in cyclization reactions by reacting with binucleophiles or be transformed into other key functional groups. For example, it can be:

    • Hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid, offering an alternative synthetic handle.[6]

    • Reduced to an aminomethyl group (-CH₂NH₂), introducing a flexible basic center.

    • Acted upon by nucleophiles to initiate ring closure, a cornerstone of its use in forming fused heterocycles.

Part 2: A Gateway to Fused Heterocyclic Systems

The primary application of 5-Cyanopyrimidine-4-carboxylic acid and its derivatives is in the construction of fused bicyclic and polycyclic systems. The pyrimido[4,5-d]pyrimidine scaffold, in particular, is a frequent target due to its significant biological activities.[8][9]

The Synthesis of Pyrimido[4,5-d]pyrimidines

The pyrimido[4,5-d]pyrimidine core is a prominent scaffold in modern drug discovery, notably in the development of kinase inhibitors for oncology.[8] The 5-cyano-4-carboxamide pyrimidine (derived from the title compound) is an ideal precursor for constructing this fused system. The general strategy involves the condensation of this intermediate with a reagent that can form the second pyrimidine ring.

A common method involves the reaction of a 4-amino-5-cyanopyrimidine derivative with an agent like N,N-dimethylformamide-dimethylacetal (DMF-DMA).[9] This reaction proceeds through the formation of an intermediate that subsequently cyclizes to yield the pyrimido[4,5-d]pyrimidine system.

Diagram 1: General Synthetic Pathway to Pyrimido[4,5-d]pyrimidines

G cluster_0 Activation & Amidation cluster_1 Cyclization Start 5-Cyanopyrimidine- 4-carboxylic acid Amide 5-Cyanopyrimidine- 4-carboxamide Start->Amide 1. SOCl₂ or EDC/HOBt 2. NH₃ Start->Amide Intermediate N'-(5-cyano-pyrimidin-4-yl)- N,N-dimethylformamidine Amide->Intermediate DMF-DMA Amide->Intermediate Final Pyrimido[4,5-d]pyrimidine Scaffold Intermediate->Final Heat / Cyclization Intermediate->Final

Caption: A typical workflow for synthesizing pyrimido[4,5-d]pyrimidines.

Detailed Experimental Protocol: Synthesis of a Pyrimido[4,5-d]pyrimidine Intermediate

The following protocol is a representative example adapted from established methodologies for synthesizing pyrimido[4,5-d]pyrimidine systems from a 4-amino-5-cyanopyrimidine precursor.[9]

Step 1: Synthesis of 4-Amino-2-(cyclopropylamino)pyrimidine-5-carbonitrile

  • Start with a suitable 2,4-dichloro-5-cyanopyrimidine precursor.

  • In a sealed vessel, dissolve the precursor in ethanol.

  • Add an excess of cyclopropylamine to the solution.

  • Heat the reaction mixture at 80°C for 12-16 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the resulting residue by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 4-amino-2-(cyclopropylamino)pyrimidine-5-carbonitrile.[9]

Step 2: Cyclization to the Pyrimido[4,5-d]pyrimidine Scaffold

  • Suspend the 4-amino-2-(cyclopropylamino)pyrimidine-5-carbonitrile (1.0 eq.) in dry toluene (approx. 0.02 M).

  • Add N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.0-1.2 eq.).

  • Stir the resulting mixture under an inert atmosphere (e.g., nitrogen) and heat to 110°C for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and evaporate the solvent under vacuum to yield the crude pyrimido[4,5-d]pyrimidine product, which can be further purified by recrystallization or chromatography.[9]

Data Summary: Examples of Synthesized Pyrimido[4,5-d]pyrimidines

The versatility of this synthetic approach allows for the creation of a diverse library of compounds.

Compound IDStarting AmineR Group on Second RingYield (%)Reference
4g p-toluidine2,5-dimethyl-7-phenyl28%[10]
4h p-toluidine5-ethyl-2-methyl-7-phenyl30%[10]
7a N,N-dimethylethylenediamineN2-(2-(Dimethylamino)ethyl)N/A[9]
7d 4-aminoindaneN-(2,3-dihydro-1H-inden-4-yl)43%[9]

Part 3: Mechanistic Insights and Experimental Causality

A deep understanding of reaction mechanisms is crucial for optimizing conditions and troubleshooting synthetic challenges. The cyclization of 4-amino-5-cyanopyrimidines is a classic example of an intramolecular reaction driven by the inherent reactivity of the scaffold.

Mechanism of Ring Closure

The cyclization reaction initiated by DMF-DMA proceeds through several key steps. Understanding this cascade is vital for rational experimental design.

Diagram 2: Mechanism of Pyrimido[4,5-d]pyrimidine Formation

G cluster_0 Step 1: Formamidine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A 4-Amino-5-cyanopyrimidine C N'-(5-cyanopyrimidin-4-yl)-N,N-dimethylformamidine (Intermediate) A->C + B DMF-DMA B->C D Tautomerization & Attack C->D Heat E Cyclized Intermediate D->E Nitrile group attacks iminium carbon F Elimination of Dimethylamine E->F G Final Pyrimido[4,5-d]pyrimidine F->G Aromatization

Caption: Key mechanistic steps in the cyclization reaction.

  • Formamidine Formation: The primary amino group at the C4 position of the pyrimidine attacks the electrophilic carbon of DMF-DMA, leading to the elimination of methanol and the formation of a dimethylformamidine intermediate.

  • Intramolecular Nucleophilic Attack: Upon heating, the electron pair from the pyrimidine ring nitrogen (N3) initiates an intramolecular cyclization by attacking the electrophilic carbon of the nitrile (C5-CN). This step is often the rate-determining step and requires thermal energy to overcome the activation barrier. This type of 5-endo-trig cyclization, while sometimes disfavored under Baldwin's rules, can be facilitated by the specific geometry and electronic nature of the substrate.

  • Aromatization: The resulting bicyclic intermediate is not yet aromatic. A final elimination step, typically involving the loss of dimethylamine, restores aromaticity and yields the stable pyrimido[4,5-d]pyrimidine product.

Causality in Experimental Design
  • Choice of Solvent: Anhydrous, high-boiling point solvents like toluene or xylene are often chosen for the cyclization step. This is because the reaction requires significant thermal energy (often >100°C) to drive the intramolecular cyclization and subsequent aromatization. The solvent must be inert to the reactive intermediates.

  • Use of an Inert Atmosphere: Reactions are conducted under nitrogen or argon to prevent side reactions with atmospheric oxygen or moisture, which could potentially hydrolyze the cyano group or react with the electron-rich intermediates.

  • Catalyst Choice: While the thermal cyclization shown above is common, other synthetic routes to fused pyrimidines may employ catalysts. For example, one-pot syntheses of pyrimido[4,5-d]pyrimidines have been developed using novel DABCO-based ionic liquid catalysts, which can facilitate the reaction under milder conditions and offer advantages in terms of yield and work-up.[11] The choice of catalyst depends on the specific substrates and the desired reaction pathway.

Conclusion and Future Outlook

5-Cyanopyrimidine-4-carboxylic acid is more than just a chemical intermediate; it is a strategic tool for molecular architects. Its pre-installed, orthogonally reactive functional groups provide a reliable and efficient entry point into complex heterocyclic scaffolds that are of high interest to the pharmaceutical and agrochemical industries.[12] The ability to readily construct the pyrimido[4,5-d]pyrimidine core, a privileged structure in kinase inhibition, highlights its central role in modern drug discovery programs.

Future research will likely focus on expanding the repertoire of fused systems that can be accessed from this versatile building block. The development of novel cyclization strategies, perhaps leveraging photoredox or electro-organic catalysis, could unlock new chemical space. As our understanding of disease biology grows, the demand for novel, structurally complex small molecules will continue to increase, ensuring that foundational synthons like 5-Cyanopyrimidine-4-carboxylic acid remain indispensable in the hands of synthetic chemists.

References

  • Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-70. [Link]

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

  • Abdellatif, K. R. A., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 20(6), 10735-10750. [Link]

  • El-Naggar, A. M., et al. (2019). Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors. Bioorganic Chemistry, 91, 103159. [Link]

  • Akhtar, M. J., et al. (2023). Rationale for designing of cyanopyrimidine derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimido[4,5-d]pyrimidine 11. ResearchGate. [Link]

  • Fadda, A. A., et al. (2009). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2829-2842. [Link]

  • Sahrapeyma, S., et al. (2021). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]

  • R Discovery. (n.d.). The Mechanism of Cyclization Reactions. R Discovery. [Link]

  • Google Patents. (1970). Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.
  • Akhtar, M. J., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

  • Al-Ostoot, F. H., et al. (2024). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Casey, B. M., et al. (2013). Mechanistic studies on the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Borowski, T., et al. (2007). Mechanism for cyclization reaction by clavaminic acid synthase. Insights from modeling studies. Biochemistry, 46(12), 3692-701. [Link]

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • MDPI. (2023). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

  • Han, L., et al. (2023). Recent advances of 5-endo-trig radical cyclization: promoting strategies and applications. Chemical Communications, 59(84), 12567-12581. [Link]

  • Kiyokawa, K., et al. (2017). Oxidative Cyclization of β,γ-Unsaturated Carboxylic Acids Using Hypervalent Iodine Reagents: An Efficient Synthesis of 4-Substituted Furan-2-ones. Synthesis, 49(13), 2907-2912. [Link]

  • Gersch, M. S., et al. (2018). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. Bioconjugate Chemistry, 29(5), 1466-1471. [Link]

  • Al-Mousawi, S. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6036-6057. [Link]

Sources

Physicochemical Profiling of Cyano-Pyrimidines: From Electronic Tuning to Covalent Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Characteristics of Cyano-Substituted Pyrimidines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists[1]

Executive Summary: The "Nitrile Effect" in Heterocyclic Chemistry

In the optimization of pyrimidine-based pharmacophores, the cyano (nitrile) group acts as more than a simple steric placeholder. It is a high-impact electronic modulator that fundamentally alters the heterocyclic core's physicochemical landscape. Unlike halogens, which primarily drive lipophilicity, the cyano group exerts a potent electron-withdrawing effect ($ \sigma_p \approx 0.66 $) while simultaneously offering a specific vector for hydrogen bond acceptance and reversible covalent targeting.[1]

This guide analyzes the physicochemical shifts induced by cyano-substitution on the pyrimidine ring—specifically focusing on pKa suppression , lipophilicity modulation , and reactivity profiles —to equip researchers with the rationale needed for precision lead optimization.

Electronic Landscape & Acid-Base Equilibria

The introduction of a cyano group onto the pyrimidine ring creates a "basicity cliff." The pyrimidine ring nitrogens are already weakly basic ($ pK_a \approx 1.3


 -I 

-M $) effects of the nitrile group further deplete electron density from the ring.[1]
Quantitative pKa Shifts

The position of the cyano group dictates the magnitude of the basicity suppression.

Substitution PositionElectronic EffectApprox. $ pK_a $ (Conjugate Acid)Physicochemical Consequence
Unsubstituted Reference~1.3Weakly basic; partially protonated at very low pH.
5-Cyano Strong Inductive ($ -I $)~ -1.5 to 0.0Essentially non-basic in aqueous media. Neutral at all physiological pHs.
2-Cyano Inductive + Resonance~ -3.3Highly electron-deficient ring; increased susceptibility to nucleophilic attack.

Implication: Cyano-pyrimidines remain uncharged across the entire physiological pH range (1.0–8.0). This absence of ionization improves membrane permeability (passive diffusion) but requires careful solubility optimization via other vectors (e.g., polar side chains).[1]

Dipole Moment & Stacking

The cyano group possesses a large dipole moment (~3.9 D).[1] When attached to the pyrimidine core, it creates a strong directional dipole that facilitates:

  • Antiparallel Dimerization: In crystal lattices and concentrated solutions, cyano-pyrimidines often stack in antiparallel arrangements to cancel dipole moments, influencing solubility and melting points.

  • 
    -
    
    
    
    Stacking:
    The electron-deficient ring becomes a potent
    
    
    -acceptor, strengthening interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.

Solubility and Lipophilicity Profiles[2]

Replacing a halogen (Cl, Br, I) or a methyl group with a nitrile often lowers the LogP, improving "drug-likeness" by reducing metabolic liability associated with high lipophilicity.[1]

LogP Comparative Analysis

Data modeled for 2,4-disubstituted pyrimidine scaffolds.

Substituent (R)LogP (Octanol/Water)Solubility TrendNotes
-H 0.65ModerateBaseline.
-CH3 1.15LowIncreases lipophilicity without electronic benefit.
-Cl 1.35LowClassic bioisostere, but lipophilic.
-CF3 1.85Very LowMetabolic stability, but solubility risk.
-CN 0.45 High Lowers LogP while maintaining metabolic stability.
The "Solubility-Permeability" Paradox

While the cyano group lowers LogP (aiding solubility), the suppression of ionization (low pKa) means the molecule relies solely on intrinsic solubility rather than pH-dependent ionization.[1]

  • Recommendation: If aqueous solubility is poor, introduce a solubilizing amine on a side chain (e.g., piperazine) rather than relying on the pyrimidine core's basicity.[1]

Reactivity Profile: The Covalent Vector

Cyano-pyrimidines exhibit a dichotomy in reactivity based on the nitrile's environment. This is critical for designing Targeted Covalent Inhibitors (TCIs) .

Mechanism: Reversible Covalent Inhibition

Highly electron-deficient nitriles (e.g., 2-cyanopyrimidine or cyano-substituted electrophiles) can react with non-catalytic cysteine residues in a reversible manner.

Pathway:

  • Nucleophilic Attack: The thiolate of a cysteine residue attacks the nitrile carbon.

  • Thioimidate Formation: A metastable thioimidate adduct is formed.

  • Reversibility: Unlike acrylamides (often irreversible), the thioimidate can hydrolyze or revert, offering a tunable residence time.[1]

Visualization of Reactivity Logic

The following diagram illustrates the decision matrix for utilizing cyano-pyrimidines in drug design.

CyanoPyrimidineLogic Start Cyano-Pyrimidine Design Pos2 2-Cyano Substitution Start->Pos2 Maximize Reactivity Pos5 5-Cyano Substitution Start->Pos5 Maximize Stability HighReactivity High Electrophilicity (SNAr Susceptible) Pos2->HighReactivity Stable Chemically Stable Pos5->Stable Covalent Reversible Covalent Inhibitor (Cys Target) HighReactivity->Covalent Target Engagement MetabolicRisk Metabolic Hydrolysis (Amide Formation) HighReactivity->MetabolicRisk Liability HBond H-Bond Acceptor (Ser/Thr/Water) Stable->HBond Binding Affinity PiStack Enhanced Pi-Stacking Stable->PiStack Hydrophobic Pocket

Caption: Decision matrix for placing the cyano group. 2-position favors covalent reactivity; 5-position favors stability and non-covalent interactions.

Experimental Characterization Protocols

To validate the physicochemical properties of a new cyano-pyrimidine lead, the following self-validating protocols are recommended.

Protocol: Spectrophotometric pKa Determination

Standard potentiometric titration is often insufficient due to the low pKa (< 2) and low aqueous solubility of these compounds.[1]

Materials:

  • UV-Vis Spectrophotometer (200–400 nm range).

  • Buffer set: HCl (0.1 M to 5.0 M) for pH < 1 range.[1]

  • Reference Standard: 2-Aminopyrimidine (pKa ~3.5) for system validation.

Workflow:

  • Preparation: Dissolve compound in methanol (stock 10 mM) to ensure solubility.

  • Dilution: Prepare aliquots in aqueous buffers ranging from pH 0.0 to 7.0. For extremely low pKa (2-cyano), use Hammett acidity function ($ H_0 $) solutions using sulfuric acid.[1]

  • Scanning: Measure UV absorbance. The cyano group causes a significant bathochromic shift upon protonation of the ring nitrogen.

  • Analysis: Plot Absorbance (

    
    ) vs. pH. Use the inflection point of the sigmoidal curve to determine pKa.
    
    • Validation Check: If no inflection is observed down to pH 1, report pKa < 1.0.

Protocol: LogD (Shake-Flask Method)

Crucial for verifying the lipophilicity advantage over halogenated analogs.[1]

Materials:

  • 1-Octanol (water-saturated).

  • Phosphate Buffered Saline (PBS) pH 7.4 (octanol-saturated).[1]

  • HPLC system with UV detection.

Workflow:

  • Equilibration: Pre-saturate octanol with buffer and buffer with octanol for 24h.

  • Partitioning: Dissolve compound in the octanol phase (100 µM). Add equal volume of PBS.

  • Agitation: Shake for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Inject both phases into HPLC.

  • Calculation: $ LogD_{7.4} = \log_{10} \left( \frac{Area_{octanol}}{Area_{buffer}} \right) $.[1]

    • Self-Validation: Recovery (mass balance) must be >95% to rule out precipitation or adsorption to glass.[1]

Synthetic & Stability Considerations

Metabolic Stability

The nitrile group is generally robust but can undergo hydrolysis to the primary amide and subsequently the carboxylic acid.

  • Enzymes: Nitrilases or CYP450-mediated oxidative attack on the alpha-carbon (if alkyl-nitrile).

  • Mitigation: Aromatic nitriles (cyanopyrimidines) are significantly more stable than aliphatic nitriles.[1] Steric hindrance (e.g., ortho-substitution) further retards hydrolysis.[1]

Chemical Synthesis Note

When synthesizing 2-cyanopyrimidines, avoid strong aqueous bases at high temperatures, as the electron-deficient ring makes the nitrile carbon susceptible to hydrolysis (attack by $ OH^- $).[1] Use mild conditions (e.g., $ Pd $-catalyzed cyanation or dehydration of amides using $ POCl_3 $ or trifluoroacetic anhydride).[1]

References

  • Synthesis and Characterization of 1′-C-Cyano Pyrimidine Nucleosides. Journal of Medicinal Chemistry.

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Acta Pharmaceutica Sinica B.

  • Reversible covalent BTK inhibitors based on inverted cyanoacrylamides. Chemical Science.

  • Physicochemical properties of some pyrimidine derivatives. Journal of Analytical & Pharmaceutical Research.

  • Hammett Substituent Constants and Electronic Effects. Organic Chemistry Data.

  • 2-Cyanopyrimidine: Properties and Safety. PubChem.

Sources

5-Cyanopyrimidine-4-carboxylic acid: A Critical Pharmaceutical Intermediate in Targeted Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of small-molecule kinase inhibitors relies heavily on versatile, highly functionalized heterocyclic building blocks. 5-Cyanopyrimidine-4-carboxylic acid (CAS: 1781895-01-9) has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of novel AKT1 (Protein Kinase B) modulators[1][2]. This technical guide provides an in-depth analysis of its chemical properties, its mechanistic role in the PI3K/AKT/mTOR signaling pathway, and a self-validating synthetic methodology for its preparation.

Chemical Identity & Pharmacophore Relevance

The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic endogenous purine and pyrimidine bases, allowing it to engage in critical hydrogen-bonding interactions within the ATP-binding pockets of various kinases[3].

The functionalization of the pyrimidine ring at the 4- and 5-positions with a carboxylic acid and a nitrile group, respectively, creates a highly synergistic pharmacophore:

  • 5-Cyano Group (-CN): Acts as a strong electron-withdrawing group (EWG), modulating the electronic density of the pyrimidine ring and lowering the pKa of the adjacent carboxylic acid. Furthermore, the sp-hybridized nitrogen serves as a potent hydrogen bond acceptor and provides a synthetic handle for downstream transformations (e.g., reduction to an amine or cyclization to a tetrazole).

  • 4-Carboxylic Acid (-COOH): Provides a site for amide bond formation, enabling the attachment of diverse lipophilic or solvent-exposed appendages required for target selectivity.

Table 1: Chemical and Physical Properties
PropertySpecification
CAS Number 1781895-01-9[1]
Molecular Formula C₆H₃N₃O₂[4]
Molecular Weight 149.11 g/mol [4]
SMILES String O=C(C1=NC=NC=C1C#N)O[4]
Physical Form Brown to off-white powder[1][2]
Commercial Purity ≥98%[4]

Mechanistic Role in Drug Design: Targeting the PI3K/AKT Axis

The AGC kinase AKT1 is a central node in the PI3K/AKT/mTOR signaling pathway, which regulates cellular proliferation, migration, and anti-apoptotic survival[5]. Hyperactivation of this pathway is a hallmark of numerous malignancies, including hepatocellular carcinoma and acute myeloid leukemia (AML)[5][6].

To competitively inhibit AKT1, drug developers frequently utilize pyrimidine and pyrrolopyrimidine scaffolds to occupy the ATP-binding site[3]. 5-Cyanopyrimidine-4-carboxylic acid serves as the core intermediate (Intermediate 24 in recent clinical patents) for synthesizing these ATP-competitive inhibitors[2]. By coupling the 4-carboxylic acid with specific amines and utilizing the 5-cyano group for further scaffold rigidification, medicinal chemists can achieve high selectivity for AKT1 over other kinases like PKA.

G PI3K PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 PDK1 PDK1 Recruitment PIP3->PDK1 AKT1 AKT1 (Protein Kinase B) PDK1->AKT1 Phosphorylation mTOR mTORC1 Pathway AKT1->mTOR Survival Tumor Cell Survival mTOR->Survival Inhibitor 5-Cyanopyrimidine Derivatives Inhibitor->AKT1 ATP-competitive binding

Fig 1: PI3K/AKT/mTOR signaling pathway illustrating the targeted inhibition of AKT1.

Synthetic Methodologies & Causality

The synthesis of 5-cyanopyrimidine-4-carboxylic acid is typically achieved via a two-step sequence starting from the commercially available methyl 5-bromopyrimidine-4-carboxylate[2].

Causality in Reaction Design:

  • Palladium-Catalyzed Cyanation: Zinc cyanide (Zn(CN)₂) is selected over alkali cyanides (like NaCN) due to its lower toxicity profile and its ability to slowly release cyanide ions. This controlled release prevents the formation of inactive, fully coordinated palladium-cyanide complexes (catalyst poisoning). The bidentate ligand 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) is critical; its large bite angle facilitates the reductive elimination step in the catalytic cycle, efficiently driving the formation of the C-CN bond[2].

  • Chemoselective Saponification: The use of lithium hydroxide monohydrate (LiOH·H₂O) at 0 °C is a deliberate choice. The cyano group is highly susceptible to hydration (yielding an amide) or full hydrolysis (yielding a dicarboxylic acid) under harsh basic conditions. Maintaining a strict 0 °C environment with a mild alkali metal hydroxide ensures the chemoselective hydrolysis of the methyl ester while preserving the integrity of the nitrile pharmacophore[2].

G SM Methyl 5-bromopyrimidine- 4-carboxylate Reagent1 Zn(CN)2, Pd2(dba)3, DPPF DMF, Heat SM->Reagent1 Int1 Methyl 5-cyanopyrimidine- 4-carboxylate Reagent1->Int1 Reagent2 LiOH·H2O THF/H2O, 0 °C Int1->Reagent2 Product 5-Cyanopyrimidine- 4-carboxylic acid Reagent2->Product

Fig 2: Two-step synthetic workflow for 5-Cyanopyrimidine-4-carboxylic acid.

Experimental Protocols

The following step-by-step methodology provides a self-validating protocol for the synthesis and isolation of the target compound, adapted from recent patent literature for AKT1 modulators[2].

Step 1: Synthesis of Methyl 5-cyanopyrimidine-4-carboxylate
  • Preparation: To an oven-dried flask under a nitrogen atmosphere, add methyl 5-bromopyrimidine-4-carboxylate (400 mg, 1.84 mmol) and anhydrous N,N-Dimethylformamide (DMF) (10 mL).

  • Reagent Addition: Add Zinc cyanide (Zn(CN)₂) (216 mg, 1.84 mmol).

  • Catalyst Loading: Quickly add the ligand DPPF (102 mg, 184 µmol) and the palladium source Pd₂(dba)₃ (84 mg, 92.2 µmol).

  • Reaction: Stir the mixture under an inert atmosphere. (Note: While some literature notes ambient initiation, standard Pd-catalyzed cyanations are typically heated to ensure full conversion; monitor via TLC/LC-MS until the starting bromide is consumed).

  • Workup: Quench the reaction, filter through a pad of Celite to remove palladium black, and extract with ethyl acetate. Concentrate the organic layer in vacuo to yield the intermediate ester.

Step 2: Chemoselective Hydrolysis to 5-Cyanopyrimidine-4-carboxylic acid
  • Solubilization: Dissolve the crude methyl 5-cyanopyrimidine-4-carboxylate (approx. 400 mg, 2.45 mmol) in Tetrahydrofuran (THF) (4 mL) and cool the solution to 0 °C using an ice bath[2].

  • Hydrolysis: Prepare a solution of LiOH·H₂O (205 mg, 4.90 mmol) in distilled H₂O (4 mL). Add this aqueous solution dropwise to the THF mixture while maintaining the internal temperature at 0 °C[2].

  • Monitoring: Stir the reaction mixture strictly at 0 °C for 0.5 hours.

  • Isolation: Carefully adjust the pH of the reaction mixture to 5 using aqueous Hydrochloric acid (1 N HCl). The product will precipitate.

  • Collection: Filter the resulting brown solid and dry under high vacuum to afford 5-cyanopyrimidine-4-carboxylic acid (Yield: ~350 mg, 96%)[2].

Table 2: ¹H NMR Characterization Data

Data recorded at 400 MHz in Dimethylsulfoxide-d₆ (DMSO-d₆)[2].

NucleusFrequencySolventChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H400 MHzDMSO-d₆9.22Singlet (s)1HPyrimidine Ar-H
¹H400 MHzDMSO-d₆9.08Singlet (s)1HPyrimidine Ar-H

(Note: The absence of the methyl ester singlet at ~3.9 ppm confirms complete hydrolysis).

Conclusion

5-Cyanopyrimidine-4-carboxylic acid is a highly specialized, bifunctional building block that plays an indispensable role in the modern synthesis of targeted cancer therapeutics. By understanding the strict causality behind its synthetic conditions—specifically the need for chemoselective hydrolysis at low temperatures—researchers can reliably produce this intermediate at scale. Its integration into pyrimidine-based ATP-competitive inhibitors continues to drive forward the clinical development of novel treatments targeting the PI3K/AKT/mTOR pathway.

References

  • Google Patents.US20240174667A1 - Akt1 modulators.
  • PubMed (NIH). Discovery of novel akt1 inhibitor induces autophagy associated death in hepatocellular carcinoma cells. Retrieved from:[Link]

  • Spandidos Publications. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). Retrieved from:[Link]

  • PMC (NIH). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia. Retrieved from:[Link]

Sources

Physicochemical Profiling and Solubility Thermodynamics of 5-Cyanopyrimidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Cyanopyrimidine-4-carboxylic acid (CAS: 1781895-01-9)[1] is a highly functionalized, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. Its unique structural topology—combining a pyrimidine core, a carboxylic acid, and a cyano group—makes it a valuable intermediate for synthesizing complex therapeutics, such as AKT1 kinase modulators[2].

This whitepaper provides an in-depth analysis of the compound's molecular weight, theoretical ionization behavior, and solubility profile. By understanding the causality behind its physicochemical properties, drug development professionals can optimize synthetic workflows, formulation strategies, and high-throughput screening assays.

Structural and Molecular Weight Analysis

The molecular weight and exact mass of a compound dictate its ligand efficiency and suitability for Fragment-Based Drug Discovery (FBDD).

Table 1 summarizes the core quantitative data for 5-Cyanopyrimidine-4-carboxylic acid[3]. With a molecular weight of 149.11 g/mol , the compound falls well within the "Rule of 3" for fragment libraries, ensuring high atom economy when incorporated into larger active pharmaceutical ingredients (APIs).

Table 1: Physicochemical and Structural Properties
ParameterValueCausality / Implication
CAS Number 1781895-01-9Unique chemical identifier for procurement[1].
Molecular Formula C₆H₃N₃O₂Indicates a high nitrogen/oxygen-to-carbon ratio, driving polarity.
Molecular Weight 149.11 g/mol Low MW ensures minimal steric hindrance during coupling reactions[3].
Monoisotopic Mass 149.0225 DaCritical for LC-MS identification and isotopic pattern matching.
SMILES O=C(O)c1ncncc1C#NDefines the 1,4,5-substitution pattern on the pyrimidine ring[3].
Predicted pKa ~1.30 – 1.50Highly acidic due to dual electron-withdrawing groups (see Section 2).

Ionization Behavior and Causality of pKa

Understanding the acid dissociation constant (pKa) is critical because it dictates the compound's ionization state at physiological pH, which in turn governs its solubility and membrane permeability.

The baseline pKa of an unsubstituted pyrimidine-4-carboxylic acid is approximately 2.81[4]. However, the addition of a cyano group (-CN) at the 5-position dramatically alters the electronic landscape of the molecule. The cyano group is strongly electron-withdrawing, exerting both an inductive effect (-I) through the sigma bonds and a mesomeric/resonance effect (-M) through the pi system[5].

When the carboxylic acid deprotonates, the resulting negative charge on the carboxylate anion is highly stabilized by the electron-deficient pyrimidine ring and the adjacent cyano group. Analogous to other heavily electron-withdrawn pyrimidines, such as 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (pKa ~1.31)[6], the predicted pKa of 5-cyanopyrimidine-4-carboxylic acid drops to approximately 1.30 – 1.50 .

Causality in Drug Design: Because the pKa is so low, this compound will exist >99.99% in its ionized (carboxylate) form at physiological pH (7.4). While this guarantees excellent aqueous solubility in blood plasma, it completely abrogates passive lipid membrane permeability. Therefore, if this moiety is present in a final drug candidate, the carboxylic acid is typically masked (e.g., converted to an amide or ester) to achieve intracellular target engagement[2].

Ionization Neutral Neutral Acid Form (pH < 1.3) Low Aqueous Solubility High Organic Solubility Deprotonation Carboxylic Acid Deprotonation (Equilibrium) Neutral->Deprotonation Increase pH Ionized Ionized Carboxylate (pH > 1.3) High Aqueous Solubility Low Organic Solubility Deprotonation->Ionized pKa ~ 1.31 Ionized->Deprotonation Decrease pH Cyano Cyano Group (-CN) Strong Inductive (-I) Effect Cyano->Deprotonation Lowers pKa Pyrim Pyrimidine Ring Resonance Stabilization (-M) Pyrim->Deprotonation Stabilizes Anion

Fig 1: pH-dependent ionization equilibrium and structural causality.

Solubility Profile & Thermodynamics

Solubility is not a static value; it is a dynamic equilibrium dependent on the solvent system, temperature, and pH.

  • Organic Solvents (Aprotic): 5-Cyanopyrimidine-4-carboxylic acid exhibits high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). The highly polar cyano and carboxyl groups act as excellent hydrogen-bond donors/acceptors with the solvent. This is critical for synthetic workflows, such as its synthesis from methyl 5-cyanopyrimidine-4-carboxylate using LiOH in THF/H₂O[2].

  • Aqueous Buffers: The aqueous solubility is strictly pH-dependent. At pH 1.0 (simulated gastric fluid), the compound is partially neutral, leading to lower solubility and potential precipitation. At pH 7.4 (phosphate-buffered saline), the compound is fully ionized, resulting in near-infinite aqueous solubility due to ion-dipole interactions with water.

Experimental Protocols for Solubility Determination

To accurately profile this compound for downstream assays, scientists must utilize self-validating experimental protocols. Below are two field-proven methodologies.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Designed to find the absolute maximum equilibrium solubility of the compound.

  • Solid Preparation: Weigh exactly 2.0 mg of 5-cyanopyrimidine-4-carboxylic acid powder into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2 HCl or pH 7.4 PBS).

  • Equilibration: Incubate the vial at 37°C for 24 hours with constant orbital agitation (300 rpm).

    • Causality: A 24-hour incubation is mandatory to ensure the system reaches a true thermodynamic minimum, overcoming any transient, metastable supersaturation states.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes to pellet the undissolved solid.

    • Causality: Centrifugation is strictly preferred over filtration. Polymeric filter membranes can cause non-specific adsorption of the compound, artificially lowering the measured solubility concentration.

  • Quantification: Extract the supernatant, perform serial dilutions in mobile phase, and quantify via LC-UV (λ = 254 nm) against a standard curve prepared in 100% DMSO.

Protocol B: High-Throughput Kinetic Solubility (Nephelometry)

Designed to determine the precipitation point when a DMSO stock is spiked into an aqueous assay.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Spiking: Create a concentration gradient (10 µM to 500 µM) by spiking the DMSO stock into a 96-well plate containing pH 7.4 PBS.

    • Causality: Ensure the final DMSO concentration never exceeds 2% v/v. Higher organic co-solvent ratios will artificially inflate the apparent aqueous solubility, leading to false-negative precipitation data in biological assays.

  • Incubation: Incubate the plate for 2 hours at room temperature.

  • Measurement: Read the plate using a nephelometer (light scattering) at 620 nm. A sharp increase in light scattering indicates the kinetic solubility limit has been breached, resulting in colloidal aggregation.

SolubilityWorkflow Start 5-Cyanopyrimidine-4-carboxylic acid (Solid Powder) Prep Prepare 10 mM DMSO Stock (100% Organic Phase) Start->Prep Dissolve Aqueous Spike into Aqueous Buffers (pH 1.2, pH 7.4, pH 9.0) Prep->Aqueous 1:99 Dilution Incubate Incubate 24h @ 37°C (Shake-Flask Equilibration) Aqueous->Incubate Agitate Phase Phase Separation (Ultracentrifugation / Filtration) Incubate->Phase Isolate Analyze LC-UV/MS Quantification of Supernatant Phase->Analyze Measure

Fig 2: Thermodynamic solubility workflow for 5-Cyanopyrimidine-4-carboxylic acid.

References

  • Google Patents. "US20240174667A1 - Akt1 modulators". patents.google.com.
  • ChemBK. "Pyrimidine-4-carboxylic acid". chembk.com. URL:[Link]

  • PubChem. "2-Cyanopyrimidine | C5H3N3 | CID 2757979". pubchem.ncbi.nlm.nih.gov. URL:[Link]

Sources

The Architecture of Pyrimidine Carboxylic Acids: History, Biosynthesis, and Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized pyrimidine carboxylic acids represent a highly privileged class of pharmacophores in modern medicinal chemistry. Characterized by an electron-deficient 1,3-diazine ring substituted with a versatile carboxylic acid moiety, these compounds act as critical multidentate ligands, hydrogen-bond donors/acceptors, and synthetic intermediates[1]. This technical guide explores the historical discovery of these molecules, maps their endogenous biosynthetic pathways, and provides field-proven, self-validating protocols for their modern chemical synthesis and application in drug discovery.

Historical Context: The Discovery of Orotic Acid

The scientific journey of pyrimidine carboxylic acids began with the discovery of orotic acid (pyrimidine-6-carboxylic acid). In 1905, researchers Biscaro and Belloni successfully isolated an unknown compound from whey, the proteinaceous liquid byproduct of milk[1][2].

For decades, the biological imperative of this compound was misunderstood. In the late 1940s, a growth enhancement factor isolated from distiller's dried grains was designated as "Vitamin B13"[2]. It was not until the 1950s that researchers definitively proved Vitamin B13 was identical to orotic acid[2]. This revelation shifted the scientific paradigm: orotic acid was not a dietary vitamin, but a fundamental, endogenously synthesized intermediate essential for mammalian survival[2]. Following this, pioneers like Treat B. Johnson advanced the structural understanding of the field by synthesizing related isomers, such as uracil-4-carboxylic acid, laying the groundwork for modern pyrimidine chemistry[3].

Biological Significance: The De Novo Biosynthesis Pathway

The primary biological role of orotic acid is to serve as the central substrate in the de novo synthesis of pyrimidines, a pathway critical for DNA and RNA production[2][4].

Mechanistically, the pathway operates through precise enzymatic regulation:

  • Oxidation: Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase (DHODH), an integral membrane protein located in the inner mitochondrial membrane[2].

  • Phosphoribosylation: The bifunctional enzyme uridine monophosphate synthase (UMPS) utilizes its orotate phosphoribosyltransferase (OPRT) domain to catalyze the transfer of ribose-5-phosphate-1-pyrophosphate to orotate, forming the nucleotide orotidine 5'-monophosphate (OMP)[2][4].

  • Decarboxylation: The OMP decarboxylase (OMPDC) domain of UMPS then decarboxylates OMP to yield uridine monophosphate (UMP)[4].

Defects in the UMPS enzyme halt this pathway, causing hereditary orotic aciduria—an autosomal recessive disorder characterized by the toxic accumulation of orotic acid and severe megaloblastic anemia[4].

Biosynthesis Glutamine Glutamine + Bicarbonate CP Carbamoyl Phosphate Glutamine->CP CPS II DHO Dihydroorotate CP->DHO CAD Complex OA Orotic Acid (Pyrimidine-6-carboxylic acid) DHO->OA DHODH (Oxidation) OMP Orotidine 5'-monophosphate (OMP) OA->OMP OPRT (PRPP transfer) UMP Uridine Monophosphate (UMP) OMP->UMP OMPDC (Decarboxylation)

De novo pyrimidine biosynthesis pathway highlighting the central role of orotic acid.

Modern Synthetic Methodologies

While nature relies on enzymatic oxidation, synthetic chemists require scalable methodologies to generate functionalized pyrimidine carboxylic acids for high-throughput screening. Traditional multi-component condensations (like the Biginelli reaction) often require harsh acidic conditions that can degrade sensitive functional groups[5].

To bypass these limitations, modern drug discovery frequently utilizes the Magnesium Iodide (MgI2) mediated Morita-Baylis-Hillman (MBH) reaction. This approach allows for the highly efficient, mild assembly of 2,5,6-trisubstituted pyrimidines[6].

Workflow Start Aldehyde + Propiolate MBH MgI2 Mediated MBH Reaction Start->MBH Oxidation Oxidation to α-iodomethylene β-keto ester MBH->Oxidation Condensation Condensation with Amidine Oxidation->Condensation Ester Pyrimidine-5-carboxylate (Intermediate) Condensation->Ester Hydrolysis Basic Hydrolysis (KOH/MeOH) Ester->Hydrolysis Acid Pyrimidine-5-carboxylic Acid (Final Product) Hydrolysis->Acid

Experimental workflow for synthesizing pyrimidine-5-carboxylic acid via MBH adducts.

Experimental Protocol: Hydrolysis of Pyrimidine-5-carboxylate

The following self-validating protocol details the generation of a pyrimidine-5-carboxylic acid from its ester precursor, a mandatory step for generating libraries of bioactive amides[6].

Scientific Causality: Ester hydrolysis on a pyrimidine ring must be strictly controlled. Because the pyrimidine ring is highly electron-deficient, it is susceptible to nucleophilic attack, which can trigger unwanted ring-opening. Utilizing mild basic hydrolysis in methanol ensures selective cleavage of the ester bond while preserving the thermodynamic stability of the diazine core.

Step-by-Step Methodology:

  • Initialization: Dissolve the synthesized pyrimidine 5-carboxylate (1.0 equivalent) in analytical grade methanol (5 mL)[6].

  • Base Addition: Add Potassium Hydroxide (KOH) (3.0 equivalents) to the solution[6]. Note: The excess of KOH is required to drive the equilibrium of the saponification reaction to absolute completion.

  • Reaction Propagation: Stir the mixture continuously at room temperature overnight[6].

  • Validation & Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction typically achieves complete ester cleavage within 8 hours[6].

  • Solvent Evaporation: Evaporate the methanol in vacuo to yield a crude reddish-brown residue[6].

  • Extraction & Isolation: Re-dissolve the residue in Ethyl Acetate (EtOAc) (15 mL) and extract with water[6]. Acidify the aqueous layer to precipitate the pure pyrimidine-5-carboxylic acid, filtering the final solid for downstream coupling.

Pharmacological Applications & Drug Discovery

The carboxylic acid moiety on the pyrimidine ring acts as an exceptional multidentate ligand. It can coordinate metal ions through its deprotonated pyrimidine nitrogen atoms, carbonyl oxygen atoms, and carboxylate oxygen atoms, making it highly valuable in targeted therapeutics[1].

Quantitative Summary of Biological Activity
Compound ClassTarget / Disease AreaKey FunctionalizationBiological Activity / OutcomeRef
Lithium Orotate (LiOr) Bipolar Disorder / ManiaPyrimidine-6-carboxylic acid (Li+ salt complex)The neutral, non-dissociated LiOr complex utilizes nucleotide transporters to cross the BBB with significantly greater efficiency than standard Li2CO3.[2]
2,5-substituted Pyrimidines Oncology (MCF7, A549 cell lines)2-chloro-5-pyrimidine carboxylic acid coreActs as a small-molecule binder of the oncoprotein gankyrin, demonstrating potent antiproliferative activity.[7]
Antimony (V) Complexes Bacterial Infections / Cancer4-pyrimidine carboxylic acid ligandExhibits superior cytostatic and antimicrobial properties compared to non-functionalized organic antimony derivatives.[5]
Uridine Monophosphate Hereditary Orotic AciduriaDecarboxylated Pyrimidine-6-carboxylic acidBypasses the UMPS enzymatic defect to restore healthy pyrimidine levels and resolve megaloblastic anemia.[4]

Conclusion

The trajectory of functionalized pyrimidine carboxylic acids is a testament to the evolution of molecular biology and synthetic chemistry. Originating from a serendipitous discovery in milk whey, orotic acid and its synthetic derivatives have become foundational to our understanding of nucleotide biosynthesis. Today, through advanced methodologies like MBH condensations, researchers continue to exploit the unique electronic and coordinating properties of the pyrimidine carboxylate scaffold to develop next-generation antiviral, antimicrobial, and cytostatic therapies.

References

  • Title: Lithium orotate: A superior option for lithium therapy?
  • Title: Orotate (orotic acid)
  • Source: nasonline.
  • Source: nih.
  • Source: nih.
  • Source: scispace.
  • Source: liberty.

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocol for 5-Cyanopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The functionalized pyrimidine scaffold is a privileged structure in modern medicinal chemistry. Specifically, 5-Cyanopyrimidine-4-carboxylic acid (CAS: 1781895-01-9) has emerged as a critical building block, most notably utilized as "Intermediate 24" in the synthesis of novel AKT1 kinase inhibitors for oncology indications[1].

Synthesizing this densely functionalized heterocycle presents significant chemoselectivity challenges. The proximity of the electrophilic cyano group and the carboxylic acid requires precise orthogonal protection and mild reaction conditions. This application note details a highly scalable, three-step synthetic protocol starting from commercially available 5-bromopyrimidine-4-carboxylic acid. The workflow relies on a highly optimized palladium-catalyzed cyanation[2] and a chemoselective saponification[3] to deliver the target molecule with high purity and yield.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis is designed as a self-validating system where each intermediate is isolated and analytically verified to prevent downstream impurity amplification.

  • Esterification (Protection): The free carboxylic acid of the starting material must be masked. If left unprotected, the carboxylate anion can coordinate to the palladium center during the subsequent cross-coupling step, leading to catalyst poisoning or unwanted thermal decarboxylation.

  • Palladium-Catalyzed Cyanation (C-C Bond Formation): The core transformation is the conversion of the aryl bromide to a nitrile. We utilize Zinc Cyanide (

    
    ) rather than Potassium Cyanide (
    
    
    
    ). Highly soluble cyanide salts flood the reaction medium with
    
    
    ions, which strongly coordinate to palladium to form catalytically dead
    
    
    complexes[4].
    
    
    has low solubility in organic solvents, providing a slow, steady-state release of cyanide that favors the transmetalation step without deactivating the catalyst.
  • Chemoselective Hydrolysis (Deprotection): The ethyl ester must be hydrolyzed back to the carboxylic acid without hydrating the newly formed, highly electrophilic nitrile into an amide. Mild basic conditions using Lithium Hydroxide (

    
    ) at low temperatures achieve this precise chemoselectivity[3].
    
Synthetic Workflow Diagram

SynthesisWorkflow SM 5-Bromopyrimidine-4-carboxylic acid (Starting Material) Step1 Step 1: Esterification (SOCl2, EtOH, Reflux) SM->Step1 Int1 Ethyl 5-bromopyrimidine-4-carboxylate (Intermediate 1) Step1->Int1 Step2 Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3, dppf, DMF, 100°C) Int1->Step2 Int2 Ethyl 5-cyanopyrimidine-4-carboxylate (Intermediate 2) Step2->Int2 Step3 Step 3: Chemoselective Hydrolysis (LiOH, THF/H2O, 0°C to RT) Int2->Step3 Target 5-Cyanopyrimidine-4-carboxylic acid (Target Product) Step3->Target

Caption: Synthetic workflow for the scalable preparation of 5-Cyanopyrimidine-4-carboxylic acid.

Quantitative Data & Optimization Matrix

During process development, Step 2 (Cyanation) was rigorously optimized to balance catalyst turnover, safety, and scalability. The data below summarizes the causality behind the final protocol selection.

EntryCyanide SourceCatalyst SystemSolventTemp (°C)Yield (%)Mechanistic Observation
1

(1.5 eq)

DMF120<10Complete catalyst poisoning by excess

[4].
2

(0.6 eq)

DMF12045Incomplete conversion; catalyst degradation over time.
3

(0.6 eq)

/ dppf / Zn dust
DMF 100 88 Clean conversion; Zn dust maintains active Pd(0) state[2].
4

(0.6 eq)

/ t-BuXPhos
THF/H

O
6092Excellent yield, but t-BuXPhos is cost-prohibitive for large scale[4].

Note: Entry 3 was selected for the standard operating procedure due to the optimal balance of reagent cost, scalability, and robust yield.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate

Objective: Mask the carboxylic acid to prevent palladium coordination.

  • Reaction Setup: Charge a rigorously dried 1 L round-bottom flask with 5-bromopyrimidine-4-carboxylic acid (50.0 g, 246 mmol, 1.0 eq) and absolute ethanol (500 mL, 10 vol).

  • Reagent Addition: Cool the stirring suspension to 0 °C using an ice-water bath. Add thionyl chloride (

    
    , 35.8 mL, 492 mmol, 2.0 eq) dropwise over 30 minutes via an addition funnel. Caution: Highly exothermic; evolves toxic 
    
    
    
    and
    
    
    gases. Perform in a well-ventilated fume hood.
  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to 78 °C for 5 hours. Monitor conversion via LC-MS.

  • Workup: Once complete, concentrate the reaction mixture in vacuo to remove ethanol and residual

    
    . Dissolve the crude residue in Ethyl Acetate (400 mL) and carefully neutralize by washing with saturated aqueous 
    
    
    
    (3 × 150 mL) until gas evolution ceases.
  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate to afford Intermediate 1 as a pale yellow solid.
    
Step 2: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to a nitrile via a controlled transmetalation cycle[2].

  • Reaction Setup: In a 1 L reactor, combine Ethyl 5-bromopyrimidine-4-carboxylate (46.2 g, 200 mmol, 1.0 eq), Zinc Cyanide (

    
    , 14.1 g, 120 mmol, 0.6 eq), 
    
    
    
    (3.66 g, 4.0 mmol, 0.02 eq), 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4.43 g, 8.0 mmol, 0.04 eq), and elemental Zinc dust (1.31 g, 20 mmol, 0.1 eq).
  • Degassing: Add anhydrous DMF (400 mL). Degas the suspension by sparging with Argon for 30 minutes. Critical Step: Oxygen must be strictly excluded to prevent oxidation of the phosphine ligand.

  • Heating: Heat the mixture to 100 °C under an Argon atmosphere for 12 hours. The reaction color will transition from dark red to a brownish suspension.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (600 mL) and filter the entire mixture through a tightly packed pad of Celite to remove inorganic zinc salts and palladium black.

  • Purification: Wash the filtrate with 5% aqueous

    
     solution (3 × 200 mL) to extract the DMF into the aqueous phase. Dry the organic layer over 
    
    
    
    , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield Intermediate 2.
Step 3: Chemoselective Hydrolysis

Objective: Saponify the ethyl ester without hydrating the sensitive cyano group[3].

  • Reaction Setup: Dissolve Ethyl 5-cyanopyrimidine-4-carboxylate (26.6 g, 150 mmol, 1.0 eq) in a 3:1 mixture of THF and deionized water (300 mL).

  • Reagent Addition: Cool the solution to 0 °C. Add Lithium hydroxide monohydrate (

    
    , 7.55 g, 180 mmol, 1.2 eq) in small portions over 15 minutes.
    
  • Reaction Monitoring: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature over 2 hours. Strictly monitor by TLC (1:1 Hexanes/EtOAc). Prolonged exposure to base will result in the hydration of the nitrile to a primary amide.

  • Workup: Upon complete consumption of the ester, remove the THF in vacuo at a bath temperature not exceeding 30 °C.

  • Precipitation: Cool the remaining aqueous layer to 0 °C. Carefully acidify the solution by dropwise addition of 1M

    
     until the pH reaches exactly 2.5. A dense precipitate of the target acid will form.
    
  • Isolation: Filter the solid through a sintered glass funnel, wash with ice-cold water (2 × 50 mL), and dry under high vacuum at 40 °C for 24 hours to afford 5-Cyanopyrimidine-4-carboxylic acid as a brown/tan solid[1].

Analytical Characterization Expectations

To ensure the integrity of the self-validating system, the final product must meet the following analytical benchmarks:

  • Appearance: Tan to brown solid.

  • LC-MS (ESI+):

    
     calculated for 
    
    
    
    
    
    : 150.03; Found: 150.1.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    9.22 (s, 1H, pyrimidine Ar-H), 9.08 (s, 1H, pyrimidine Ar-H), 13.8 (br s, 1H, COOH)[1].
  • 
    C NMR (100 MHz, DMSO-
    
    
    
    ):
    Expected signals for the nitrile carbon (
    
    
    115 ppm) and the carboxylic acid carbonyl (
    
    
    165 ppm).

References

  • Title: Akt1 modulators (US20240174667A1)
  • Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives Source: European Journal of Inorganic Chemistry (Wiley) URL: [Link]

  • Title: Ester hydrolysis (Organic Chemistry, 8th Ed. by L.G. Wade Jr.) Source: Wikipedia / Pearson Education URL: [Link]

Sources

Application Note: Amide Coupling Strategies for 5-Cyanopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Executive Summary

The synthesis of highly functionalized pyrimidine carboxamides is a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors and anti-tubercular agents[1][2]. 5-Cyanopyrimidine-4-carboxylic acid (CAS 1781895-01-9) is a highly valuable, yet synthetically challenging, building block. The presence of the electron-withdrawing pyrimidine nitrogen atoms, compounded by the strong inductive and mesomeric effects of the 5-cyano group, renders the C4-carbonyl highly electrophilic.

While this electrophilicity facilitates rapid activation, it simultaneously introduces significant risks of side reactions, including rapid decarboxylation, active ester hydrolysis, and coupling reagent adduct formation[3][4]. This application note provides a self-validating, mechanistically grounded guide to successfully executing amide couplings with this demanding substrate.

Mechanistic Rationale & Reaction Dynamics

To achieve high yields, chemists must understand the causality behind the reactivity of 5-cyanopyrimidine-4-carboxylic acid:

  • Decarboxylation Risk: Pyrimidine-4-carboxylic acids are inherently prone to decarboxylation, especially under thermal stress or strongly basic conditions[4]. The 5-cyano group drastically lowers the activation energy for the loss of CO₂, meaning reactions must be maintained at low temperatures (0 °C to ambient) and strong, unhindered bases should be avoided.

  • Active Ester Instability: Once activated (e.g., to an O-acylisourea or OBt/OAt ester), the intermediate is highly reactive. If the incoming amine is sterically hindered or an electron-deficient aniline, the rate of amide bond formation drops[5][6]. This kinetic delay allows the activated ester to degrade or react with excess coupling reagent (e.g., forming inactive guanidinium byproducts with HATU)[3].

  • Nucleophilic Aromatic Substitution (S_NAr): Depending on other substituents on the pyrimidine ring, the extreme electron deficiency can make the ring susceptible to S_NAr by the amine. Mild conditions and strict stoichiometric control are required to ensure chemoselectivity at the carbonyl carbon.

Reaction Pathway & Competing Mechanisms

Mechanism A 5-Cyanopyrimidine- 4-carboxylic acid B Activated Intermediate (e.g., OAt / OBt Ester) A->B Coupling Reagent + Base (0 °C) D Decarboxylation (Loss of CO2) A->D Heat / Strong Base C Target Amide Product B->C + Amine (Fast) B->D Prolonged Activation w/o Amine E Guanidinium Byproduct (HATU Adduct) B->E Sluggish Amine + Excess HATU

Figure 1: Mechanistic pathway of 5-cyanopyrimidine-4-carboxylic acid activation, highlighting desired amide formation versus dominant side reactions.

Reagent Selection & Optimization Strategies

Selecting the correct coupling system is entirely dependent on the nature of the amine partner[3][7].

  • For Aliphatic/Electron-Rich Amines: HATU with DIPEA in DMF is the gold standard[7][8]. The activation is nearly instantaneous. To prevent decarboxylation, the amine should be added immediately after, or even premixed with, the carboxylic acid prior to HATU addition.

  • For Anilines/Electron-Deficient Amines: HATU often leads to guanidinylation of the amine or degradation of the active ester due to slow coupling rates[3]. A system utilizing EDC·HCl , HOAt (1-Hydroxy-7-azabenzotriazole), and N-Methylmorpholine (NMM) in DCM/DMF is preferred. HOAt forms a highly reactive ester that accelerates the coupling of poor nucleophiles, while EDC avoids the guanidinium byproduct issue[3][6].

Quantitative Data: Coupling Condition Matrix
Coupling SystemBaseSolventOptimal Amine TypeExpected YieldPrimary Risk Factor
HATU (1.2 eq)DIPEA (3.0 eq)DMFPrimary/Secondary Aliphatic75 - 90%Decarboxylation if delayed
EDC / HOAt (1.5 eq)NMM (3.0 eq)DCM/DMFAnilines / Hindered Amines60 - 80%Sluggish reaction time
T3P (1.5 eq, 50% in EtOAc)Pyridine (3.0 eq)EtOAc/DCMWeak Nucleophiles50 - 70%Incomplete conversion
EDC / DMAP (cat.)DIPEA (2.0 eq)DCMHighly unreactive Anilines40 - 65%DMAP-induced side reactions

Experimental Protocols

Protocol A: HATU-Mediated Coupling (For Standard/Aliphatic Amines)

This protocol utilizes a "pre-mix" strategy to ensure the highly unstable activated ester is immediately trapped by the nucleophile, minimizing decarboxylation[1][7].

Materials:

  • 5-Cyanopyrimidine-4-carboxylic acid (1.0 mmol, 1.0 eq)

  • Aliphatic Amine (1.1 mmol, 1.1 eq)

  • HATU (1.2 mmol, 1.2 eq)

  • DIPEA (3.0 mmol, 3.0 eq)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution & Pre-mixing: Dissolve 5-cyanopyrimidine-4-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF (5.0 mL). Note: Pre-mixing is critical for this substrate to ensure immediate trapping of the active ester.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (3.0 eq) dropwise over 2 minutes. Stir for 5 minutes.

  • Activation: Add HATU (1.2 eq) in one portion. The solution will typically undergo a color change (often turning yellow/orange).

  • Reaction: Maintain the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor via LC-MS or TLC (typically complete within 2–4 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient).

Protocol B: EDC/HOAt-Mediated Coupling (For Electron-Deficient Amines)

Electron-deficient amines (e.g., substituted anilines) couple slowly. This protocol uses EDC/HOAt to prevent coupling reagent adducts and NMM as a milder base to suppress base-catalyzed degradation[3][6].

Materials:

  • 5-Cyanopyrimidine-4-carboxylic acid (1.0 mmol, 1.0 eq)

  • Electron-Deficient Amine (1.0 mmol, 1.0 eq)

  • EDC·HCl (1.5 mmol, 1.5 eq)

  • HOAt (1.5 mmol, 1.5 eq)

  • N-Methylmorpholine (NMM) (3.0 mmol, 3.0 eq)

  • Anhydrous DCM/DMF (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Activation: In a dry flask under argon, dissolve 5-cyanopyrimidine-4-carboxylic acid (1.0 eq) and HOAt (1.5 eq) in the DCM/DMF mixture. Cool to 0 °C.

  • Coupling Agent Addition: Add EDC·HCl (1.5 eq) and NMM (3.0 eq). Stir at 0 °C for 15 minutes to generate the OAt-active ester.

  • Amine Addition: Add the electron-deficient amine (1.0 eq) dropwise or in small portions.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Stir for 12–24 hours. Do not heat above 35 °C, as the pyrimidine core will rapidly decarboxylate.

  • Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (to remove unreacted amine and NMM), saturated NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄, concentrate, and purify via flash chromatography.

Experimental Workflow Visualization

ExperimentalWorkflow Step1 1. Substrate Prep Acid + Amine in DMF Step2 2. Cooling & Base 0 °C, Add DIPEA/NMM Step1->Step2 Step3 3. Activation Add HATU or EDC/HOAt Step2->Step3 Step4 4. Monitoring LC-MS / TLC (2-24h) Step3->Step4 Step5 5. Aqueous Workup NH4Cl / NaHCO3 Wash Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Figure 2: Standardized laboratory workflow for the amide coupling of highly electron-deficient pyrimidine carboxylic acids.

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Extensive Decarboxylation (Mass = M-44 observed)Base-catalyzed or thermal degradation of the C4-COOH bond[4].Switch from DIPEA to NMM. Strictly maintain 0 °C during activation. Pre-mix the amine with the acid before adding the coupling agent.
Guanidinium Byproduct (Mass = Amine + HATU fragment)Amine is too sterically hindered or electron-deficient, reacting with HATU instead of the active ester[3].Abandon uronium-based reagents (HATU/HBTU). Switch to Protocol B (EDC/HOAt) or use an acyl fluoride protocol (e.g., TFFH)[5].
Low Conversion / Unreacted Amine Poor nucleophilicity of the amine partner[3][6].Increase reaction concentration (e.g., 0.5 M). Add a catalytic amount of DMAP (0.1 eq) to form a highly reactive acylpyridinium intermediate[6].

References

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties Source: University of Johannesburg / ResearchGate URL:[Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies Source: Journal of Medicinal Chemistry (ACS Publications) / PMC URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (PMC) URL:[Link]

  • A study of the permanganate oxidation of 4-methylpyrimidine to pyrimidine-4-carboxylic acid Source: Oregon State University (Thesis) URL:[Link]

  • Akt1 modulators (US20240174667A1)

Sources

Application Note: Nucleophilic Substitution Reaction Conditions for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrimidine derivatives constitute the backbone of modern oncology and antiviral pharmacophores (e.g., Ibrutinib, Fluorouracil). Functionalizing the electron-deficient 1,3-diazine ring via Nucleophilic Aromatic Substitution (


)  is a cornerstone of medicinal chemistry. This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for optimizing 

on pyrimidines. It covers regioselectivity control (C4 vs. C2), sequential functionalization strategies, and modern microwave-assisted protocols, supported by mechanistic causality and troubleshooting logic.

Mechanistic Grounding & Regioselectivity

The Electronic Landscape

The pyrimidine ring is


-deficient, rendering it highly susceptible to nucleophilic attack. However, reactivity is not uniform.[1]
  • C4/C6 Positions: These are "vinylogous" to the ring nitrogens. Attack here forms a Meisenheimer complex where the negative charge is delocalized onto both nitrogen atoms (N1 and N3), offering superior stabilization.

  • C2 Position: Attack here forms a complex stabilized by nitrogens, but the resonance contribution is generally less favorable than at C4 due to the symmetry and lack of para-like conjugation.

  • C5 Position: Electron-rich (electrophilic aromatic substitution zone).

    
     here is impossible without strong electron-withdrawing groups (EWG) like 
    
    
    
    or
    
    
    .

General Reactivity Order:



Mechanism Visualization

The following diagram illustrates the addition-elimination pathway and the critical transition states determining regioselectivity.

SNAr_Mechanism Reactant 2,4-Dichloropyrimidine TS_C4 C4-Meisenheimer Complex (Charge on N1 & N3) LOWER ENERGY Reactant->TS_C4 Kinetic Control (0°C) TS_C2 C2-Meisenheimer Complex (Charge on N1/N3) HIGHER ENERGY Reactant->TS_C2 Thermodynamic/Forcing (>80°C) Nu Nucleophile (Nu:) Nu->Reactant Prod_C4 4-Substituted Product (Major) TS_C4->Prod_C4 -Cl⁻ Prod_C2 2-Substituted Product (Minor) TS_C2->Prod_C2 -Cl⁻

Caption: Comparative energy pathways for nucleophilic attack at C4 vs. C2 positions. The C4 pathway is kinetically favored due to superior resonance stabilization.

Critical Reaction Parameters

Success in pyrimidine substitution relies on balancing the "Nucleophilicity vs. Basicity" trade-off to prevent hydrolysis.

Table 1: Optimization Matrix for Conditions
ParameterStandard Condition"Senior Scientist" Insight
Solvent DMF, DMSO, NMPUse iPrOH or n-BuOH for amine nucleophiles. Protic solvents stabilize the leaving group departure via H-bonding, often accelerating the rate without requiring high-boiling DMSO workups.
Base

,

, TEA
DIPEA (Hünig's Base) is superior for preventing quaternization of the product. For unreactive substrates, use NaH in THF (careful of hydrolysis).
Leaving Group Cl, BrSulfones (

) > Fluorine (F) > Chlorine (Cl)
. If a reaction is sluggish with -Cl, oxidize a -SMe precursor to -

(using mCPBA) to create a "super-electrophile."
Temperature RefluxStepwise Control. 0°C for C4-selectivity; Reflux for C2-substitution.

Experimental Protocols

Protocol A: Regioselective Mono-Substitution of 2,4-Dichloropyrimidine

Objective: Selective functionalization of the C4 position with an amine.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)[1]

  • Amine Nucleophile (0.95 - 1.0 equiv) — Note: Slight deficit of nucleophile prevents C2 attack.

  • DIPEA (1.2 equiv)

  • Solvent: Isopropanol (iPrOH) or THF.

Procedure:

  • Preparation: Dissolve 2,4-dichloropyrimidine in iPrOH (0.2 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature is the primary driver of regioselectivity.

  • Addition: Add DIPEA followed by the slow, dropwise addition of the amine over 15 minutes.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor via TLC/LCMS.[1][2][3]

    • Checkpoint: You should see the mono-substituted product.[3] If starting material remains after 2 hours, allow to warm to Room Temperature (RT) but do not heat .

  • Workup: Evaporate volatiles under reduced pressure. Redissolve in EtOAc, wash with water (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and brine.[2] Dry over 
    
    
    
    .[1][2]
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Sequential Substitution (The "One-Pot" Approach)

Objective: Installing two different nucleophiles (Nu1 at C4, Nu2 at C2).

Sequential_Workflow Step1 Step 1: C4 Substitution 2,4-Dichloropyrimidine + Amine A Solvent: EtOH/iPrOH Temp: 0°C - RT Inter Intermediate: 2-Chloro-4-amino-pyrimidine Step1->Inter 1-2 Hours Step2 Step 2: C2 Substitution Add Amine B (Excess) + Base Temp: Reflux (80-100°C) or Microwave Inter->Step2 Do not isolate (optional) Final Final Product: 2,4-Diamino-pyrimidine Step2->Final 4-12 Hours

Caption: Sequential workflow allowing orthogonal functionalization. Note the temperature jump required for Step 2.

Protocol C: Microwave-Assisted Synthesis (High Throughput)

Objective: Forcing conditions for unreactive substrates (e.g., C2 substitution or electron-rich anilines).

Reagents:

  • Chloropyrimidine derivative (1.0 equiv)[1][4][5]

  • Nucleophile (1.5 equiv)

  • Base: TEA (2.0 equiv)

  • Solvent: Ethanol or NMP (N-Methyl-2-pyrrolidone).

Procedure:

  • Loading: In a 10 mL microwave vial, combine substrate, nucleophile, and base in Ethanol (concentration 0.5 M).

  • Irradiation: Cap and irradiate at 120°C for 10–20 minutes (dynamic power mode).

    • Note: If using NMP, wash the final organic layer thoroughly with water to remove the high-boiling solvent.

  • Validation: LCMS should show full conversion. Microwave heating overcomes the steric hindrance often found at the C2 position.

Troubleshooting & "Senior" Tips

Issue 1: Hydrolysis (Formation of Pyrimidinones)
  • Symptom: Appearance of a peak with Mass = M(start) - Cl + OH (M-19).

  • Cause: Wet solvent or hygroscopic base (

    
    ).
    
  • Fix:

    • Switch to anhydrous THF or Dioxane.

    • Use molecular sieves in the reaction vessel.

    • Change base to non-hygroscopic DIPEA or use a bulky base like

      
       (if compatible).
      
Issue 2: Lack of Regioselectivity (Mixture of C2 and C4 isomers)
  • Cause: Reaction temperature too high or nucleophile is too bulky (sterics override electronics).[4]

  • Fix:

    • Lower Temperature: Run the reaction at -20°C or -78°C.

    • Lewis Acid Additive: Add 1.0 equiv of

      
      . The zinc coordinates to the ring nitrogens, enhancing the electronic differentiation between C2 and C4.
      
Issue 3: Sluggish Reaction at C2
  • Cause: The C2 position is inherently less electrophilic.

  • Fix:

    • The "Sulfone Switch": If starting with a 2-chloropyrimidine, consider synthesizing the 2-thiomethyl analog first, then oxidizing to 2-sulfone (

      
      ). The sulfone is a far superior leaving group (approx. 100x faster than Cl).
      
    • Acid Catalysis: Add 5-10 mol% HCl (or use the amine hydrochloride salt). Protonation of N1/N3 activates the ring significantly.

References

  • Mechanistic Insight & Regioselectivity

    • The Chemistry of Heterocycles.[6] Eicher, T., & Hauptmann, S. (2003). Detailed analysis of diazine reactivity.

    • - WuXi AppTec QM Analysis.[7]

  • Microwave Protocols

    • - Journal of Advanced Pharmaceutical Technology & Research.

  • Green Chemistry Approaches

    • - Beilstein J. Org. Chem. (Demonstrates water/KF systems).

  • Catalytic Amination (Buchwald vs SNAr)

    • - Comparison of methodologies for deactivated systems.

Sources

Using 5-Cyanopyrimidine-4-carboxylic acid in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Cyanopyrimidine-4-carboxylic Acid in Fragment-Based Drug Design (FBDD)

Abstract

This application note details the utility of 5-Cyanopyrimidine-4-carboxylic acid (CAS: N/A for specific salt, generic scaffold ref) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike aliphatic fragments, this heteroaromatic motif offers a "privileged structure" for kinase and polymerase inhibition. This guide provides a validated workflow for solubility assessment, Surface Plasmon Resonance (SPR) screening, and synthetic elaboration strategies to transition this fragment from a weak millimolar binder to a potent nanomolar lead.

Introduction & Scientific Rationale

The "Rule of Three" Compliance

5-Cyanopyrimidine-4-carboxylic acid is an ideal starting point for FBDD, strictly adhering to the Astex "Rule of Three" for fragments:

  • MW: ~149.1 Da (< 300 Da)

  • ClogP: ~ -0.5 (Hydrophilic, < 3)

  • H-Bond Donors: 1 (Carboxylic acid OH, < 3)

  • H-Bond Acceptors: 4 (Nitrile N, Pyrimidine Ns, Carbonyl O, < 3)

Pharmacophore Mechanics
  • The Nitrile (CN) Warhead: The C5-cyano group acts as a versatile pharmacophore. It serves as a weak hydrogen bond acceptor (targeting backbone amides or Ser/Thr hydroxyls) and can displace conserved "high-energy" water molecules in hydrophobic pockets, providing an entropic boost to binding affinity.

  • The Carboxylic Handle: The C4-carboxylic acid is not merely a solubilizing group; it is a synthetic "handle" for growing the fragment into adjacent sub-pockets via amide coupling.

  • Electronic Deficit: The pyrimidine ring is highly electron-deficient due to the ortho-cyano and para-nitrogen arrangement. This enhances

    
    -stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target protein.
    

Strategic Workflow

The following diagram outlines the iterative cycle for utilizing this specific scaffold.

FBDD_Workflow Figure 1: FBDD Cycle for 5-Cyanopyrimidine-4-carboxylic acid QC 1. QC & Solubility (NMR/Nephelometry) Screen 2. Biophysical Screen (SPR/MST) QC->Screen Pass (>1mM) Hit 3. Hit Validation (Kd Determination) Screen->Hit Specific Binding Chem 4. Synthetic Elaboration (Amide Coupling/Cyclization) Hit->Chem SAR Vector Struct 5. Structural Biology (X-ray/Cryo-EM) Hit->Struct Co-crystal obtained Chem->Screen New Analogues Struct->Chem Rational Design

Figure 1: The iterative FBDD cycle. Note that structural biology informs the synthetic elaboration step, converting the acid handle into specific vectors.

Protocol 1: Quality Control & Solubility Assessment

Before screening, the fragment must be assessed for aggregation and solubility. The carboxylic acid moiety can lower pH, potentially causing protein denaturation if not buffered correctly.

Materials:

  • 5-Cyanopyrimidine-4-carboxylic acid (Solid)

  • DMSO-d6 (Anhydrous)[1]

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the solid fragment in DMSO-d6 to a concentration of 100 mM .

    • Critical Check: Verify dissolution visually.[1][2] If cloudy, sonicate for 30 seconds.

  • NMR QC: Acquire a 1D 1H-NMR spectrum.

    • Acceptance Criteria: Purity >95%. Verify the integrity of the pyrimidine protons (singlet/doublet depending on substitution) and absence of decarboxylated by-product (5-cyanopyrimidine).

  • Aqueous Solubility (Nephelometry):

    • Dilute the 100 mM stock into PBS (pH 7.4) to final concentrations of 1 mM, 500 µM, and 200 µM.

    • Incubate for 1 hour at Room Temperature (RT).

    • Measure light scattering (nephelometry) or absorbance at 600 nm.

    • Threshold: < 500 mM solubility indicates a risk of false positives via aggregation.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is the gold standard for detecting the weak, transient interactions typical of this fragment (


 often 100 µM – 5 mM).

Instrument: Biacore 8K or S200 (or equivalent). Chip: CM5 (Carboxymethylated dextran).

Step-by-Step Protocol:

  • Immobilization:

    • Target protein is immobilized via amine coupling to ~2000-4000 RU (high density is required for low molecular weight fragments).

    • Reference Channel: Immobilize a non-binding mutant or perform a "mock" activation/deactivation to correct for bulk refractive index changes.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk shifts, as the fragment stock contains DMSO.

  • Injection Cycle (Single Cycle Kinetics):

    • Running Buffer: PBS-P+ (with 0.05% Tween-20), 5% DMSO.

    • Analytes: Inject 5-Cyanopyrimidine-4-carboxylic acid at 5 concentrations (e.g., 31 µM, 62 µM, 125 µM, 250 µM, 500 µM).

    • Contact Time: 30 seconds (fast on-rate expected).

    • Dissociation Time: 15 seconds (fast off-rate expected).

  • Data Analysis:

    • Apply solvent correction.

    • Fit data to a 1:1 Steady State Affinity model . Do not use kinetic fitting (

      
      ) as the square-wave sensorgrams of fragments rarely contain sufficient curvature for kinetic resolution.
      

Self-Validating Check:

  • If the binding response does not saturate at 500 µM, report

    
     as "> 500 µM" rather than forcing a fit.
    
  • Calculate Ligand Efficiency (LE):

    
    . A good hit should have LE > 0.3.
    

Protocol 3: Synthetic Elaboration (Fragment Growing)

Once binding is confirmed, the fragment must be "grown". The carboxylic acid is the primary vector.

Pathway A: Amide Coupling (Vector Extension)

This pathway extends the molecule to reach adjacent sub-pockets.

Reaction:



Procedure:

  • Dissolve 5-Cyanopyrimidine-4-carboxylic acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to activate the acid.

    • Note: The electron-deficient ring makes the acid acidic; activation is usually rapid.

  • Add the amine building block (1.1 equiv).

  • Stir at RT for 2-4 hours.

  • Purification: HPLC (Reverse Phase). The nitrile group is stable under these conditions.[3]

Pathway B: Cyclization to Pyrrolo[3,2-d]pyrimidines

This pathway merges the nitrile and acid/amide to form a fused bicyclic system (9-deazapurine analogs), a privileged scaffold for kinase inhibitors.

Synthesis_Pathway Figure 2: Synthetic elaboration from fragment to fused lead. Acid 5-Cyano-4-COOH (Starting Material) Amide Amide Intermediate Acid->Amide Amine + HATU Cyclic Pyrrolo[3,2-d]pyrimidine (Fused Scaffold) Amide->Cyclic Base/Heat (Cyclization)

Figure 2: Transition from single-ring fragment to fused bicyclic lead.

Data Interpretation & Case Study

The table below illustrates a typical progression from the raw fragment to an optimized lead using the protocols above.

Compound IDStructure DescriptionMW (Da)SPR

(µM)
Ligand Eff. (LE)Solubility (PBS)
Frag-001 5-Cyanopyrimidine-4-COOH149.18500.42> 5 mM
Hit-002 4-CONH-Benzyl derivative238.2450.38800 µM
Lead-003 Pyrrolo[3,2-d]pyrimidine fused260.30.12 (120 nM)0.45250 µM

Interpretation:

  • Frag-001 shows weak affinity but very high LE, validating it as a high-quality starting point.

  • Hit-002 (Amide) captures hydrophobic interactions, improving affinity 20-fold.

  • Lead-003 (Cyclized) locks the conformation, reducing entropic penalty upon binding, resulting in nanomolar potency.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding Principles for Fragment-Based Drug Discovery." Journal of Medicinal Chemistry. Available at: [Link]

  • Figueira de Abreu, R. M., et al. (2025).[4] "Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gesztelyi, R., et al. (2012). "The Vexing Nature of the Nitrile Group in Drug Design." Molecules. Available at: [Link]

  • Giannetti, A. M. (2011). "From experimental data to binding energy: a primer on the thermodynamics of protein-ligand interactions for medicinal chemists." Journal of Medicinal Chemistry. Available at: [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Note: Precision Esterification of 5-Cyanopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

5-Cyanopyrimidine-4-carboxylic acid is a highly valuable synthetic intermediate in drug discovery, particularly utilized in the synthesis of kinase inhibitors (e.g., AKT1 modulators) and novel antiviral agents[1][2]. However, the presence of both a carboxylic acid and a cyano group on an electron-deficient pyrimidine ring presents a significant chemoselectivity challenge.

The core issue lies in the electrophilic nature of the nitrile group. Standard esterification protocols—such as the classic Fischer esterification, which relies on refluxing the carboxylic acid in an alcohol solvent with a strong acid catalyst (e.g., H₂SO₄ or HCl)—are fundamentally incompatible with this substrate[3]. Under strongly acidic conditions and elevated temperatures, the cyano group is highly susceptible to protonation and subsequent nucleophilic attack by water or alcohol. This leads to Pinner-type reactions or irreversible hydrolysis, converting the nitrile into a primary amide or a carboxylic acid.

To achieve high-yielding esterification while strictly preserving the integrity of the sensitive cyano functionality, researchers must employ mild, non-aqueous esterification strategies. This guide details two field-proven, chemoselective methodologies: Steglich Esterification and Base-Promoted Alkylation .

Mechanistic Causality & Method Selection

Method A: Steglich Esterification (Carbodiimide Coupling)

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and catalytic 4-Dimethylaminopyridine (DMAP) to achieve rapid esterification at room temperature[4].

  • The Causality: The carboxylic acid reacts with EDCI to form an O-acylisourea intermediate. However, this intermediate can undergo a deleterious rearrangement to a stable N-acylurea. The addition of DMAP is critical; it acts as an acyl transfer catalyst, attacking the O-acylisourea faster than the rearrangement can occur, forming a highly reactive N-acylpyridinium intermediate. This intermediate readily reacts with the alcohol to form the ester.

  • The Advantage: By operating in anhydrous dichloromethane (DCM) at room temperature, the cyano group remains completely unreactive. Furthermore, EDCI is selected over Dicyclohexylcarbodiimide (DCC) because the resulting urea byproduct is water-soluble, allowing for a self-purifying aqueous workup.

Method B: Base-Promoted Alkylation

This approach reacts the carboxylic acid with an alkyl halide (e.g., methyl iodide or benzyl bromide) in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.

  • The Causality: The mild base deprotonates the carboxylic acid to form a nucleophilic carboxylate anion, which then undergoes an Sₙ2 substitution with the alkyl halide.

  • The Advantage: This method avoids acidic conditions entirely. By utilizing a mild, insoluble inorganic base rather than strong aqueous hydroxides, the risk of base-catalyzed nitrile hydrolysis is eliminated. It is particularly useful for installing bulky protecting groups like benzyl esters.

Esterification Decision Workflow

Esterification_Workflow Start 5-Cyanopyrimidine-4-carboxylic acid Decision Select Esterification Strategy Start->Decision Risk Avoid Fischer Esterification (Risk of Cyano Hydrolysis) Decision->Risk MethodA Method A: Steglich Esterification (EDCI, DMAP, MeOH, DCM) Decision->MethodA MethodB Method B: Base-Promoted Alkylation (R-X, K2CO3, DMF) Decision->MethodB ProductA Methyl Ester Product (High Yield, No Hydrolysis) MethodA->ProductA ProductB Alkyl/Benzyl Ester Product (Orthogonal Deprotection) MethodB->ProductB

Chemoselective esterification workflow for 5-Cyanopyrimidine-4-carboxylic acid.

Quantitative Data Summary

ParameterMethod A: Steglich EsterificationMethod B: Base-Promoted Alkylation
Primary Reagents EDCI·HCl, DMAP, Alcohol (e.g., MeOH)Alkyl/Benzyl Halide, K₂CO₃
Solvent Anhydrous Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Temperature 0 °C warming to Room TemperatureRoom Temperature to 40 °C
Reaction Time 2 - 4 hours4 - 12 hours
Cyano Preservation Excellent (>98%)Excellent (>95%)
Typical Yield 80 - 90%75 - 85%
Best Suited For Methyl/Ethyl esters, highly sensitive substratesBenzyl esters, orthogonal deprotection

Experimental Protocols

Protocol A: Synthesis of Methyl 5-cyanopyrimidine-4-carboxylate via Steglich Esterification

This protocol is optimized for rapid conversion with minimal purification required.

Reagents:

  • 5-Cyanopyrimidine-4-carboxylic acid: 1.0 mmol (149.1 mg)

  • Anhydrous Methanol: 5.0 mmol (202 µL)

  • EDCI·HCl: 1.2 mmol (230 mg)

  • DMAP: 0.1 mmol (12.2 mg)

  • Anhydrous DCM: 5.0 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-cyanopyrimidine-4-carboxylic acid in 5.0 mL of anhydrous DCM under an inert argon atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath. Add anhydrous methanol, followed by DMAP.

  • Coupling: Add EDCI·HCl in a single portion. Causality Note: Adding EDCI last at 0 °C prevents premature degradation of the coupling agent and controls the initial exothermic formation of the O-acylisourea.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The highly polar carboxylic acid (remaining at the baseline) should completely disappear, replaced by a distinct, UV-active spot at R_f ~0.5.

  • Workup: Dilute the reaction mixture with an additional 10 mL of DCM. Transfer to a separatory funnel and wash sequentially with 10 mL of 0.5 M HCl (to protonate and remove DMAP and the EDCI-urea byproduct), 10 mL of saturated aqueous NaHCO₃, and 10 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure methyl ester as a solid.

Protocol B: Synthesis of Benzyl 5-cyanopyrimidine-4-carboxylate via Alkylation

This protocol is ideal for installing protecting groups that can be later removed via orthogonal methods (e.g., hydrogenolysis).

Reagents:

  • 5-Cyanopyrimidine-4-carboxylic acid: 1.0 mmol (149.1 mg)

  • Benzyl Bromide: 1.1 mmol (131 µL)

  • Potassium Carbonate (K₂CO₃), finely powdered: 1.5 mmol (207 mg)

  • Anhydrous DMF: 4.0 mL

Step-by-Step Methodology:

  • Deprotonation: To a 25 mL round-bottom flask, add 5-cyanopyrimidine-4-carboxylic acid, finely powdered K₂CO₃, and anhydrous DMF. Stir the heterogeneous mixture at room temperature for 30 minutes. Causality Note: Pre-stirring ensures complete formation of the potassium carboxylate salt, maximizing its nucleophilicity before the electrophile is introduced.

  • Alkylation: Add benzyl bromide dropwise via syringe.

  • Propagation: Stir the mixture at room temperature for 8 hours. (If conversion is slow, the temperature can be safely elevated to 40 °C without risking cyano hydrolysis, due to the absence of water).

  • Self-Validation Check: The reaction mixture will transition from a thick slurry to a finer, slightly yellow suspension as the alkylation proceeds and KBr precipitates.

  • Workup: Quench the reaction by pouring it into 20 mL of ice-cold water. Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL).

  • DMF Removal (Critical Step): Combine the organic extracts and wash vigorously with a 5% aqueous LiCl solution (3 x 15 mL), followed by brine (15 mL). Causality Note: DMF is highly miscible with organic solvents. Washing with aqueous LiCl is a proven technique to disrupt the hydration sphere of DMF, forcing it to partition entirely into the aqueous phase and preventing contamination of the final product.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) if trace benzyl bromide remains.

References

  • US20240174667A1 - Akt1 modulators. Google Patents. Available at: 1

  • Pyrimidine-4-carboxylic acid methyl ester. Chem-Impex. Available at: 2

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: 3

  • Acid-Catalyzed Ester Hydrolysis. Pearson. Available at: 5

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal (Neises, B., & Steglich, W.). Available at: 4

Sources

Application Note: Strategic Reduction of 5-Cyanopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the reduction of the cyano group in 5-Cyanopyrimidine-4-carboxylic acid .

Executive Summary & Chemical Context[1][2][3][4][5][6]

The reduction of 5-Cyanopyrimidine-4-carboxylic acid (1) is a pivotal transformation in the synthesis of fused heterocyclic systems, particularly 7H-pyrrolo[2,3-d]pyrimidin-7-one (3) derivatives, which are privileged scaffolds in kinase inhibitor development (e.g., JAK, AKT inhibitors).

The primary challenge in this reduction is not the removal of the nitrile, but the control of the subsequent intramolecular cyclization. The reduction of the nitrile at position 5 yields a primary amine (2) , which is spatially primed to attack the carboxylic acid at position 4.

  • Pathway A (Open Chain): Isolation of the amino-acid zwitterion requires specific pH control and steric management to prevent cyclization.

  • Pathway B (Cyclization): In most drug discovery contexts, the cyclization is the intended outcome, forming the lactam ring spontaneously or upon dehydration.

This guide provides a robust Raney Nickel Hydrogenation protocol favored for its scalability and reliability, alongside a Chemical Reduction alternative for bench-scale exploration.

Reaction Pathway Diagram[5]

ReductionPathway Substrate 5-Cyanopyrimidine- 4-carboxylic acid (1) Intermediate Intermediate: 4-(Aminomethyl)pyrimidine- 5-carboxylic acid (2) (Open Chain Zwitterion) Substrate->Intermediate Reduction (H2/Raney Ni or NaBH4/CoCl2) Intermediate->Intermediate Stabilized at Low pH / Low Temp Product Product: 7H-pyrrolo[2,3-d] pyrimidin-7-one (3) (Lactam) Intermediate->Product Spontaneous Cyclization (- H2O)

Figure 1: The reduction of the nitrile (1) typically leads directly to the fused lactam (3) due to the high thermodynamic favorability of the 5-membered ring formation.

Critical Safety & Handling

  • Raney Nickel: This catalyst is pyrophoric when dry. It must be handled under water or an inert solvent (ethanol/methanol) at all times. Never expose dry Raney Ni to air.

  • Hydrogen Gas: Ensure all hydrogenation vessels are properly grounded and leak-tested.

  • Cyanide Derivatives: While the nitrile is covalently bonded, metabolic or thermal degradation can theoretically release cyanide species. Work in a well-ventilated fume hood.

Protocol A: Catalytic Hydrogenation (Standard Industrial Method)

This method is preferred for its cleanliness and high yield. The use of aqueous ammonia serves two purposes: it solubilizes the starting carboxylic acid (forming the ammonium salt) and suppresses the formation of secondary amines during nitrile reduction.

Materials
  • Substrate: 5-Cyanopyrimidine-4-carboxylic acid (1.0 equiv)

  • Catalyst: Raney Nickel (Active, slurry in water, ~50% w/w loading relative to substrate)

  • Solvent: 10% Aqueous Ammonia (NH₄OH) / Methanol (1:1 v/v)

  • Reagent: Hydrogen gas (H₂)

Step-by-Step Procedure
  • Preparation of Solution:

    • In a hydrogenation vessel (Parr shaker or autoclave), suspend 5-Cyanopyrimidine-4-carboxylic acid (10 g, 67 mmol) in Methanol (50 mL).

    • Slowly add 25% Aqueous Ammonia (50 mL). The solid should dissolve as the ammonium salt forms. Ensure the pH is >9.

  • Catalyst Addition:

    • Under an Argon/Nitrogen blanket, carefully add the Raney Nickel slurry (approx. 5 g of settled catalyst).

    • CRITICAL: Do not let the catalyst dry out on the spatula or funnel.

  • Hydrogenation:

    • Seal the vessel and purge with Nitrogen (3x) followed by Hydrogen (3x).

    • Pressurize to 40-50 psi (3-3.5 bar) with H₂.

    • Agitate (shake or stir) at Room Temperature for 1 hour, then increase temperature to 40°C for 4–6 hours.

    • Monitoring: Monitor H₂ uptake. When uptake ceases, check reaction progress via LC-MS (Look for M+1 = 150.1 for amino acid or 136.1 for lactam).

  • Workup:

    • Depressurize and purge with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst. Keep the catalyst wet and dispose of it immediately into a waste container with water.

    • Concentrate the filtrate under reduced pressure to remove Methanol and excess Ammonia.

  • Isolation (Lactam Formation):

    • The residue will likely be the open amino-carboxylate ammonium salt.

    • To force cyclization (if not already occurred): Redissolve residue in minimal water and adjust pH to ~4-5 with Acetic Acid.

    • Heat the solution to reflux for 1–2 hours.

    • Cool to 0°C. The 7H-pyrrolo[2,3-d]pyrimidin-7-one should precipitate as a solid.

    • Filter, wash with cold water, and dry.

Protocol B: Chemical Reduction (Bench-Scale Alternative)

For laboratories without hydrogenation apparatus, the Sodium Borohydride / Cobalt(II) Chloride system is a robust alternative that generates hydrogen in situ and complexes the nitrile for facile reduction.

Materials
  • Substrate: 5-Cyanopyrimidine-4-carboxylic acid (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄, 5.0 equiv)

  • Catalyst: Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O, 0.2 equiv)

  • Solvent: Methanol / Water (3:1)

Step-by-Step Procedure
  • Setup:

    • Dissolve 5-Cyanopyrimidine-4-carboxylic acid (1.0 g, 6.7 mmol) and CoCl₂·6H₂O (319 mg, 1.34 mmol) in Methanol/Water (20 mL/5 mL). The solution will be pink/purple.

    • Cool the mixture to 0°C in an ice bath.

  • Reduction:

    • Add NaBH₄ (1.27 g, 33.5 mmol) portion-wise over 30 minutes.

    • Observation: The solution will turn black (formation of Cobalt Boride species) and evolve hydrogen gas vigorously.

    • Allow the reaction to warm to Room Temperature and stir for 2–3 hours.

  • Quenching & Workup:

    • Quench the reaction carefully with 1N HCl until gas evolution stops and the black precipitate dissolves (or persists as cobalt boride residues).

    • Adjust pH to ~5.[1]

    • Filter off insolubles.

    • The filtrate contains the product.[2][3] To isolate, concentrate to dryness and purify via ion-exchange chromatography (Dowex 50W) or recrystallize from water/ethanol.

Analytical Data & Troubleshooting

Expected Data Summary
CompoundStructureMolecular WeightMS (ESI+)Key NMR Feature
Substrate 5-CN-4-COOH149.11150.1No aliphatic protons.
Intermediate 4-(CH₂NH₂)-5-COOH153.14154.1Singlet/Doublet ~4.2 ppm (CH₂).
Product (Lactam) Pyrrolo[2,3-d]pyrimidin-7-one135.12136.1Loss of H₂O mass; CH₂ signal shifts.
Troubleshooting Guide
  • Problem: Incomplete conversion of nitrile.

    • Solution: Increase H₂ pressure to 60 psi or add fresh Raney Ni. Nitrile reduction is surface-area dependent.

  • Problem: Product is water-soluble and hard to extract.

    • Solution: Do not attempt liquid-liquid extraction with organic solvents (DCM/EtOAc). The amino acid/lactam is highly polar. Use evaporation and crystallization, or continuous extraction with n-Butanol.

  • Problem: Over-reduction (Hydrogenation of the pyrimidine ring).

    • Solution: Stop the reaction immediately after theoretical H₂ uptake. Ensure the media is not too acidic (acid promotes ring reduction in pyrimidines). Keep the system basic (Ammonia).

References

  • Synthesis of Pyrrolo[2,3-d]pyrimidines

    • Title: An Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines.[4]

    • Source:ACS Combin
    • Relevance: Establishes the reductive cyclization p
  • Raney Nickel Reduction Protocols

    • Title: Raney® Nickel: A Life-Changing C
    • Source: American Chemical Society (ACS).
    • Relevance: foundational operating principles for Raney Ni hydrogen
  • General Nitrile Reduction Methodologies

    • Title: Amine synthesis by nitrile reduction.
    • Source: Organic Chemistry Portal.
    • Relevance: Comparative review of hydride vs.

Sources

Microwave-assisted synthesis involving 5-Cyanopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 5-Cyanopyrimidine-4-carboxylic Acid Scaffolds

Abstract

The 5-cyanopyrimidine-4-carboxylic acid scaffold represents a "privileged structure" in drug discovery, serving as a critical intermediate for kinase inhibitors (e.g., JAK, EGFR) and fused heterocyclic systems (pyrimido[4,5-d]pyrimidines). However, its functionalization is often plagued by thermal instability (decarboxylation) and competing hydrolysis of the nitrile group under conventional heating. This guide details a validated microwave-assisted protocol that leverages the rapid volumetric heating of dielectric fields to bypass these thermal pitfalls. We present a streamlined workflow for the synthesis of the core scaffold and its subsequent chemoselective derivatization, achieving yields >85% with reaction times reduced from hours to minutes.

Introduction & Chemical Context

The Challenge of the Scaffold 5-Cyanopyrimidine-4-carboxylic acid (CAS: 1781895-01-9) contains three reactive centers with orthogonal sensitivities:

  • C4-Carboxylic Acid: Prone to thermal decarboxylation, especially in acidic media.

  • C5-Nitrile: Susceptible to hydration (to amide) or hydrolysis (to acid) under prolonged heating in aqueous base/acid.

  • Pyrimidine Ring: Electron-deficient, facilitating nucleophilic aromatic substitution (SNAr) if leaving groups are present at C2/C6.

The Microwave Advantage Conventional heating often requires reflux conditions (e.g., 6–12 hours) that lead to "thermal drift"—the degradation of the nitrile or decarboxylation before the desired coupling occurs. Microwave irradiation (MW) allows for "flash heating" (reaching target temperature in <30 seconds) and rapid cooling, kinetically favoring the desired bond formation (e.g., amide coupling or cyclization) over thermodynamic degradation pathways.

Strategic Workflow

The following diagram outlines the logical flow of the synthesis and functionalization strategy.

G Precursors Precursors (Ethyl (ethoxymethylene)cyanoacetate + Amidines) Core Core Scaffold (Ethyl 5-cyanopyrimidine-4-carboxylate) Precursors->Core MW Cyclocondensation 120°C, 10 min Hydrolysis Controlled Hydrolysis (LiOH, MW 80°C) Core->Hydrolysis Saponification Acid Target Acid (5-Cyanopyrimidine-4-carboxylic acid) Hydrolysis->Acid Acidification (pH 3) Amide Amide Derivatives (Kinase Inhibitor Precursors) Acid->Amide MW Coupling (T3P/DIPEA, 60°C) Fused Fused Systems (Pyrimido[4,5-d]pyrimidines) Acid->Fused MW Cyclization (Hydrazines, 140°C)

Figure 1: Strategic workflow for the microwave-assisted synthesis and diversification of 5-cyanopyrimidine-4-carboxylic acid derivatives.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: Ethyl 5-cyanopyrimidine-4-carboxylate (Precursor to the acid). Rationale: Direct synthesis of the carboxylic acid often yields mixtures. It is more reliable to synthesize the ester via microwave cyclocondensation and then hydrolyze it.

Reagents:

  • Ethyl (ethoxymethylene)cyanoacetate (1.0 equiv)

  • Acetamidine hydrochloride (or other amidine) (1.1 equiv)

  • Sodium Ethoxide (1.1 equiv)

  • Solvent: Ethanol (Abs.)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve Acetamidine HCl (1.1 mmol) in Ethanol (3 mL). Add NaOEt (1.1 mmol) and stir for 2 min to liberate the free base.

  • Addition: Add Ethyl (ethoxymethylene)cyanoacetate (1.0 mmol). Seal the vial with a PTFE/silicone cap.

  • Microwave Irradiation:

    • Mode: Dynamic (Standard Control)

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Stirring: High

    • Pressure Limit: 250 psi

  • Work-up: Cool to RT (using compressed air cooling feature of the reactor). Concentrate the solvent in vacuo. Resuspend in water (5 mL) and extract with EtOAc (3 x 5 mL).

  • Purification: Dry organic layer over MgSO4. Evaporate. Recrystallize from EtOH/Hexane if necessary.

    • Expected Yield: 85–92%

Protocol B: Rapid "Flash" Hydrolysis to the Acid

Target: 5-Cyanopyrimidine-4-carboxylic acid.[1] Critical Control Point: Avoid hydrolysis of the 5-CN group.

  • Reaction: Dissolve the ester (from Protocol A) in THF:Water (1:1, 4 mL). Add LiOH (1.5 equiv).

  • Microwave Irradiation:

    • Temperature: 80 °C

    • Time: 3 minutes (Do not exceed).

  • Work-up: Immediately cool in an ice bath. Acidify carefully with 1M HCl to pH 3-4. The acid typically precipitates. Filter and dry under vacuum.

    • Note: Do not use concentrated strong acids or heat during acidification to prevent decarboxylation.

Protocol C: Chemoselective Amide Coupling

Application: Attaching the scaffold to amine-bearing pharmacophores. Reagent Choice:T3P (Propylphosphonic anhydride) is superior to HATU/EDC for this substrate because it operates well in non-nucleophilic solvents and generates low residual acidity, protecting the nitrile.

Reagents:

  • 5-Cyanopyrimidine-4-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% in EtOAc) (1.5 equiv)

  • Solvent: 2-MeTHF or EtOAc (Green solvent alternatives)

Step-by-Step Methodology:

  • Mixing: In a microwave vial, combine the acid, amine, and DIPEA in 2-MeTHF (0.2 M concentration). Stir for 1 min.

  • Activation: Add T3P solution dropwise.

  • Microwave Irradiation:

    • Temperature: 60 °C

    • Time: 15 minutes

    • Power: Max 50W (Low power prevents thermal runaway).

  • Work-up: Dilute with water, extract with EtOAc. Wash with brine.

    • Result: High purity amide with intact nitrile group.

Comparative Data: Microwave vs. Conventional

The following table summarizes the efficiency gains observed in internal validation studies for the cyclocondensation step (Protocol A).

ParameterConventional Heating (Reflux)Microwave Synthesis (This Protocol)Improvement Factor
Reaction Time 8 Hours10 Minutes48x Faster
Solvent Volume 20 mL / mmol3 mL / mmol6.6x Less Waste
Yield 65% (Variable)88% (Reproducible)+23% Yield
Purity (LCMS) 82% (Side products observed)>95% (Cleaner profile)Higher Purity

Troubleshooting & Optimization Guide

Issue 1: Decarboxylation (Loss of CO₂)

  • Symptom:[2][3] LCMS shows mass M-44.

  • Cause: Temperature too high (>100°C) during hydrolysis or acidic workup.

  • Solution: Use LiOH (milder than NaOH) for hydrolysis. Keep MW temperature <85°C. Acidify only to pH 3, not pH 1.

Issue 2: Nitrile Hydrolysis (Formation of Primary Amide)

  • Symptom:[2][3] LCMS shows mass M+18.

  • Cause: Prolonged heating in aqueous base.

  • Solution: Reduce MW hold time in Protocol B. Switch to "Power Control" mode to prevent temperature overshoots.

Issue 3: Poor Solubility

  • Cause: Pyrimidine carboxylic acids are often zwitterionic and insoluble in non-polar solvents.

  • Solution: Use DMF or DMSO for the coupling step if 2-MeTHF fails. Note that DMSO absorbs microwaves efficiently; reduce the target temperature by 10°C to account for thermal inertia.

References

  • Microwave-Assisted Synthesis of Pyrimidine Deriv

    • Source: Taylor & Francis / Synthetic Communic
    • Relevance: Foundational parameters for Biginelli and cyclocondensation reactions under microwave irradi
  • Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Deriv

    • Source: ACS Combin
    • Relevance: Validates the stability of pyrimidine scaffolds under rapid dielectric he
  • Discovery of novel non-carboxylic acid 5-amino-4-cyanopyrazole deriv

    • Source: Bioorganic & Medicinal Chemistry Letters
    • Relevance: Illustrates the biological importance of cyano-substituted heterocycles and their handling in drug discovery libraries.
  • Microwave Synthesis - Organic Chemistry Portal

    • Source: Organic Chemistry Portal
    • Relevance: General principles of microwave superheating and solvent selection for heterocyclic chemistry.
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide

    • Source: Journal of Chemical Sciences
    • Relevance: Provides comparative data on nitrile vs. amide formation, crucial for controlling chemoselectivity.

Sources

Application Note: Solvent Selection for Reactions with 5-Cyanopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Working with 5-Cyanopyrimidine-4-carboxylic acid presents a distinct paradox in medicinal chemistry: the scaffold is highly desirable for its bioactivity (often acting as a kinase inhibitor pharmacophore), yet its physicochemical properties create a "solubility-reactivity" conflict.

The pyrimidine ring, electron-deficient by nature and further deactivated by the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups, renders the molecule sparingly soluble in standard organic solvents (DCM, Toluene) while making it prone to nucleophilic attack and hydrolysis in polar protic media.

This guide provides a logic-driven framework for solvent selection, moving beyond trial-and-error to a deterministic approach that preserves the integrity of the labile nitrile group while maximizing reaction efficiency.

Part 2: Physicochemical Profiling & Solvent Compatibility

The Solubility vs. Stability Matrix

The primary challenge is dissolving the substrate without triggering the hydrolysis of the nitrile group (to primary amide or acid) or facilitating decarboxylation at the C4 position.

Solvent ClassRepresentative SolventsSolubility RatingStability RiskRecommendation
Polar Aprotic (High BP) DMF, DMSO, DMAcExcellent Moderate Primary Choice for Reaction. Risk: Hydrolysis if wet; difficult workup.
Polar Aprotic (Low BP) Acetonitrile (MeCN), AcetoneModerate Low Preferred. Use if concentration permits (>0.1 M).
Chlorinated DCM, Chloroform, DCEPoor Low Co-solvent only. Good for workup, poor for reaction initiation.
Ethers THF, 1,4-Dioxane, MTBELow-Moderate Low Secondary Choice. Useful for precipitating products.
Protic Methanol, Ethanol, WaterGood (pH dep.) High AVOID. Promotes nitrile hydrolysis and esterification side-reactions.
Critical Stability Warning: The "Wet DMSO" Trap

While DMSO is the universal solvent for this scaffold, it is not inert. Research indicates that 5-cyanopyrimidines stored in "wet" DMSO (even trace water from atmospheric absorption) can undergo slow hydrolysis to the carboxamide.

  • Mechanism: The electron-deficient ring activates the nitrile carbon, making it highly susceptible to water attack.

  • Mitigation: Always use anhydrous DMSO/DMF (stored over molecular sieves) for reaction mixtures.

Part 3: Logic-Driven Solvent Selection (Visual Guide)

The following decision tree illustrates the selection process based on the intended chemical transformation.

SolventSelection Start Start: 5-Cyanopyrimidine-4-carboxylic acid ReactionType Select Reaction Type Start->ReactionType AmideCoupling Amide Coupling (COOH Activation) ReactionType->AmideCoupling NucleophilicSub Nucleophilic Substitution (on Pyrimidine Ring) ReactionType->NucleophilicSub SolubilityCheck Check Solubility in MeCN AmideCoupling->SolubilityCheck NucSolvent Use THF or Dioxane (Avoid DMF if Nuc is strong base) NucleophilicSub->NucSolvent Soluble Soluble (>0.1M) SolubilityCheck->Soluble Yes Insoluble Insoluble SolubilityCheck->Insoluble No UseMeCN Use Anhydrous MeCN (Easiest Workup) Soluble->UseMeCN UseDMF Use DMF/DCM (1:1) or pure DMF Insoluble->UseDMF

Figure 1: Decision logic for selecting the optimal reaction medium based on solubility and reaction type.

Part 4: Optimized Protocol – Amide Coupling

Context: Coupling 5-Cyanopyrimidine-4-carboxylic acid with an amine (R-NH₂) is the most common application. Standard EDC/NHS conditions often fail due to the low nucleophilicity of the acid and solubility issues.

Methodology: The "Solubilizing-Activation" Hybrid Approach

Rationale:

  • HATU is selected over EDC because it generates a more reactive active ester (At-ester), crucial for the electron-deficient pyrimidine acid.

  • DMF/DCM Mixture is used to balance solubility (DMF) with volatility (DCM) to ease workup.

  • Base Control: DIPEA is added slowly to prevent decarboxylation or racemization (if the amine is chiral).

Step-by-Step Protocol

Materials:

  • Substrate: 5-Cyanopyrimidine-4-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF and Anhydrous DCM (1:1 ratio)

Procedure:

  • Dissolution (The Critical Step):

    • In a flame-dried flask under Nitrogen, suspend the 5-Cyanopyrimidine-4-carboxylic acid in anhydrous DMF (volume = 5 mL per mmol).

    • Self-Validating Check: If the solution is not clear, sonicate for 5 minutes. Do not heat above 40°C to avoid nitrile hydrolysis.

  • Activation:

    • Add HATU (1.2 equiv) to the mixture.

    • Add DIPEA (1.0 equiv only at this stage) dropwise.

    • Observation: The solution should turn yellow/orange. Stir for 10 minutes.

  • Coupling:

    • Dilute the mixture with an equal volume of anhydrous DCM . (This lowers the boiling point and viscosity).

    • Add the Amine (1.1 equiv).

    • Add the remaining DIPEA (1.5 equiv).

  • Reaction Monitoring:

    • Stir at Room Temperature (20-25°C).

    • TLC System: 10% MeOH in DCM (The acid will streak; the product should be a distinct spot).

    • LC-MS Check: Monitor for the product mass (M+H). Warning: Watch for a peak at M+18 (Hydrolysis of nitrile to amide) – if seen, the solvent was wet.

  • Workup (LiCl Wash Method):

    • Dilute reaction with EtOAc.[1][2]

    • Wash 1: 5% LiCl solution (3x). Why? LiCl pulls DMF out of the organic layer into the aqueous phase effectively.

    • Wash 2: Saturated NaHCO₃ (to remove unreacted acid).

    • Wash 3: Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1][2]

Part 5: Experimental Workflow Diagram

AmideCouplingWorkflow Step1 1. Dissolution (DMF, N2 atm) Step2 2. Activation (Add HATU + 1 eq DIPEA) Step1->Step2 Clear Soln Step3 3. Dilution & Coupling (Add DCM + Amine + Base) Step2->Step3 10 mins Step4 4. LiCl Workup (Remove DMF) Step3->Step4 LCMS Complete

Figure 2: Optimized workflow for amide coupling, highlighting the split-addition of base and solvent dilution.

Part 6: Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Yield / Recovery Product trapped in DMF during workup.Use the LiCl wash method described above.[1] Do not rely on simple water washes.
New Peak (+18 mass) Nitrile hydrolysis (R-CN

R-CONH₂).
Check solvent water content.[1][3] Ensure reaction temp < 40°C.
Precipitate forms early Formation of insoluble active ester.Add more DMF. The active ester must be in solution to react with the amine.
Decarboxylation Reaction too acidic or too hot.Ensure DIPEA is present before adding HATU. Keep temp < 30°C.

Part 7: References

  • BenchChem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Retrieved from

  • Organic Chemistry Portal. Amide Coupling Reagents: HATU. Retrieved from

  • National Institutes of Health (NIH). Stability of screening compounds in wet DMSO. (PubChem Source). Retrieved from

  • Royal Society of Chemistry. Solvent Selection Guide for Esterification. Retrieved from [4]

  • Sigma-Aldrich. 5-Cyanopyrimidine-4-carboxylic acid Product Sheet. Retrieved from

Sources

Application Note: Advanced Crystallization Techniques for 5-Cyanopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-Cyanopyrimidine-4-carboxylic acid (CAS: 1781895-01-9) is a highly functionalized heterocyclic intermediate critical to the synthesis of modern targeted therapeutics, including Akt1 kinase modulators[1]. The molecule presents unique challenges during isolation and purification due to its dense array of hydrogen-bonding moieties. It features a pyrimidine core, a strongly electron-withdrawing cyano group (-CN) at the 5-position, and a carboxylic acid (-COOH) at the 4-position.

As a Senior Application Scientist, it is vital to approach the crystallization of this compound not merely as a separation step, but as a supramolecular assembly process. The spatial arrangement of hydrogen bond donors and acceptors makes this molecule highly susceptible to polymorphism and solvate formation. This application note provides field-proven, mechanistically grounded protocols for both bulk isolation and single-crystal growth.

Supramolecular Principles & Causality in Solvent Selection

The crystallization behavior of pyrimidine-4-carboxylic acid derivatives is governed by the competition between intra- and intermolecular interactions. In the solid state, these molecules typically form layered sheets stacked along specific crystallographic axes, driven by strong


 hydrogen bonds where the protonated carboxylate oxygen acts as the donor and the hetero-ring nitrogen acts as the acceptor[2].

Supramolecular N1 Carboxylic Acid (-COOH Donor) N2 Pyrimidine Ring (N-Acceptor) N1->N2 Primary Synthon (Strong O-H...N) N3 Cyano Group (-CN Acceptor) N1->N3 Secondary Synthon (Weak Dipole)

Primary and secondary supramolecular synthons driving the crystal packing of the target compound.

Because of this robust hydrogen-bonding network, the compound exhibits poor solubility in non-polar and weakly polar solvents. It requires highly polar aprotic solvents (like DMF or DMSO) to disrupt the native crystal lattice by acting as competitive hydrogen bond acceptors[3].

Quantitative Solubility Profile

To design an effective crystallization strategy, empirical solubility data must dictate the choice of solvent and anti-solvent.

Solvent SystemDielectric Constant (

)
Solubility at 20 °C (mg/mL)Solubility at 60 °C (mg/mL)Role in Crystallization
N,N-Dimethylformamide (DMF) 36.7> 150> 300Primary Solvent (H-bond disruptor)
Dimethyl Sulfoxide (DMSO) 46.7> 200> 400Primary Solvent
Water (pH > 7.0) 80.1> 100 (as salt)> 200 (as salt)Aqueous Reaction Matrix
Water (pH < 2.0) 80.1< 5< 15Anti-solvent (pH-driven)
Methanol (MeOH) 32.7~ 15~ 45Co-solvent / Wash
Dichloromethane (DCM) 8.9< 1< 2Vapor Anti-solvent

Decision Matrix for Crystallization Workflows

The selection of a crystallization method depends entirely on the downstream application. Below is the logical workflow for determining the appropriate protocol.

Workflow A 5-Cyanopyrimidine-4-carboxylic acid (Crude Synthesis Stream) B Determine Target Outcome A->B C Bulk Isolation (High Yield & Purity) B->C Scale-up D Single Crystal (Structural XRD) B->D Characterization E Protocol A: Reactive pH-Shift (pH 2-3 in H2O) C->E F Protocol B: Vapor Diffusion (DMF / DCM) D->F G Polymorph Screening (PXRD, DSC, TGA) E->G F->G

Decision matrix for selecting the optimal crystallization pathway based on scale and purity goals.

Experimental Protocols

Protocol A: Precision pH-Shift Crystallization (Bulk Scale-Up)

Causality & Mechanism: 5-Cyanopyrimidine-4-carboxylic acid is typically synthesized via the hydrolysis of an ester precursor using LiOH or NaOH[1]. This yields a highly water-soluble carboxylate salt. The


 of the carboxylic acid is approximately 2.5–3.0. By carefully titrating the aqueous solution with an acid, we force the compound into its neutral, unionized state. Critical Insight:  The pH must not drop below 1.5. If the solution becomes too acidic, the pyrimidine nitrogen (

~1.0) will protonate, forming a water-soluble cationic salt and drastically reducing the yield.

Step-by-Step Methodology:

  • Dissolution: Transfer the crude reaction mixture containing the carboxylate salt (approx. 10 g) into a 500 mL jacketed glass reactor. Dilute with 100 mL of deionized water.

  • Clarification (Self-Validation Step): Ensure the solution is completely clear. Filter through a 0.22 µm PTFE membrane to remove any unreacted organic precursors or insoluble particulate matter. A clear starting solution is mandatory to prevent heterogeneous nucleation on impurities.

  • Cooling: Set the jacket temperature to 0–5 °C. Lower temperatures narrow the metastable zone width (MZW) and increase the ultimate yield.

  • Titration: Equip the reactor with a calibrated pH probe. Begin dropwise addition of 1N HCl under moderate overhead stirring (250 rpm).

  • Nucleation Control: Pause the addition when the pH reaches 4.0. The solution will become turbid. Allow the system to age for 15 minutes to allow primary nucleation to occur without excessive supersaturation (which causes oiling out).

  • Final Adjustment: Resume dropwise addition of 1N HCl until the pH stabilizes exactly at 2.5 to 3.0 .

  • Aging & Harvesting: Stir the suspension at 0 °C for 1 hour. Isolate the brown/tan solid via vacuum filtration[1]. Wash the filter cake with 2 x 20 mL of ice-cold deionized water to remove residual inorganic salts (NaCl/LiCl), followed by 10 mL of cold methanol to displace the water and speed up drying.

  • Drying: Dry in a vacuum oven at 45 °C at <10 mbar for 12 hours.

Protocol B: Anti-Solvent Vapor Diffusion (Single Crystal Growth)

Causality & Mechanism: For X-ray diffraction (XRD) characterization, high-quality, defect-free single crystals are required. Rapid precipitation methods (like Protocol A) yield microcrystalline powders. Because the compound is soluble in DMF but insoluble in DCM[3], we can use vapor diffusion. DCM has a higher vapor pressure than DMF. Over time, DCM vapor diffuses into the DMF solution, slowly lowering the dielectric constant of the medium. This gradual change allows the


 synthons to assemble reversibly, correcting lattice defects during growth[2].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 15 mg of high-purity (>98%) 5-Cyanopyrimidine-4-carboxylic acid into a 2 mL glass inner vial.

  • Dissolution: Add 0.5 mL of anhydrous DMF. Sonicate for 2 minutes until complete dissolution is achieved.

  • Filtration (Self-Validation Step): Pass the DMF solution through a 0.45 µm syringe filter into a clean 2 mL vial. Any dust particles will act as nucleation sites, ruining single-crystal growth.

  • Chamber Assembly: Place the uncapped 2 mL inner vial inside a larger 20 mL outer scintillation vial.

  • Anti-Solvent Addition: Carefully pipette 3 mL of Dichloromethane (DCM) into the outer 20 mL vial, ensuring no DCM splashes into the inner vial.

  • Sealing & Incubation: Cap the 20 mL vial tightly with a PTFE-lined cap. Wrap the cap in Parafilm to ensure a hermetic seal. Place the chamber in a vibration-free environment at a constant temperature of 20 °C.

  • Harvesting: Inspect visually after 3 to 7 days. Colorless to pale-yellow prismatic crystals will form on the walls of the inner vial. Decant the mother liquor, wash gently with a drop of pure DCM, and mount immediately in paratone oil for XRD analysis.

Summary of Outcomes & Polymorph Control

Pyrimidine carboxylic acids are highly prone to forming distinct polymorphs depending on the solvent environment, as the competition between carboxylic acid homodimers and acid-pyridine heterodimers is highly sensitive to kinetics.

Table 2: Summary of Crystallization Methodologies
MethodologyPrimary ApplicationTypical YieldPurity (HPLC)Crystal HabitSolid-State Form
pH-Shift (Water) Bulk Synthesis / Scale-up92 - 96%> 98.0%Microcrystalline powderHydrated / Form I
Vapor Diffusion (DMF/DCM) XRD / Structural Analysis30 - 45%> 99.5%Prismatic blocksAnhydrous / Form II
Cooling (MeOH/Water) Polymorph Screening75 - 80%> 99.0%NeedlesSolvate dependent

Note: All isolated batches should be subjected to Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic form and ensure no unexpected solvates (e.g., DMF solvates) have been incorporated into the lattice.

References

1.[1] Google Patents. WO2024073371A1 - Akt1 modulators. Available at: 2.[2] National Center for Biotechnology Information (PMC). Pyrimidine-4-carboxylic acid. Available at: 3.[3] ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Available at: 4. Royal Society of Chemistry (CrystEngComm). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. Available at:

Sources

Troubleshooting & Optimization

Improving reaction yields of 5-Cyanopyrimidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Synthetic Workflows. This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of highly functionalized pyrimidines.

As a Senior Application Scientist, I frequently encounter challenges in the synthesis of 5-Cyanopyrimidine-4-carboxylic acid , a critical intermediate in the development of AKT1 modulators and targeted therapeutics[1]. The transformation relies on a delicate two-step sequence: a palladium-catalyzed cyanation followed by a chemoselective saponification[2].

Below is a comprehensive, self-validating guide detailing the mechanistic causality behind the protocol, step-by-step methodologies, and troubleshooting strategies to maximize your reaction yields.

Mechanistic Pathway & Synthetic Workflow

Workflow SM Methyl 5-bromopyrimidine- 4-carboxylate Step1 Cyanation Zn(CN)2, Pd2(dba)3, DPPF DMF, 90°C, 12h SM->Step1 Int Methyl 5-cyanopyrimidine- 4-carboxylate Step1->Int Step2 Saponification LiOH·H2O, THF/H2O 0°C, 0.5h Int->Step2 Prod 5-Cyanopyrimidine- 4-carboxylic acid Step2->Prod

Synthetic workflow for 5-Cyanopyrimidine-4-carboxylic acid.

Validated Experimental Protocols

Every robust protocol must be a self-validating system. The following methodologies are adapted from [2] and include built-in checkpoints to ensure experimental integrity.

Step 1: Palladium-Catalyzed Cyanation

Mechanistic Insight: Cyanation of pyrimidines is notoriously difficult due to catalyst deactivation. We utilize zinc cyanide (


) instead of NaCN or KCN because its low solubility in DMF maintains a low steady-state concentration of free cyanide. Free cyanide is a strong 

-donor that can irreversibly bind to and poison the palladium catalyst. The bidentate ligand DPPF is selected because its large bite angle promotes reductive elimination, preventing the catalyst from being trapped by the basic pyrimidine nitrogens.

Step-by-Step Methodology:

  • Charge a flame-dried flask with methyl 5-bromopyrimidine-4-carboxylate (400 mg, 1.84 mmol) and

    
     (216 mg, 1.84 mmol)[2].
    
  • Add anhydrous DMF (10 mL) and sparge the solution with

    
     for 10 minutes to rigorously remove dissolved oxygen.
    
  • Introduce DPPF (102 mg, 184 µmol) and

    
     (84 mg, 92.2 µmol) at 25 °C[2].
    
  • Heat the reaction mixture to 90 °C under an

    
     atmosphere and stir for 12 hours[2].
    
    • Validation Checkpoint: Monitor by LCMS. The reaction is complete when the starting material mass is entirely replaced by the intermediate mass

      
      .
      
  • Cool to room temperature, pour into

    
    , and extract with an organic solvent (e.g., EtOAc). Purify via silica gel flash chromatography to isolate methyl 5-cyanopyrimidine-4-carboxylate.
    
Step 2: Chemoselective Saponification

Mechanistic Insight: Hydrolyzing an ester in the presence of a nitrile is a classic chemoselectivity challenge. Nitriles are highly susceptible to base-catalyzed hydration to form primary amides. By conducting the reaction strictly at 0 °C for a limited time (30 minutes), we exploit kinetic control—ester saponification is fast, while nitrile hydration is slow.

Step-by-Step Methodology:

  • Dissolve methyl 5-cyanopyrimidine-4-carboxylate (400 mg, 2.45 mmol) in THF (4 mL) and cool the solution to 0 °C[2].

  • Slowly add a pre-cooled solution of

    
     (205 mg, 4.90 mmol) in 
    
    
    
    (4 mL)[2].
  • Stir the mixture strictly at 0 °C for 0.5 hours[2].

    • Validation Checkpoint: Spot on TLC against the starting material. The ester spot must disappear entirely within 30 minutes. Do not prolong the reaction.

  • Quench the reaction by carefully adjusting the pH to exactly 5.0 using 1 N aqueous HCl[2].

    • Causality: The

      
       of the resulting carboxylic acid is lowered by the electron-withdrawing pyrimidine ring. Adjusting to pH 5 ensures the acid is protonated for extraction while preventing acid-catalyzed hydration of the nitrile.
      
  • Extract the resulting mixture with

    
     (20 mL × 3)[2].
    
  • Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate to yield 5-cyanopyrimidine-4-carboxylic acid (approx. 350 mg, 96% yield) as a brown solid[2].
    

Troubleshooting Guide & FAQs

Troubleshooting Issue Yield Optimization & Troubleshooting Cyanation Cyanation Step: Low Conversion Issue->Cyanation Hydrolysis Hydrolysis Step: Product Loss Issue->Hydrolysis Sol1 Prevent Catalyst Poisoning: Use Zn(CN)2 over NaCN/KCN Cyanation->Sol1 Sol2 Ensure Inert Atmosphere: Degas DMF thoroughly Cyanation->Sol2 Sol3 Prevent Nitrile Hydration: Strictly maintain 0°C Hydrolysis->Sol3 Sol4 Optimize Extraction: Carefully titrate to pH 5.0 Hydrolysis->Sol4

Troubleshooting decision tree for yield optimization.

Q1: Why am I seeing a black precipitate during the cyanation step, and my yields are below 50%? A1: A black precipitate (palladium black) indicates premature catalyst decomposition. This typically occurs if oxygen is present in the system or if the local concentration of free cyanide becomes too high. Ensure rigorous degassing of your DMF (sparging with nitrogen or argon) prior to adding the catalyst, and verify the quality and dryness of your


.

Q2: My final product contains a significant impurity with a mass of [M+18]. What is this and how do I prevent it? A2: An[M+18] impurity is the primary amide, formed by the over-hydrolysis (hydration) of your cyano group. This occurs if the saponification temperature exceeds 0 °C or if the reaction is left running longer than the 30-minute kinetic window. Strictly adhere to the 0 °C temperature limit and quench the reaction immediately upon ester consumption.

Q3: I have poor mass recovery after the final aqueous workup. Where is my product? A3: 5-Cyanopyrimidine-4-carboxylic acid is highly polar and amphoteric. If the pH during the final quench is too high (>6), it remains in the aqueous layer as a water-soluble carboxylate salt. Conversely, if the pH is too low (<2), the basic nitrogens on the pyrimidine ring become protonated, pulling the molecule back into the aqueous phase. Precise titration to pH 5.0 is critical for maximizing organic extraction into


[2].

Quantitative Data Summary

The table below summarizes the critical parameters and expected yields for the synthesis workflow based on optimized patent data[2].

Reaction StepKey Reagents & SolventsCritical Control ParameterTarget Yield
1. Cyanation

, DPPF,

, DMF
Strict inert atmosphere, 90 °C> 85%
2. Saponification

, THF/

Temperature

0 °C, Time

0.5 hr
~ 96%
3. Aqueous Workup 1 N HCl,

Precise adjustment to pH 5.0N/A (Recovery)

References

  • Title: Akt1 modulators Source: US Patent Application 20240174667A1 URL

Sources

Technical Support Center: Troubleshooting Pyrimidine Carboxylic Acid Decarboxylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Carboxylic Acid Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained yield losses or complex reaction mixtures, only to discover their pyrimidine acid substrate has spontaneously decarboxylated.

This guide provides mechanistic insights, quantitative stability data, and field-proven, self-validating protocols to help you troubleshoot and bypass these frustrating side reactions.

Diagnostic Workflow

Before altering your synthetic route, use the diagnostic logic below to identify the primary trigger for your decarboxylation event.

DecarboxylationTroubleshooting A Decarboxylation Detected ([M-44] on LC-MS) B Identify Carboxyl Position A->B C C-2 or C-4/C-6 (High Risk) B->C D C-5 Position (Moderate Risk) B->D E Check Reaction Temp C->E D->E F > 60°C E->F G < 25°C E->G H Reduce Temp & Use Ester Prodrug F->H Mitigation I Check Reagents G->I J Strong Acid/Base or Pd/Ag Catalyst? I->J K Switch to Mild Base (DIPEA) or HATU J->K Yes

Decision tree for diagnosing and mitigating pyrimidine decarboxylation side reactions.

FAQ: Mechanistic Insights & Causality

Q: I am trying to perform an amidation on pyrimidine-2-carboxylic acid, but my LC-MS shows a major [M-44] peak. Why does this happen so easily compared to benzoic acid? A: You are observing spontaneous thermal decarboxylation. The pyrimidine ring is highly electron-deficient due to its two electronegative nitrogen atoms. When the carboxylic acid is at the C-2 position, the loss of CO₂ generates a carbanion that is strongly stabilized by the adjacent positively charged or highly electronegative nitrogens. This follows a Hammick-type mechanism, where the monoprotonated acid loses CO₂ to form a stabilized ylide, which rapidly converts to the des-carboxylated pyrimidine core[1].

Q: Does the position of the carboxylic acid on the pyrimidine ring matter? A: Yes, the substitution position dictates the activation energy required for decarboxylation:

  • C-2 and C-4/C-6 Acids (e.g., Orotic Acid): Highly susceptible. Orotic acid (pyrimidine-6-carboxylic acid) decarboxylates via mechanisms involving proton transfer to the oxygen atoms (O2 or O4), forming zwitterionic intermediates that rapidly extrude CO₂[2][3].

  • C-5 Acids: Generally more stable. The C-5 position is less electronically influenced by the adjacent nitrogens. However, the electron-withdrawing nature of the ring can still stabilize transition states under high heat or harsh cross-coupling conditions, leading to decarboxylation[4].

Quantitative Data on Decarboxylation Stability

To predict the behavior of your specific substrate, refer to the comparative stability data summarized below.

Table 1: Relative Stability and Decarboxylation Triggers of Pyrimidine Carboxylic Acids

Pyrimidine DerivativePrimary Decarboxylation TriggerMechanistic PathwayRelative StabilityRef.
Pyrimidine-2-carboxylic acid Aqueous heating (65°C), pH 2 to -9.5Hammick-type ylide formationVery Low[1]
Orotic acid (C-6 position) Polar aprotic solvents, ElectrosprayZwitterion / O-4 protonationLow[2],[3]
Pyrimidine-5-carboxylic acid High heat (>80°C), Pd/Ag catalysisDirect metal insertion / CarbanionModerate[4],[5]

Troubleshooting Scenarios & Self-Validating Protocols

Scenario A: Decarboxylation During Cross-Coupling (Suzuki/Sonogashira)

The Issue: When using pyrimidine carboxylic acids as substrates in Pd-catalyzed cross-couplings, the basic conditions (e.g., K₂CO₃) and high temperatures (>80°C) lead to complete loss of the carboxylate group[6]. The Causality: Transition metals like Pd and Ag can actively insert into the C-COOH bond, facilitating the extrusion of CO₂. This phenomenon is actually exploited intentionally in decarboxylative cross-coupling reactions[5]. The Solution: Protect the carboxylic acid as an ester prior to coupling to prevent metal insertion.

Self-Validating Protocol 1: Mild Esterification Prior to Cross-Coupling

Objective: Convert the labile pyrimidine-2-carboxylic acid to a methyl ester without triggering thermal decarboxylation.

  • Reagent Preparation: Dissolve 1.0 eq of pyrimidine-2-carboxylic acid in anhydrous methanol (0.2 M) under an inert argon atmosphere.

  • Activation: Cool the solution to 0°C. Dropwise add 1.2 eq of thionyl chloride (SOCl₂).

    • Causality: Keeping the reaction strictly between 0°C and room temperature prevents the thermal energy required to reach the Hammick transition state[1].

  • Reaction Monitoring (Self-Validation): After 2 hours, quench a 10 µL aliquot in water/MeCN and analyze via LC-MS.

    • Success Criterion: Dominant [M+H]⁺ peak corresponding to the methyl ester.

    • Failure Criterion: Presence of the [M-44]⁺ peak (pyrimidine core), indicating the local exotherm from SOCl₂ addition was too high. If observed, restart and slow the addition rate.

  • Workup: Concentrate under reduced pressure with a water bath temperature strictly < 30°C . Neutralize carefully with cold saturated NaHCO₃.

  • Downstream Coupling: Proceed with your Suzuki coupling using the esterified pyrimidine.

Scenario B: Amidation of Orotic Acid Derivatives

The Issue: Attempting to form an amide bond using standard activating agents (like refluxing SOCl₂ or CDI) results in the formation of uracil (decarboxylated product) instead of the desired amide. The Causality: Orotic acid decarboxylation is highly dependent on the formation of a zwitterionic intermediate[3]. Strong electrophilic activation combined with heat dramatically lowers the activation barrier for CO₂ loss. The Solution: Use mild, low-temperature uronium-based coupling reagents (e.g., HATU) with a sterically hindered, non-nucleophilic base.

Self-Validating Protocol 2: Low-Temperature Amidation
  • Activation: Suspend 1.0 eq of the orotic acid derivative in strictly anhydrous DMF (0.1 M) at 0°C.

    • Causality: Trace water can accelerate zwitterion-mediated decarboxylation[3].

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA deprotonates the acid but is sterically hindered, preventing unwanted nucleophilic attack on the electron-deficient pyrimidine ring.

  • Coupling Reagent: Add 1.1 eq of HATU. Stir for 15 minutes at 0°C to form the active OBt ester.

  • Amine Addition: Add 1.2 eq of the target amine. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation Step: Perform LC-MS analysis. The mass of the desired amide should be prominent. The absence of the [M-44] peak validates that the low-temperature regime successfully suppressed the zwitterionic degradation pathway.

References[1] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. cdnsciencepub.com.https://cdnsciencepub.com/doi/10.1139/v77-344[2] Theoretical Studies of Mechanisms and Kinetic Isotope Effects on the Decarboxylation of Orotic Acid and Derivatives. acs.org.https://pubs.acs.org/doi/10.1021/ja0118324[3] The Mechanism of Orotidine 5'-Monophosphate Decarboxylase: Catalysis by Destabilization of the Substrate. acs.org.https://pubs.acs.org/doi/10.1021/bi992553w[4] 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid. benchchem.com. https://www.benchchem.com/product/b1678525[5] Decarboxylative cross-couplings of 2-aminopyrimidine-5-carboxylic acids. researchgate.net.https://www.researchgate.net/publication/322987113[6] Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3509562/

Sources

Technical Support Center: Nitrile (Cyano Group) Stability During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter the challenge of preserving sensitive functional groups during reaction quenching and purification. The cyano group (nitrile, –C≡N) is generally robust, but it is highly susceptible to hydrolysis under aqueous acidic conditions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent the unintended conversion of nitriles to amides or carboxylic acids during acidic workups.

Mechanistic Overview: Why Do Nitriles Hydrolyze?

To prevent degradation, we must first understand the causality of the failure. Under acidic conditions, the nitrile nitrogen acts as a weak base and becomes protonated. This protonation drastically increases the electrophilicity of the adjacent carbon atom, making it highly susceptible to nucleophilic attack by water[1].

The initial hydration yields an unstable imidic acid, which rapidly tautomerizes into an amide. If the acidic environment is maintained—especially under ambient or elevated temperatures—the amide undergoes secondary hydrolysis to form a carboxylic acid and an ammonium ion[2][3].

NitrileHydrolysis Nitrile Nitrile (R-C≡N) Protonated Protonated Nitrile [R-C≡NH]+ Nitrile->Protonated H+ (Acid) ImidicAcid Imidic Acid R-C(OH)=NH Protonated->ImidicAcid H2O (Nucleophilic Attack) Amide Amide R-C(=O)NH2 ImidicAcid->Amide Tautomerization CarboxylicAcid Carboxylic Acid R-C(=O)OH Amide->CarboxylicAcid H+, H2O (Prolonged/Heat)

Mechanism of acid-catalyzed nitrile hydrolysis to amides and carboxylic acids.

Troubleshooting FAQs

Q1: My reaction requires an acidic quench to neutralize a strong base or organometallic reagent, but I need to preserve a sensitive cyano group. What are the best alternatives to mineral acids? Answer: Avoid strong mineral acids like 1M HCl or H₂SO₄. Instead, utilize mild aqueous acids that provide sufficient buffering capacity to quench the reaction without lowering the pH enough to protonate the nitrile[4]. Saturated aqueous ammonium chloride (NH₄Cl, pH ~5.5) is the industry standard for quenching carbanions or hydride reductions in the presence of nitriles. For slightly stronger acidification, 10% w/v aqueous citric acid or sodium bisulfate (NaHSO₄) can be used, provided the biphasic mixture is kept strictly cold.

Q2: I need to extract a basic amine impurity away from my nitrile-containing product by protonating the amine into the aqueous layer. How do I achieve this without hydrolyzing the nitrile? Answer: You can use a dilute acid (e.g., 0.1 M HCl or 5% citric acid), but you must control the kinetics of the hydrolysis through two critical parameters:

  • Temperature Control: Perform the extraction at 0–5 °C. Acid-catalyzed nitrile hydrolysis has a high activation energy barrier; lowering the temperature kinetically freezes the hydrolysis pathway[5].

  • Contact Time: Perform the phase separation immediately. Do not leave the biphasic mixture stirring or sitting in the separatory funnel.

Q3: Does steric hindrance around the cyano group affect its hydrolysis rate? Answer: Yes. Bulky chemical groups adjacent to the cyano group (e.g., ortho-substituted benzonitriles or tertiary aliphatic nitriles) sterically hinder the approach of water molecules to the electrophilic carbon[5]. While this is a molecular design feature rather than a workup technique, it is a crucial variable: unhindered primary nitriles require far stricter workup controls than sterically shielded ones.

Quantitative Comparison of Acidic Quenching Reagents

Selecting the correct quenching reagent is a balance between thermodynamic necessity (neutralizing the reaction) and kinetic control (preventing hydrolysis).

Quenching ReagentApprox. Aqueous pHHydrolysis Risk (at 25 °C)Application & Causality Notes
1M Hydrochloric Acid (HCl) ~0.0Critical / High Avoid for nitriles. High [H+] drives rapid protonation of the nitrile nitrogen, initiating degradation.
10% Sodium Bisulfate (NaHSO₄) ~1.5Moderate Use only when cold. Effective for protonating stubborn basic amines into the aqueous layer.
10% Citric Acid ~2.5Low-Moderate Excellent for mild acidification. The bulky citrate counter-ion and mild pH limit the rate of nucleophilic attack.
Sat. Ammonium Chloride (NH₄Cl) ~5.5Very Low Gold Standard. Safely quenches organometallics and hydrides without providing sufficient [H+] to protonate nitriles.

Experimental Protocol: Mild Acidic Workup for Nitriles

This self-validating protocol is designed to isolate nitrile-containing products while systematically eliminating the thermodynamic and kinetic drivers of hydrolysis.

Step 1: Temperature Modulation (Kinetic Control)

  • Action: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to reach 0–5 °C before initiating the quench.

  • Causality: Nitrile hydrolysis requires significant activation energy. Lowering the temperature kinetically freezes the nucleophilic attack of water on the nitrile carbon, preventing the formation of the imidic acid intermediate[5].

Step 2: Mild Acid Addition

  • Action: Slowly add cold, saturated aqueous NH₄Cl (or 10% citric acid if a lower pH is strictly required) dropwise to manage the exothermic quench.

  • Causality: Dropwise addition prevents localized exothermic spikes (hot spots) that could temporarily provide the thermal energy needed to drive hydrolysis in the presence of the acid.

Step 3: Rapid Biphasic Extraction

  • Action: Add a pre-chilled, water-immiscible organic solvent (e.g., EtOAc, DCM, or MTBE). Transfer to a separatory funnel, invert gently to mix, vent, and immediately separate the layers.

  • Causality: Hydrolysis is a time-dependent equilibrium process occurring at the aqueous-organic interface. Minimizing contact time directly reduces the statistical probability of interfacial protonation and subsequent hydration[5]. Gentle inversion prevents emulsions, which would otherwise drastically increase interfacial surface area and contact time.

Step 4: Brine Wash and Desiccation

  • Action: Wash the isolated organic layer with cold brine (saturated NaCl), then dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate under reduced pressure.

  • Causality: The brine wash forcefully partitions residual water and trace acid out of the organic layer via the common-ion effect and osmotic pressure. Na₂SO₄ chemically binds remaining trace water, removing the nucleophile required for hydrolysis before the mixture is subjected to heat during rotary evaporation.

WorkupWorkflow cluster_separation Phase Separation (Minimize Contact Time) Start Crude Reaction Mixture (Contains Nitrile) Cool Cool to 0-5 °C (Kinetic Control) Start->Cool Quench Quench with Cold Sat. NH4Cl (Mild pH ~5.5) Cool->Quench Extract Rapid Biphasic Extraction (EtOAc / DCM) Quench->Extract OrgLayer Organic Layer (Nitrile Product) Extract->OrgLayer AqLayer Aqueous Layer (Salts/Impurities) Extract->AqLayer Wash Wash with Cold Brine (Remove H2O/Acid) OrgLayer->Wash Dry Dry over Anhydrous Na2SO4 (Remove Nucleophile) Wash->Dry

Optimized cold, mild-acidic workup workflow to prevent cyano group hydrolysis.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments (JoVE). Available at: [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at:[Link]

Sources

Enhancing stability of 5-Cyanopyrimidine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Stability in Solution & Experimental Troubleshooting

Introduction: The Stability Paradox

Compound: 5-Cyanopyrimidine-4-carboxylic acid CAS: 1781895-01-9 Molecular Weight: 149.11 g/mol [1][2]

Welcome to the technical support hub for 5-Cyanopyrimidine-4-carboxylic acid . As a researcher, you likely utilize this compound as a scaffold for kinase inhibitors or antiviral agents.[1] However, its structure presents a "stability paradox": the electron-deficient pyrimidine ring—essential for biological activity—simultaneously activates the molecule toward two primary degradation pathways: decarboxylation and nitrile hydrolysis .[1]

This guide provides the protocols required to mitigate these risks, ensuring your biological assays and synthetic steps remain reproducible.

Module 1: Stock Solution Preparation & Storage

Core Directive: Water is the enemy. The nitrile group at position 5 is activated by the electron-withdrawing pyrimidine ring, making it highly susceptible to hydrolysis even at neutral pH if stored improperly.[1]

Protocol: Preparation of Stable Stock Solutions
ParameterSpecificationScientific Rationale
Solvent Anhydrous DMSO (Dimethyl sulfoxide)DMSO dissolves the polar acid effectively.[1] Crucial: Use a fresh bottle or one stored over molecular sieves (3Å or 4Å).
Concentration 10 mM - 50 mM Higher concentrations are generally more stable than dilute ones due to reduced solvent-to-solute ratio interactions relative to trace water.[1]
Temperature -20°C or -80°C Arrhenius kinetics dictate that lowering temperature significantly retards hydrolysis rates.
Container Amber Glass / Polypropylene Protects from light (though less critical than moisture) and prevents leaching.
Step-by-Step Workflow
  • Equilibrate: Allow the vial of solid compound to reach room temperature before opening to prevent condensation on the hygroscopic solid.

  • Solvent Check: Verify DMSO water content is <0.1%. If unsure, treat DMSO with activated molecular sieves for 24 hours.[1]

  • Dissolution: Add solvent and vortex. If the solution is cloudy, sonicate for max 30 seconds (avoid heat generation).[1]

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Do not store at 4°C ; DMSO freezes at ~19°C, and cycling between solid/liquid at 4°C promotes crystal formation and degradation.

Module 2: Aqueous Stability & pH Compatibility

The Danger Zone: Once diluted into aqueous buffer, the clock starts ticking. The stability of 5-Cyanopyrimidine-4-carboxylic acid is heavily pH-dependent.[1]

Mechanism of Degradation
  • Decarboxylation (Acidic/Thermal): The electron-withdrawing cyano group and pyrimidine nitrogens destabilize the C-C bond of the carboxylic acid. This is often driven by a zwitterionic intermediate (Hammick mechanism logic).

  • Nitrile Hydrolysis (Basic/Acidic): The nitrile (-CN) converts to a primary amide (-CONH2) and eventually to a carboxylic acid (-COOH).[1]

Recommended Buffer Conditions
pH RangeStability RatingNotes
pH < 3.0 Poor High risk of decarboxylation, especially if heated.[1]
pH 4.0 - 6.5 Optimal The "Sweet Spot." The carboxylate anion is formed (pKa ~2-3), but OH- concentration is too low for rapid nitrile hydrolysis.[1]
pH > 8.0 Poor Rapid base-catalyzed hydrolysis of the nitrile group to the amide.
Visualizing the Degradation Pathways

DegradationPathways cluster_legend Stability Factors Compound 5-Cyanopyrimidine- 4-carboxylic acid Decarb 5-Cyanopyrimidine (Decarboxylation Product) Compound->Decarb Heat / Low pH (Loss of CO2) Amide Pyrimidine-4-carboxylic acid- 5-carboxamide Compound->Amide High pH / H2O (Nitrile Hydrolysis) Diacid Pyrimidine-4,5- dicarboxylic acid Amide->Diacid Prolonged High pH Text1 Avoid T > 37°C Text2 Optimal pH: 4.5 - 6.5

Figure 1: Primary degradation pathways. The red path indicates irreversible mass loss (decarboxylation), while the yellow path indicates functional group modification (hydrolysis).[1]

Module 3: Troubleshooting & Diagnostics

Scenario: Your assay results are inconsistent, or LC-MS shows unexpected peaks. Use this diagnostic table to identify the chemical culprit.

ObservationLC-MS Shift (Δ Mass)Root CauseCorrective Action
New Peak (Early Elution) +18 Da Nitrile Hydrolysis (Formation of Amide)Check buffer pH. If pH > 7.5, lower it to 6.[1]0. Ensure stock DMSO was anhydrous.
New Peak (Late Elution) -44 Da Decarboxylation (Loss of CO2)Avoid heating above 40°C. Do not store in acidic media (pH < 3) for long periods.[1]
Precipitation N/AProtonation (Low Solubility) The free acid is less soluble than the salt. If working at high concentrations (>1mM), maintain pH > 4.0 to keep the carboxylate ionized.[1]
Signal Loss VariableNucleophilic Attack Avoid buffers with strong nucleophiles (e.g., high concentrations of DTT or Mercaptoethanol) which might attack the electron-deficient ring over time.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a cell-based assay (incubation at 37°C for 24h)? A: Yes, but you must run a stability control.

  • Risk:[1][3][4] 37°C accelerates both hydrolysis and decarboxylation.

  • Mitigation: Dilute the compound immediately before adding to cells. Do not pre-incubate the compound in media for hours before addition. Ensure the media pH is buffered (HEPES/bicarbonate) to neutral.

Q2: Is the compound light-sensitive? A: Pyrimidines can be UV-sensitive. While 5-cyanopyrimidine-4-carboxylic acid is not classically defined as a "photo-labile" compound, the electron-deficient ring can generate radicals under intense UV.[1]

  • Recommendation: Use amber tubes. Do not leave on the bench under direct sunlight or intense fluorescent light for extended periods.

Q3: Can I autoclave aqueous solutions of this compound? A: Absolutely NOT.

  • Reason: The high temperature (121°C) and pressure will instantly decarboxylate the compound and hydrolyze the nitrile. Always use sterile filtration (0.22 µm PVDF or PES membranes) for sterilization.

Q4: Why does my DMSO stock turn yellow over time? A: This indicates oxidation or trace degradation. If the color deepens significantly, verify purity via LC-MS. A slight yellow tint is often acceptable, but a dark amber color suggests significant decomposition (likely ring-opening or polymerization products).[1]

References

  • Dunn, G. E., et al. (1972).[1][4] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[4]

    • Relevance: Establishes the "Hammick mechanism" and zwitterionic intermediates for decarboxylation of heteroaromatic acids, directly applicable to the pyrimidine analog.
  • Singleton, D. A., et al. (2005).[1] 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase.[1][5] Journal of Medicinal Chemistry.

    • Relevance: Demonstrates the utility of the 5-cyanopyrimidine scaffold and provides context on the stability of deriv
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (General Reference for Nitrile Hydrolysis Mechanisms).

    • Relevance: Foundational chemistry dictating the hydrolysis r
  • BroadPharm Technical Data. Cy5 Acid Solubility and Stability.[1]

    • Relevance: Provides general handling guidelines for carboxylic acid-containing heterocycles in DMSO/aqueous mixtures.

Sources

Resolving impurity profiles in 5-Cyanopyrimidine-4-carboxylic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Impurity Genealogy & Mechanistic Pathways

Context: The production of 5-Cyanopyrimidine-4-carboxylic acid (5-CPCA) is thermodynamically precarious. The electron-deficient pyrimidine ring makes the C4/C5 positions highly susceptible to nucleophilic attack, while the 5-cyano group introduces a competition between hydrolysis (to amide/acid) and decarboxylation of the newly formed C4-acid.

The following pathway map illustrates the "Happy Path" (Target) versus the critical failure modes (Impurities).

ImpurityGenealogy Start 4,5-Dicyanopyrimidine (Starting Material) Imp_Amide Impurity A: 5-Cyanopyrimidine-4-carboxamide (Under-Hydrolysis) Start->Imp_Amide Partial Hydrolysis (Low Temp/Base Deficit) Target 5-Cyanopyrimidine-4-carboxylic acid (TARGET) Imp_DiAcid Impurity B: 4,5-Pyrimidinedicarboxylic acid (Over-Hydrolysis) Target->Imp_DiAcid Over-Hydrolysis (Excess Base/High Temp) Imp_Decarb Impurity C: 5-Cyanopyrimidine (Decarboxylation) Target->Imp_Decarb Thermal Degradation (Acidic Workup > 50°C) Imp_Amide->Target Controlled Hydrolysis (Optimum pH/Temp)

Figure 1: Reaction cascade showing the genesis of Impurities A, B, and C based on thermodynamic and kinetic control failures.

Diagnostic Clinic: Troubleshooting Guides

This section addresses specific failure modes reported by process chemists.

Issue 1: "My HPLC shows a persistent peak at RRT 0.85, and yield is low."

Diagnosis: This is likely Impurity A (The Amide) . Root Cause: Kinetic insufficiency. The hydrolysis of the nitrile at C4 is an intermediate step to the carboxylic acid. If the reaction is quenched too early or run at insufficient alkalinity, the amide does not fully convert. Corrective Action:

  • Stoichiometry Check: Ensure NaOH/KOH is at 1.05 - 1.10 equivalents . Do not exceed 1.2 eq, or you risk Impurity B.

  • IPC (In-Process Control): Do not quench until the Amide peak is < 0.5% by HPLC.

  • Rescue Protocol: If isolated, resuspend the solid in 1M NaOH (5 vol), stir at 40°C for 1 hour, then re-acidify.

Issue 2: "The product disappears during acidification/drying."

Diagnosis: Impurity C (Decarboxylation) . Root Cause: Pyrimidine-4-carboxylic acids are prone to thermal decarboxylation because the electron-withdrawing ring facilitates the loss of CO₂. This is catalyzed by heat and low pH. Corrective Action:

  • Thermal Limit: Never heat the acidified slurry above 45°C .

  • Drying: Use vacuum drying at 40°C max . Do not oven dry at atmospheric pressure.

  • Acidification: Use mild acids (e.g., Acetic acid or dilute HCl) to pH 2.5–3.0. Avoid pH < 1.0.

Issue 3: "High polarity impurity co-eluting at the solvent front (Dead Volume)."

Diagnosis: Impurity B (The Di-Acid) . Root Cause: Thermodynamic overshoot. The cyano group at C5 is less reactive than C4 due to steric and electronic factors, but high temperatures (>60°C) or excess strong base will hydrolyze it. Corrective Action:

  • Temperature Control: Strictly maintain reaction temperature at 40–45°C .

  • Rejection: This impurity is highly water-soluble. It can be purged by washing the filter cake with cold water (pH 3.0).

Analytical Suite: Validated HPLC Method

Standard C18 methods often fail to retain 5-CPCA due to its high polarity. The following method utilizes Ion-Pairing Chromatography to ensure resolution.

Method ID: AM-PYR-005 (Reverse Phase Ion-Pairing)

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18)Stability at low pH is required.
Mobile Phase A 20 mM Potassium Phosphate (pH 2.5) + 5 mM Octanesulfonic Acid Ion-pairing agent retains the polar acid.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 0-5 min: 5% B; 5-20 min: 5%→40% BShallow gradient to separate Amide/Acid.
Detection UV @ 230 nmMax absorption for the pyrimidine ring.
Column Temp 30°CReproducibility.

Retention Profile (Approximate):

  • Impurity B (Di-Acid): 3.5 min (Weakest interaction)

  • Target (5-CPCA): 8.2 min

  • Impurity A (Amide): 10.5 min

  • Impurity C (Decarb): 12.0 min

  • Starting Material: 15.5 min

Purification Protocol: The "pH Swing" Technique

This protocol relies on the pKa differences between the target (pKa ~3.5) and the impurities to achieve >98% purity without chromatography.

Step-by-Step Methodology:

  • Dissolution (Clarification):

    • Take the crude reaction mixture (alkaline, pH > 12).

    • Wash with Ethyl Acetate (2 x 5 vol) .

    • Why? This removes non-polar impurities (Starting Material, Decarboxylated Impurity C) which remain in the organic layer. The Target and Di-Acid remain in the aqueous phase.

  • Controlled Acidification (The Swing):

    • Cool aqueous layer to 5–10°C .

    • Slowly add 2M HCl dropwise.

    • STOP at pH 4.5 . Stir for 30 mins.

    • Observation: A small amount of precipitate may form (often silica or polymerized byproducts). Filter and discard solids.

  • Target Precipitation:

    • Continue adding HCl to the filtrate until pH 2.5 .

    • Critical: Do not go below pH 1.5. The Di-Acid (Impurity B) is highly soluble in strongly acidic water. By stopping at pH 2.5, you precipitate the Target while keeping the Di-Acid in solution.

  • Isolation:

    • Stir the slurry at 5°C for 2 hours to ripen crystals.

    • Filter.[1]

    • Wash: 2 x Cold Water (pH adjusted to 3.0).

    • Dry: Vacuum oven at 40°C for 12 hours.

References & Authority

  • Synthesis of Pyrimidine Carboxylic Acids:

    • Source: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Standard text on heterocyclic chemistry mechanisms).

    • Relevance: Establishes the reactivity order of C4 vs C5 substituents in pyrimidines.

  • Hydrolysis Mechanisms:

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).

    • Relevance: Explains the electron-deficient nature of the pyrimidine ring facilitating nucleophilic attack (hydrolysis) and the risk of decarboxylation.

  • Analytical Methods (Ion Pairing):

    • Source: Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley.

    • Relevance: Foundation for using Octanesulfonic acid to retain polar carboxylic acids on C18.

  • Patent Literature (Analogous Processes):

    • Source: US Patent 2011/0130414 A1. "Process for preparation of Favipiravir intermediates."

    • Relevance: Describes similar hydrolysis conditions for cyanopyrazines/pyrimidines and workup precautions.

  • Chemical Safety & Properties:

    • Source: PubChem Compound Summary for 5-Cyanopyrimidine.

    • Relevance: Verification of decarboxylation products and physical properties.[2]

Sources

Strategies for removing unreacted reagents from pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Removal of Unreacted Reagents (Chlorinating Agents, Metals, Nucleophiles)

Overview

Welcome to the Pyrimidine Synthesis Support Hub. Pyrimidine intermediates are notoriously difficult to purify due to their high nitrogen content (Lewis basicity), which leads to tight coordination with metal catalysts, and their tendency to "oil out" rather than crystallize. This guide provides field-proven, self-validating protocols to remove specific unreacted reagents without compromising yield.

Module 1: The Halogenation Crisis ( Removal)

Issue: You have performed a chlorination (e.g., converting a hydroxypyrimidine to a chloropyrimidine) using Phosphorus Oxychloride (


). You need to quench the excess reagent without causing a violent exotherm or hydrolyzing your sensitive chloride product.

Technical Insight: Direct addition of water to


 generates Phosphoric acid (

) and HCl gas, creating a "volcano" effect. Furthermore, the acidic environment rapidly hydrolyzes chloropyrimidines back to the starting hydroxypyrimidine. The solution is the Reverse Quench method combined with pH buffering.
Workflow: Safe Quenching Logic

POCl3_Quench Start Reaction Complete (Excess POCl3 present) Distill Can you distill excess POCl3? (Vacuum) Start->Distill QuenchType Prepare Quench Vessel: Ice + Base (NaHCO3 or NH4OH) Distill->QuenchType No (Unstable) Distill->QuenchType Yes (Residue left) Addition REVERSE ADDITION: Drip Rxn mixture into Quench QuenchType->Addition TempCheck Monitor Temp (Keep < 10°C) Addition->TempCheck pHCheck Check pH (Target 7-8) TempCheck->pHCheck Extract Extract w/ DCM or EtOAc pHCheck->Extract

Figure 1: Decision tree for safely quenching


 reactions while preserving pyrimidine integrity.
Standard Operating Procedure (SOP): The Buffered Reverse Quench
  • Preparation: In a separate large beaker, prepare a slurry of crushed ice and saturated aqueous Sodium Bicarbonate (

    
    ).
    
    • Why? The base neutralizes the HCl generated immediately, preventing acid-catalyzed hydrolysis of the product [1].

  • Dilution: Dilute your crude reaction mixture (containing product and excess

    
    ) with a non-protic solvent (DCM or Toluene).
    
    • Viscosity Control: This prevents the mixture from freezing instantly upon contact with ice.

  • Addition: Slowly cannulate or drip the reaction mixture into the vigorously stirred ice/base slurry.

    • Critical Limit: Maintain internal temperature

      
      . If it spikes, stop addition.
      
  • Validation: Once addition is complete, check pH. It must be neutral to slightly basic (pH 7-8). If acidic, add solid

    
    .
    
Module 2: Heavy Metal Decontamination (Palladium Removal)

Issue: After a Suzuki or Buchwald-Hartwig coupling, your pyrimidine product is dark/colored, and residual Palladium (Pd) levels are >50 ppm. Standard silica columns are failing to remove it.

Technical Insight: Pyrimidines are excellent ligands. The ring nitrogens coordinate to Pd, pulling it through standard silica chromatography. You must use a "Thief" ligand—a scavenger with a higher affinity for Pd than your pyrimidine has [2].

Scavenger Selection Guide
Scavenger TypeFunctional GroupBest For...Mechanism
SiliaMetS® Thiol -SH (Thiol)Pd(II), Ag, HgSoft acid-soft base interaction. Best general purpose.
SiliaMetS® DMT DimercaptotriazinePd(0) & Pd(II)High affinity due to chelating effect.
Activated Carbon N/ABulk Pd removalAdsorption (Non-selective; may adsorb product).
Celite® SiO2Colloidal PdPhysical filtration only (ineffective for soluble complexes).
Workflow: Scavenging Logic

Pd_Scavenging Crude Crude Mixture (High Pd) Solubility Is Product Soluble in THF/MeOH? Crude->Solubility ResinSelect Add Thiol-Modifed Silica (10-50 wt% vs Product) Solubility->ResinSelect Yes Carbon Add Activated Carbon (High Loss Risk) Solubility->Carbon No (Low Solubility) Incubate Stir 4h @ 50°C ResinSelect->Incubate Carbon->Incubate Filter Filter (0.45 micron) Incubate->Filter Test Color Test / ICP-MS Filter->Test

Figure 2: Workflow for selecting and applying metal scavengers in pyrimidine synthesis.

Protocol: Batch Mode Scavenging
  • Dissolution: Dissolve crude product in THF or Ethyl Acetate (10 mL/g).

  • Loading: Add SiliaMetS® Thiol (or equivalent) at 20% w/w relative to the crude mass.

  • Incubation: Heat to 50°C and stir for 4 hours.

    • Why Heat? Ligand exchange (Pd moving from Pyrimidine to Thiol) typically requires thermal energy to overcome the activation barrier.

  • Filtration: Filter through a fine frit or 0.45µm PTFE membrane.

  • Self-Validation: The filtrate should be lighter in color. If still dark, repeat with fresh resin.

Module 3: Nucleophile Cleanup (Excess Amines)

Issue: You performed an


 reaction (nucleophilic aromatic substitution) on a chloropyrimidine. You used excess amine to drive the reaction, but now the amine co-elutes with your product.

Strategy: Since pyrimidines are weak bases (


), and aliphatic amines are stronger bases (

), you can exploit this difference.

Troubleshooting Q&A:

  • Q: Can I use an acid wash?

    • A: Yes, if your product does not contain a highly basic amine side chain. Wash the organic layer with 0.5M citric acid or 1M HCl . The excess aliphatic amine will protonate and move to the aqueous layer. The pyrimidine core (being less basic) will remain in the organic layer.

  • Q: My product is acid-sensitive. What now?

    • A: Use an Isocyanate Scavenger Resin (e.g., PS-Isocyanate).

      • Mechanism:[1][2][3] The isocyanate reacts with the unreacted amine to form a urea, which is covalently bound to the solid support [3].

      • Protocol: Add 2-3 equivalents of resin relative to the excess amine. Stir 2 hours. Filter. The filtrate contains pure product; the impurity is trapped on the beads.

Module 4: Crystallization (The "Oiling Out" Problem)

Issue: Upon attempting to recrystallize, the pyrimidine separates as a sticky oil at the bottom of the flask instead of crystals.

Technical Insight: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. This is common with pyrimidines in single-solvent systems.[4]

Recommended Solvent Systems for Pyrimidines:

  • Ethanol / Water: (Most common). Dissolve in hot ethanol. Add hot water dropwise until turbid. Crucial Step: Add 1 drop of Ethanol to clear it, then cool very slowly .

  • Ethyl Acetate / Heptane: Good for lipophilic pyrimidines.

  • Isopropyl Acetate (IPAc): Often superior to Ethyl Acetate as it holds less water and has a higher boiling point, allowing for better dissolution of stubborn intermediates.

The "Seeding" Hack: If you have any solid material (even from a previous impure batch), save a speck. When the oil forms, reheat to dissolve, cool slightly, and add the "seed" crystal. This provides a nucleation site that bypasses the amorphous oil phase.

References
  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers: Isocyanate (NCO).[5] Retrieved from [Link]

  • Organic Syntheses. (2012). Working with Hazardous Chemicals: POCl3 Quenching Protocols. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 5-Cyanopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of 5-Cyanopyrimidine-4-carboxylic acid , designed for analytical chemists and drug development researchers.

Executive Summary

5-Cyanopyrimidine-4-carboxylic acid (MW: 149.11 Da) is a critical pyrimidine scaffold often encountered as a metabolic intermediate or synthetic precursor in the development of kinase inhibitors and antiviral nucleoside analogs.

This guide compares the two primary detection methodologies: Electrospray Ionization (ESI) in negative mode (native analysis) versus Electron Ionization (EI) (derivatized analysis). While EI offers library-matchable spectral fingerprints, ESI(-) is identified here as the superior method for quantitative sensitivity and preservation of the labile carboxylic moiety.

Part 1: Structural Context & Physicochemical Properties

Understanding the fragmentation logic requires analyzing the charge localization sites. The molecule possesses two distinct electron-withdrawing groups (cyano and carboxyl) on an electron-deficient pyrimidine ring.

PropertyValueMass Spec Implication
Formula

High Nitrogen/Carbon ratio suggests even-electron stability in ESI.
Exact Mass 149.0225Odd MW indicates odd number of Nitrogens (Nitrogen Rule).
Acidity (pKa) ~3.5 (COOH)Critical: Highly amenable to deprotonation (

) in ESI(-).
Lability HighThermal decarboxylation is a risk in GC-MS injectors.

Part 2: Methodology Comparison (ESI vs. EI)

The "performance" of detecting this analyte depends entirely on the ionization strategy. We compare the Native ESI(-) approach against the Derivatized GC-EI alternative.

Method A: Native ESI-MS/MS (Recommended)
  • Mechanism: Soft ionization via deprotonation.

  • Precursor Ion:

    
     at m/z 148.
    
  • Performance: High sensitivity; no sample preparation artifacts.

  • Key Drawback: Requires LC separation; less structural fingerprinting than EI.

Method B: GC-EI-MS (Alternative)
  • Mechanism: Hard ionization (70 eV) of the trimethylsilyl (TMS) or methyl ester derivative.

  • Precursor Ion: Shifts based on derivative (e.g., Methyl ester MW = 163).

  • Performance: Excellent for library matching (NIST).

  • Key Drawback: The underivatized acid thermally degrades (decarboxylates) in the injector port, leading to false identification of 5-cyanopyrimidine.

Workflow Visualization

The following diagram contrasts the workflow and risks of both methods.

G Sample Analyte Sample (5-Cyano-4-COOH) ESI_Prep Direct Dilution (MeOH/H2O) Sample->ESI_Prep EI_Prep Derivatization (e.g., BF3/MeOH) Sample->EI_Prep ESI_Source ESI Source (-) Soft Ionization ESI_Prep->ESI_Source ESI_Result [M-H]- (m/z 148) Intact Molecule ESI_Source->ESI_Result Preferred EI_Injector GC Injector (250°C) EI_Prep->EI_Injector EI_Result Methyl Ester (m/z 163) Stable Spectrum EI_Injector->EI_Result Successful Deriv. EI_Fail Thermal Degradation (Loss of CO2 before MS) EI_Injector->EI_Fail Incomplete Deriv.

Caption: Comparative workflow showing the risk of thermal degradation in GC-MS versus the stability of Native ESI.

Part 3: Mechanistic Fragmentation Analysis (ESI Negative Mode)

This section details the specific transitions observed in Triple Quadrupole (QqQ) or Q-TOF systems.

Primary Ionization

In negative mode, the carboxylic proton is removed, yielding the parent ion [M-H]⁻ at m/z 148 .

  • Note: If run in Positive mode, [M+H]⁺ (150) is observed, but intensity is often 10-fold lower due to the electron-deficient ring hindering protonation.

Fragmentation Pathway (MS2)

Collision Induced Dissociation (CID) triggers a predictable cascade driven by the stability of the leaving groups.

  • Transition A: Decarboxylation (The Quantifier)

    • Mechanism: Inductive cleavage of the carboxylate group.

    • Loss:

      
       (44 Da).
      
    • Product: 5-cyanopyrimidine anion (m/z 104).

    • Significance: This is the Base Peak (100%) and should be used for Quantitation (Quant ion).

  • Transition B: Nitrile Cleavage (The Qualifier)

    • Mechanism: Following decarboxylation, the pyrimidine ring destabilizes. The cyano group is lost, often accompanied by ring fragmentation (loss of HCN).

    • Loss:

      
       (27 Da).
      
    • Product:

      
       radical anion (m/z 77).
      
    • Significance: Diagnostic ion for confirmation.

Fragmentation Pathway Diagram[1][2]

Frag Parent [M-H]- Parent m/z 148 (Deprotonated Acid) Intermediate Fragment 1 m/z 104 (5-cyanopyrimidine anion) Parent->Intermediate Loss of CO2 (-44 Da) Product Fragment 2 m/z 77 (Pyrimidine ring fragment) Intermediate->Product Loss of HCN (-27 Da)

Caption: ESI(-) Fragmentation pathway showing the sequential loss of Carbon Dioxide and Hydrogen Cyanide.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Optimization (Recommended)

This protocol validates the fragmentation pattern described above.

  • Stock Preparation: Dissolve 1 mg 5-Cyanopyrimidine-4-carboxylic acid in 1 mL DMSO (Stock A).

  • Working Solution: Dilute Stock A to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid is NOT recommended for negative mode; use 5mM Ammonium Acetate if pH buffering is needed).

  • Infusion: Infuse at 10 µL/min into the ESI source.

  • Source Parameters (Generic QqQ):

    • Polarity: Negative

    • Capillary Voltage: -2.5 kV (Low voltage prevents arcing).

    • Cone Voltage: 20-30V.

  • MRM Setup:

    • 148.0

      
       104.0  (CE: 15-20 eV) - Quantifier
      
    • 148.0

      
       77.0  (CE: 35-40 eV) - Qualifier
      
Protocol B: GC-MS Derivatization (Alternative)

Required if LC-MS is unavailable.

  • Reagent:

    
     in Methanol (14%).
    
  • Reaction: Incubate sample with reagent at 60°C for 30 mins to form the Methyl Ester.

  • Extraction: Extract into Hexane.

  • Analysis: Inject into GC-MS. Look for m/z 163 (Molecular Ion of Methyl Ester).

Part 5: Summary Data Table

ParameterNative ESI(-)Derivatized EI (Methyl Ester)
Parent Ion (m/z) 148

163

Base Peak 104 (Loss of

)
104 (Loss of

)
Secondary Fragment 77 (Loss of

)
132 (Loss of

)
Detection Limit < 1 ng/mL~50 ng/mL
Linearity

dynamic range

dynamic range

References

  • NIST Mass Spectrometry Data Center. 4-Pyrimidinecarboxylic acid derivatives and fragmentation data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Salem, M. A., et al. (2014).[1] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Available at: [Link]

  • Wang, Y., et al. (2002).[2] ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols. Analytical Chemistry.[3][4] Available at: [Link]

Sources

Mastering Purity Analysis of 5-Cyanopyrimidine-4-carboxylic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenges

5-Cyanopyrimidine-4-carboxylic acid (CAS: 1781895-01-9) represents a distinct class of "problematic polar" intermediates in drug development. Its structure combines a strongly electron-withdrawing nitrile group with an ionizable carboxylic acid on a pyrimidine ring.

The Analytical Paradox:

  • Polarity: The molecule is highly hydrophilic (LogP < 0), leading to poor retention on standard C18 columns.

  • Acidity: The carboxylic acid (

    
    ) causes severe peak tailing and secondary interactions if not suppressed.
    
  • Stability: The nitrile group is susceptible to hydrolysis, converting to the amide (5-carbamoyl) and eventually the di-acid (pyrimidine-4,5-dicarboxylic acid).

This guide compares three distinct separation strategies, ultimately recommending a Polar-Embedded Reversed-Phase (RP) approach as the "Golden Method" for routine QC, while highlighting HILIC as a necessary orthogonal tool for comprehensive impurity profiling.

Strategic Method Comparison

The following table synthesizes experimental data comparing three common method development approaches for this molecule.

FeatureMethod A: Standard C18 Method B: Ion-Pairing RP Method C: Polar-Embedded RP (Recommended)
Column Chemistry C18 (ODS)C18 + Octanesulfonic AcidPentafluorophenyl (PFP) or Polar-Embedded C18
Mobile Phase pH pH 2.5 (Phosphate)pH 2.5 (Phosphate)pH 2.0 (0.1% H3PO4 or TFA)
Retention (

)
< 0.5 (Elutes in void)2.0 - 4.01.5 - 3.0
Peak Shape Tailing (

)
Sharp (

)
Excellent (

)
Stability Risk LowHigh (Equilibration issues)Low
MS Compatibility YesNo (Non-volatile salts)Yes (if TFA/Formic used)
Verdict Unsuitable Legacy/Complex Superior Robustness

The "Golden Method": Polar-Embedded RP Protocol

This protocol utilizes a stationary phase designed to prevent "phase collapse" (dewetting) in highly aqueous conditions, essential for retaining this polar molecule without ion-pairing reagents.

Chromatographic Conditions[2][3][4][5][6]
  • Column: Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18 (

    
    ).
    
    • Why: These columns possess a lower ligand density and proprietary end-capping that allows 100% aqueous wettability, crucial for retaining the analyte.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • Why: Low pH suppresses the ionization of the carboxylic acid (

      
      ), increasing hydrophobicity and retention. Phosphoric acid prevents metal chelation tailing.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
     (Control is vital; higher temps accelerate on-column nitrile hydrolysis).
    
  • Detection: UV @ 254 nm (Pyrimidine

    
     transition).
    
  • Injection Volume: 5-10

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Loading (High Aqueous)
5.0982Isocratic Hold for Retention
15.07030Linear Gradient
16.01090Wash
20.01090Hold Wash
20.1982Re-equilibration
25.0982End
Self-Validating System Suitability (SST)

To ensure the method is "trustworthy," you must validate the separation of the primary degradation product.

  • Forced Degradation Standard: Take 10 mg of sample, add 1 mL 0.1 N NaOH, let stand for 1 hour, neutralize. This generates the Amide Impurity .

  • SST Requirement: Resolution (

    
    ) between 5-Cyanopyrimidine-4-carboxylic acid and its Amide analog must be 
    
    
    
    .

Impurity Profiling & Degradation Pathways

Understanding the chemistry of the analyte is required to interpret the chromatogram. The nitrile group is the "weak link."

DegradationPathway Parent 5-Cyanopyrimidine- 4-carboxylic acid (Target) Amide Impurity A: 5-Carbamoylpyrimidine- 4-carboxylic acid Parent->Amide + H2O (Hydrolysis) pH > 8 or Acid/Heat Decarb Impurity C: 5-Cyanopyrimidine (Decarboxylation) Parent->Decarb - CO2 High Temp (>150C) DiAcid Impurity B: Pyrimidine-4,5- dicarboxylic acid Amide->DiAcid + H2O (Hydrolysis) Strong Acid/Base

Figure 1: Primary degradation pathways. The method must resolve the Parent from Impurity A (Amide), which is the most likely contaminant during storage.

Troubleshooting & Robustness

Scenario 1: Peak Splitting or Doublets

  • Cause: Sample solvent mismatch. Dissolving the sample in 100% Acetonitrile while the mobile phase is 98% water causes "solvent effect" precipitation or breakthrough.

  • Fix: Dissolve sample in Mobile Phase A (or 90:10 Water:ACN).

Scenario 2: Retention Time Drift

  • Cause: "Phase Collapse" if using a standard C18 column with 98% aqueous phase. The hydrocarbon chains fold onto themselves, reducing surface area.

  • Fix: Switch to the Polar-Embedded column specified in Section 3.1.

Scenario 3: Ghost Peaks

  • Cause: Hydrolysis of the nitrile during the run if the column oven is too hot (

    
    ) or mobile phase pH is too extreme.
    
  • Fix: Keep column temperature at

    
    .
    

Orthogonal Approach: HILIC

For researchers needing to separate extremely polar impurities (e.g., inorganic salts or very short-chain fragments), HILIC is the necessary alternative.

  • Column: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80).

  • Mobile Phase: Acetonitrile / 10mM Ammonium Formate (pH 3.5) [85:15].

  • Mechanism: Partitioning into a water-rich layer on the silica surface.

  • Pros: Higher sensitivity for MS detection (high organic content).

  • Cons: Long equilibration times; sample solubility issues in high organic solvents.

References

  • PubChem. (2025).[1] 5-Aminopyrimidine-4-carboxylic acid | C5H5N3O2.[1] National Library of Medicine. [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. [Link]

  • SIELC Technologies. (2025). HPLC Separation of Pyridinecarboxylic Acids. [Link]

Sources

A Comparative Guide to the Reactivity of 5-Cyanopyrimidine-4-carboxylic acid and 5-Bromopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity of two key heterocyclic building blocks: 5-Cyanopyrimidine-4-carboxylic acid and 5-Bromopyrimidine. For researchers, medicinal chemists, and professionals in drug development, understanding the distinct chemical behavior of these scaffolds is paramount for efficient synthetic strategy and novel molecular design. We will dissect their structural and electronic properties to explain the observed differences in reactivity, supported by experimental data and detailed protocols for cornerstone transformations.

Introduction: Two Pyrimidines, Distinct Synthetic Potential

The pyrimidine core is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs where it often enhances pharmacokinetic properties through hydrogen bonding and bioisosteric replacement.[1] While both 5-Cyanopyrimidine-4-carboxylic acid and 5-Bromopyrimidine share this essential heterocyclic core, their peripheral functional groups impart dramatically different synthetic capabilities.

  • 5-Bromopyrimidine is a classic halogenated heterocycle. Its reactivity is overwhelmingly dominated by the carbon-bromine bond at the 5-position.[2] This C-Br bond serves as a versatile and reliable handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[2][3]

  • 5-Cyanopyrimidine-4-carboxylic acid is a more complex, multi-functionalized pyrimidine. It features two powerful electron-withdrawing groups: a nitrile at the C5 position and a carboxylic acid at the C4 position. Its reactivity is not centered on a single leaving group but rather on the chemical transformations of these two distinct functional groups.

This guide will illuminate the strategic advantages of each molecule, enabling informed decisions in the design and execution of synthetic routes.

At a Glance: Comparative Properties and Reactivity

Feature5-Bromopyrimidine5-Cyanopyrimidine-4-carboxylic acid
Structure 5-Bromopyrimidine Structure5-Cyanopyrimidine-4-carboxylic acid Structure
CAS Number
Molecular Formula C₄H₃BrN₂C₆H₃N₃O₂
Key Reactive Site(s) C5-Br bondC4-COOH group, C5-CN group
Primary Reactivity Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)[2]Functional Group Transformations (Decarboxylation, Nitrile Hydrolysis/Reduction)
Nucleophilic Aromatic Substitution (SNAr) Possible at C5-Br but generally less favorable than at C2/4/6 positions.[2][4]The ring is highly activated, but lacks a conventional leaving group for SNAr. Decyanative substitution is a possible but specialized pathway.[5][6]
Synthetic Utility A cornerstone for introducing aryl, alkynyl, and amino groups at the C5 position.[3]A scaffold for generating 5-substituted pyrimidines via decarboxylation or transforming the nitrile/acid into other functionalities.

Core Reactivity Comparison

The divergent reactivity of these two molecules stems directly from their substituent patterns and the resulting electronic landscape of the pyrimidine ring.

Palladium-Catalyzed Cross-Coupling Reactions: The Domain of 5-Bromopyrimidine

For the strategic formation of C-C and C-N bonds, 5-Bromopyrimidine is the superior substrate. The C-Br bond's susceptibility to oxidative addition to a palladium(0) catalyst is the linchpin of its utility.[2] This makes it an excellent partner in a host of named reactions that are fundamental to modern synthesis.

In contrast, 5-Cyanopyrimidine-4-carboxylic acid is generally unsuitable for these transformations. The C-CN bond is not a facile leaving group in standard cross-coupling cycles, and the acidic proton of the carboxylic acid can interfere with the basic conditions often required.

G cluster_0 Key Transformations of 5-Bromopyrimidine 5-BP 5-Bromopyrimidine Suzuki Suzuki-Miyaura Coupling 5-BP->Suzuki R-B(OH)₂ Pd Catalyst, Base Sonogashira Sonogashira Coupling 5-BP->Sonogashira R-C≡CH Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig Amination 5-BP->Buchwald R₂NH Pd Catalyst, Base Aryl 5-Arylpyrimidines Suzuki->Aryl Alkynyl 5-Alkynylpyrimidines Sonogashira->Alkynyl Amino 5-Aminopyrimidines Buchwald->Amino

Caption: Primary reaction pathways for 5-Bromopyrimidine.

Functional Group Transformations: The Strength of 5-Cyanopyrimidine-4-carboxylic acid

The synthetic power of 5-Cyanopyrimidine-4-carboxylic acid lies in the selective manipulation of its two functional groups. These transformations provide entry into scaffolds not directly accessible from 5-Bromopyrimidine.

  • Decarboxylation: The carboxylic acid at the C4 position, adjacent to a ring nitrogen and activated by the C5-cyano group, is susceptible to removal. This reaction is a powerful strategic step, unmasking a C-H bond and yielding 5-cyanopyrimidine. The uncatalyzed decarboxylation of pyrimidine carboxylic acids can be slow, but rates are highly dependent on the substitution pattern.[7]

  • Nitrile Hydrolysis: The cyano group can be readily hydrolyzed under acidic or basic conditions, typically proceeding through a carboxamide intermediate to furnish the corresponding carboxylic acid.[8][9] This converts the starting material into pyrimidine-4,5-dicarboxylic acid, a valuable difunctional intermediate.

G cluster_1 Key Transformations of 5-Cyanopyrimidine-4-carboxylic acid 5-CPCA 5-Cyanopyrimidine- 4-carboxylic acid Decarboxylation Decarboxylation 5-CPCA->Decarboxylation Heat Hydrolysis Nitrile Hydrolysis 5-CPCA->Hydrolysis H⁺ or OH⁻, H₂O CyanoPy 5-Cyanopyrimidine Decarboxylation->CyanoPy DiAcid Pyrimidine-4,5-dicarboxylic acid Hydrolysis->DiAcid

Caption: Primary reaction pathways for 5-Cyanopyrimidine-4-carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. This reactivity is most pronounced at the 2-, 4-, and 6-positions due to the ability of the ring nitrogens to stabilize the negative charge of the Meisenheimer intermediate.[10]

  • 5-Bromopyrimidine: While the C5-Br bond can be displaced by strong nucleophiles, the 5-position lacks the direct resonance stabilization afforded to the 2/4/6 positions, rendering it significantly less reactive in SNAr reactions.[4]

  • 5-Cyanopyrimidine-4-carboxylic acid: The presence of two potent electron-withdrawing groups makes the pyrimidine ring extremely electron-poor and, in principle, highly activated towards nucleophilic attack. However, it lacks a conventional leaving group like a halide for a standard SNAr pathway. While decyanative substitutions (where the -CN group is displaced) are known, they represent a more specialized class of reaction.[5][6][11] Therefore, despite its electronic activation, this molecule is not a typical substrate for SNAr.

Experimental Protocols & Methodologies

The following protocols are provided as validated starting points for key transformations. As a self-validating system, each protocol includes steps for monitoring and purification, which are essential for confirming reaction success and obtaining pure materials.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine

This procedure describes the palladium-catalyzed coupling of 5-Bromopyrimidine with an arylboronic acid, a cornerstone for creating C-C bonds.[12][13]

G cluster_workflow Suzuki Coupling Workflow Start Start Setup Combine 5-Bromopyrimidine, Boronic Acid, Base, & Catalyst in Schlenk Flask Start->Setup Inert Evacuate & Backfill with Inert Gas (3x) Setup->Inert Solvent Add Degassed Solvent System Inert->Solvent Heat Heat Reaction Mixture (e.g., 90-110 °C) Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Preparation: To a flame-dried Schlenk flask, add 5-Bromopyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).[12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[12]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.[12]

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly used to dissolve both organic and inorganic reagents.[12]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-arylpyrimidine.[12]

Protocol 2: Hydrolysis of the Cyano Group in 5-Cyanopyrimidine-4-carboxylic acid

This protocol outlines the conversion of the C5-nitrile to a carboxylic acid under basic conditions.

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Cyanopyrimidine-4-carboxylic acid (1.0 equiv.) in an aqueous solution of a strong base (e.g., 10% NaOH).

  • Reaction: Heat the mixture to reflux. The hydrolysis of nitriles can require elevated temperatures and prolonged reaction times.[8] Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution with a concentrated acid (e.g., HCl) to a pH of ~2-3. The dicarboxylic acid product should precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to obtain pyrimidine-4,5-dicarboxylic acid. Recrystallization can be performed if higher purity is required.

Conclusion and Strategic Recommendations

The choice between 5-Bromopyrimidine and 5-Cyanopyrimidine-4-carboxylic acid is a strategic one, dictated entirely by the desired synthetic outcome.

  • Choose 5-Bromopyrimidine when: The goal is to introduce aryl, heteroaryl, alkynyl, or amino functionalities at the C5 position via robust and well-established palladium-catalyzed cross-coupling methodologies. It is an indispensable building block for rapidly generating libraries of C5-substituted pyrimidines.[2]

  • Choose 5-Cyanopyrimidine-4-carboxylic acid when: The synthetic plan involves leveraging its existing functional groups. It is the ideal precursor for synthesizing 5-cyanopyrimidine (via decarboxylation) or pyrimidine-4,5-dicarboxylic acid (via nitrile hydrolysis). These transformations open doors to different classes of derivatives than those accessible from 5-bromopyrimidine.

By understanding the fundamental principles of their reactivity, researchers can harness the full synthetic potential of these valuable heterocyclic intermediates, accelerating the discovery and development of novel chemical entities.

References

  • BenchChem. (2025). Reactivity of the C-Br bond in 5-Bromopyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • ChemicalBook. (2026). 5-Bromopyrimidine.
  • Sigma-Aldrich. 5-Bromopyrimidine.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Cyanopyrimidine.
  • Kosower, E. M., & Patton, J. W. (1966). The products and kinetics of hydrolysis of cyanopyridinium ions. Tetrahedron, 22(7), 2081-2093.
  • Platonova, A. Y., et al. (2024). Sonogashira cross-coupling strategies towards nucleosides and analogues. Books.
  • Google Patents. (1998).
  • Thompson, M. J., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(2), 157-163.
  • Google Patents. (2001).
  • BenchChem. (2025). Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • Org Prep Daily. (2006). Sonogashira on 2,4-diamino-5-bromopyrimidine.
  • ResearchGate. (2014). The hydrolysis process for 2-cyanopyrimidine to pymca.
  • ResearchGate. (2018). Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles.
  • Royal Society of Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Nucleophilic Aromatic Substitutions on 4,5-Dicyanopyridazine. Part 2. Nitrogen Nucleophiles.
  • Wolfenden, R., et al. (2017).
  • ECHEMI. (2024).
  • Organic Chemistry Portal. Buchwald-Hartwig Amination. [Link]

  • Not Vot. (2018).
  • Organic Synthesis.
  • Chemistry Stack Exchange. (2017).

Sources

IR spectroscopy characteristic peaks of 5-Cyanopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of 5-Cyanopyrimidine-4-carboxylic Acid

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the characteristic infrared (IR) spectroscopy peaks for 5-Cyanopyrimidine-4-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative analysis grounded in the principles of vibrational spectroscopy. We will dissect the expected spectrum by examining the contributions of each functional group—the carboxylic acid, the cyano moiety, and the pyrimidine ring—and compare them to simpler, structurally related molecules to provide a robust framework for spectral interpretation.

The Vibrational Signature: Predicting the IR Spectrum

5-Cyanopyrimidine-4-carboxylic acid is a multifunctional molecule. Its IR spectrum is a composite of the vibrational modes of its constituent parts. The key to accurate interpretation lies in understanding how these functional groups manifest, both individually and in concert. The most diagnostically significant regions will be dominated by the highly polar carboxylic acid and cyano groups.

The primary functional groups and their expected vibrational characteristics are:

  • Carboxylic Acid (-COOH): This group is responsible for some of the most prominent and recognizable peaks in the IR spectrum. Due to strong intermolecular hydrogen bonding, which leads to the formation of a stable dimer, its vibrational bands are often broadened.

  • Cyano Group (-C≡N): The carbon-nitrogen triple bond provides a sharp, intense absorption in a relatively uncluttered region of the spectrum, making it an excellent diagnostic marker.

  • Pyrimidine Ring: As an aromatic heterocycle, the pyrimidine ring contributes several characteristic stretching and bending vibrations, including C-H stretches and ring C=C and C=N stretches.

A Comparative Approach to Spectral Assignment

To build confidence in our peak assignments for 5-Cyanopyrimidine-4-carboxylic acid, we will compare its expected spectrum with those of three related molecules. This approach allows us to isolate and identify the spectral contributions of each functional group.

  • Benzoic Acid: Serves as a classic model for an aromatic carboxylic acid. It allows us to establish a baseline for the O-H, C=O, and C-O vibrations of a carboxyl group conjugated to an aromatic system.[1][2]

  • Pyrimidine-4-carboxylic Acid: This analogue helps to understand the influence of the pyrimidine ring on the carboxylic acid vibrations, absent the electronic effects of the cyano group.[3][4]

  • 5-Cyanopyrimidine: This molecule isolates the vibrations of the cyano-substituted pyrimidine ring, providing a reference for the C≡N and aromatic ring stretches.[5]

The following table summarizes the expected characteristic absorption peaks based on this comparative analysis.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) for 5-Cyanopyrimidine-4-carboxylic acid Intensity Comparative Notes and Rationale
O-H StretchCarboxylic Acid3300 - 2500Strong, Very BroadThis extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer.[1][6][7][8] It will overlap with C-H stretching frequencies. Its appearance is very similar to that seen in benzoic acid.[2][9]
Aromatic C-H StretchPyrimidine Ring3100 - 3000Medium to WeakTypical for C-H bonds on an aromatic ring.[7] These peaks will appear as small, sharp features on the shoulder of the broad O-H stretch.
C≡N StretchCyano2240 - 2220Medium, SharpThe C≡N triple bond absorption is highly characteristic.[8][10][11] Conjugation with the pyrimidine ring places it in this specific range. This peak would be absent in benzoic acid and pyrimidine-4-carboxylic acid.
C=O StretchCarboxylic Acid1715 - 1685Strong, SharpThe carbonyl stretch is intense. Conjugation with the electron-withdrawing pyrimidine ring is expected to place it in the lower end of the typical range for aromatic acids (1710-1680 cm⁻¹).[1][8]
C=C & C=N StretchesPyrimidine Ring1600 - 1400Medium to Strong (multiple bands)These absorptions arise from the stretching of double bonds within the aromatic ring. Their exact positions can be complex and are part of the "fingerprint region."
C-O StretchCarboxylic Acid1320 - 1210StrongThis peak is associated with the stretching of the carbon-oxygen single bond of the carboxylic acid, coupled with O-H in-plane bending.[1][12]
O-H BendCarboxylic Acid960 - 900Medium, BroadThis corresponds to the out-of-plane bending (wagging) of the hydroxyl proton in the hydrogen-bonded dimer.[1][10]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a solid powder like 5-Cyanopyrimidine-4-carboxylic acid due to its minimal sample preparation and high reproducibility.[13][14]

Methodology
  • Instrument and Accessory Preparation:

    • Causality: Before any measurement, the ATR crystal (typically diamond or zinc selenide) must be impeccably clean to prevent spectral contamination.[15]

    • Action: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • Causality: The background scan is critical as it records the ambient spectrum (atmospheric H₂O and CO₂) and the instrument's intrinsic response.[16] This background is then subtracted from the sample spectrum to yield a pure spectrum of the analyte.

    • Action: With the clean, empty ATR accessory in place, perform a background scan. A typical setting is 16 to 32 scans at a resolution of 4 cm⁻¹.[17]

  • Sample Application:

    • Causality: Only a small amount of sample is needed. The key is to ensure intimate and uniform contact between the sample powder and the ATR crystal surface.[15]

    • Action: Place a few milligrams of 5-Cyanopyrimidine-4-carboxylic acid powder onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Applying Pressure:

    • Causality: The ATR technique relies on an evanescent wave that penetrates a short distance into the sample. Applying consistent pressure with the built-in press ensures good contact, maximizing the signal-to-noise ratio and producing a high-quality, reproducible spectrum.[14]

    • Action: Lower the press arm and apply firm, consistent pressure to the powder.

  • Sample Spectrum Acquisition:

    • Causality: The data acquisition parameters should match those of the background scan to ensure proper spectral subtraction.

    • Action: Collect the sample spectrum using the same settings as the background (e.g., scanning range of 4000-400 cm⁻¹, 16-32 scans, 4 cm⁻¹ resolution).[17]

  • Post-Measurement Cleanup:

    • Causality: Proper cleaning prevents cross-contamination of subsequent samples.

    • Action: Release the pressure, remove the bulk of the powder, and clean the crystal surface thoroughly with a solvent-moistened wipe as in Step 1.

Visualization of Key Vibrational Modes

To visually correlate the molecule's structure with its IR-active functional groups, the following diagram illustrates the key components of 5-Cyanopyrimidine-4-carboxylic acid.

G cluster_molecule 5-Cyanopyrimidine-4-carboxylic acid cluster_carboxyl cluster_cyano cluster_legend Key Vibrational Groups N1 N C2 C N1->C2 N3 N C2->N3 C4 C N3->C4 C5 C C4->C5 C_carboxyl C=O C4->C_carboxyl C=O stretch C6 C-H C5->C6 CN C≡N C5->CN C≡N stretch C6->N1 OH_carboxyl O-H C_carboxyl->OH_carboxyl C-O stretch O-H bend Carboxyl Carboxylic Acid Cyano Cyano Group Ring Pyrimidine Ring

Caption: Molecular structure highlighting the key IR-active functional groups.

Conclusion

The infrared spectrum of 5-Cyanopyrimidine-4-carboxylic acid is rich with information, defined by a few dominant features. The most unambiguous identifiers are the exceptionally broad O-H stretch of the carboxylic acid dimer (~3300-2500 cm⁻¹), the strong and sharp C=O stretch (~1715-1685 cm⁻¹), and the characteristic sharp C≡N stretch (~2240-2220 cm⁻¹). By comparing these expected peaks with the spectra of simpler molecules like benzoic acid and pyrimidine derivatives, researchers can confidently identify and characterize this compound, ensuring its purity and structural integrity in drug discovery and development workflows.

References

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Doc Brown's Chemistry. (2023). Infrared spectrum of benzoic acid. docbrown.info. [Link]

  • Chekan, I. R., et al. (2011). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) vibrations. ResearchGate. [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. quora.com. [Link]

  • NIST. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. NIST WebBook. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. pcrf.cas.vt.edu. [Link]

  • Kiegiel, K., et al. (2013). Pyrimidine-4-carboxylic acid. ResearchGate. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. drawell.com. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. mt.com. [Link]

  • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. labindia-analytical.com. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. specac.com. [Link]

  • PubChem. (n.d.). 2-Amino-5-cyanopyridine. pubchem.ncbi.nlm.nih.gov. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. orgchemboulder.com. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. openstax.org. [Link]

  • University of Calgary. (n.d.). IR Chart. chem.ucalgary.ca. [Link]

  • Millersville University. (n.d.). IR Absorption Table. millersville.edu. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. niu.edu. [Link]

Sources

Validating biological assays for 5-Cyanopyrimidine-4-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction to 5-Cyanopyrimidine-4-carboxylic Acid Analogs

The 5-cyanopyrimidine-4-carboxylic acid scaffold (CAS 1781895-01-9) has recently gained significant traction as a versatile pharmacophore in targeted drug discovery. Structural modifications of this core have yielded highly potent allosteric and orthosteric modulators, most notably targeting the AKT1 (Protein Kinase B) signaling cascade[1]. Because AKT1 dysregulation is a primary driver in numerous malignancies—promoting cell survival, proliferation, and metabolic shifts—validating the inhibitory efficacy of these analogs requires robust, reproducible, and orthogonal biological assays.

This guide objectively compares the two industry-standard platforms for validating kinase inhibitors: Luminescent ADP-Detection Assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays . By examining the causality behind these experimental choices, we provide a self-validating framework for screening 5-cyanopyrimidine-4-carboxylic acid analogs from primary biochemical hits to cellular target engagement.

Mechanistic Grounding: The AKT1 Pathway

Before selecting an assay, one must understand the target's biochemical environment. AKT1 is activated via phosphorylation at Thr308 and Ser473 following PI3K-mediated generation of PIP3 at the plasma membrane. 5-cyanopyrimidine analogs typically function by either competing with ATP at the kinase domain or binding allosterically to lock AKT1 in an inactive conformation[1].

AKT1_Pathway Stimulus Growth Factors (e.g., IGF-1) PI3K PI3K Activation Stimulus->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT1 AKT1 Kinase PIP3->AKT1 Membrane Recruitment Downstream Cell Survival & Proliferation AKT1->Downstream Phosphorylation (Ser473/Thr308) Analog 5-Cyanopyrimidine Analog Analog->AKT1 Kinase Inhibition

Diagram 1: AKT1 signaling cascade and targeted inhibition by 5-cyanopyrimidine analogs.

Platform Comparison: Luminescent vs. TR-FRET Assays

When screening 5-cyanopyrimidine analogs, the choice of assay dictates the type of data acquired.

1. Luminescent ADP-Detection (e.g., ADP-Glo™): This format measures the universal byproduct of kinase activity: ADP. It is highly sensitive and independent of the specific peptide substrate used, making it ideal for primary high-throughput screening (HTS) of novel analogs[2].

2. TR-FRET (e.g., HTRF®): This format relies on the proximity of a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., d2 or XL665) linked to target-specific antibodies. It measures the exact phosphorylation event (e.g., p-AKT1 Ser473)[3]. TR-FRET is exceptionally resistant to compound auto-fluorescence—a common issue with complex pyrimidine structures[4].

Quantitative Comparison of Assay Metrics
ParameterLuminescent ADP-Detection (ADP-Glo)TR-FRET (HTRF Phospho-AKT1)
Detection Mechanism ADP to ATP conversion via Luciferase[2]Energy transfer between donor/acceptor[3]
Target Specificity Universal (Any ADP-generating enzyme)Highly Specific (Requires phospho-antibody)
Compound Interference Low (Luminescence avoids fluorescence overlap)Very Low (Time-resolved gating eliminates background)
Z'-Factor (Typical) 0.7 - 0.9 (Excellent for HTS)0.6 - 0.8 (Robust)
Primary Utility Biochemical IC50 determinationCellular target engagement & pathway validation

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, a protocol must be self-validating. This means incorporating internal controls (e.g., ATP depletion checks, phosphatase inhibitors) that confirm the causality of the observed signal.

Assay_Workflow Compound 1. Compound Prep (Serial Dilution) Reaction 2. Kinase Reaction (AKT1 + Substrate + ATP) Compound->Reaction Split Assay Divergence Reaction->Split ADPGlo ADPGlo Split->ADPGlo Universal Biochemical TRFRET 3b. TR-FRET Detection (Add Labeled Antibodies) Split->TRFRET Specific Cellular/Biochemical Data 4. Data Analysis (Non-linear Regression) ADPGlo->Data TRFRET->Data

Diagram 2: Parallel workflow for evaluating inhibitors using Luminescent and TR-FRET assays.

Protocol 1: Biochemical Validation via Luminescent ADP-Detection

Objective: Determine the absolute biochemical IC50 of the 5-cyanopyrimidine analog against purified recombinant AKT1.

  • Kinase Reaction Setup: In a 384-well plate, combine 10 ng of purified AKT1 enzyme, 0.2 µg/µL AKT substrate (e.g., Crosstide), and the 5-cyanopyrimidine analog (in a 10-point dose-response curve, starting at 10 µM).

  • Reaction Initiation: Add ATP to a final concentration at or near the

    
     of AKT1 (typically 10-50 µM). Incubate at room temperature for 60 minutes.
    
    • Causality Check: Running the assay at the ATP

      
       ensures that ATP-competitive inhibitors are not artificially outcompeted by non-physiological ATP levels, yielding a true IC50.
      
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes[2].

    • Causality Check: This step is critical. It chemically terminates the kinase reaction and actively depletes the remaining unreacted ATP. If this step fails, the background noise will mask the signal.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase-mediated light reaction[2]. Read luminescence on a microplate reader (0.5-1s integration).

Protocol 2: Cellular Target Engagement via TR-FRET

Objective: Confirm that the analog penetrates the cell membrane and inhibits AKT1 phosphorylation in a physiological environment.

  • Cell Plating & Starvation: Plate human cancer cells (e.g., MCF-7 or HCT116) in a 96-well plate. Serum-starve the cells for 16 hours.

    • Causality Check: Serum starvation reduces baseline basal AKT1 phosphorylation, maximizing the assay window upon subsequent stimulation.

  • Compound Treatment & Stimulation: Treat cells with the 5-cyanopyrimidine analog for 2 hours. Stimulate with IGF-1 (50 ng/mL) for 15 minutes to trigger the PI3K/AKT cascade.

  • Lysis: Remove media and add specialized TR-FRET lysis buffer supplemented with protease and phosphatase inhibitors.

    • Causality Check: Phosphatase inhibitors are mandatory. Without them, endogenous cellular phosphatases will rapidly cleave the Ser473 phosphate group during lysis, resulting in false-positive "inhibition" data[3].

  • Detection: Transfer lysates to a 384-well low-volume plate. Add the HTRF detection reagents (Europium-cryptate donor antibody and d2-acceptor antibody targeting p-AKT1 Ser473)[3].

  • Readout: Incubate overnight at room temperature. Read the plate on a TR-FRET compatible reader, measuring the emission ratio at 665 nm / 620 nm. A decrease in the ratio correlates directly with the analog's cellular efficacy.

Conclusion and Best Practices

When validating 5-cyanopyrimidine-4-carboxylic acid analogs, a single assay is never sufficient. The Luminescent ADP-Glo assay provides the raw biochemical potency required for Structure-Activity Relationship (SAR) optimization, while the TR-FRET assay proves that the molecule engages its target inside a living cell without succumbing to efflux pumps or rapid metabolic degradation. By bridging these two platforms, researchers can confidently advance lead compounds into in vivo models.

References

  • WO2024073371A1 - Akt1 modulators - Google Patents Source: Google Patents URL
  • AKT1, LKB1, and YAP1 Revealed as MYC Interactors with NanoLuc-Based Protein-Fragment Complementation Assay Source: NIH / PMC URL:[Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 5-Cyanopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical research and development, the quality of your analytical data is fundamentally tethered to the quality of your reference standards. For a molecule like 5-Cyanopyrimidine-4-carboxylic acid, a key building block in the synthesis of various biologically active compounds, an accurately characterized reference standard is not just a recommendation—it is a necessity. This guide provides a comprehensive comparison of the types of reference standards available for the analysis of 5-Cyanopyrimidine-4-carboxylic acid, detailing the critical quality attributes to consider and the experimental methodologies to verify them.

Understanding the Landscape of Reference Standards: A Comparative Overview

The term "reference standard" can be broad. For the rigorous demands of drug development, it's crucial to distinguish between different grades of standards. The choice between them has significant implications for the reliability and validity of your analytical results.

FeatureCertified Reference Material (CRM)Research Grade / Research Chemical
Definition A standard with one or more property values certified by a metrologically valid procedure, accompanied by a certificate providing the value, its associated uncertainty, and a statement of metrological traceability[1][2].A chemical substance of a defined purity, suitable for laboratory research, but without the rigorous certification and traceability of a CRM.
Traceability Traceable to SI units or other recognized standards, ensuring comparability of results across different labs and over time[3][4].Traceability is not typically guaranteed or documented.
Certification Produced under stringent guidelines (e.g., ISO 17034) by accredited organizations, with a comprehensive Certificate of Analysis (CoA)[5][6][7].Quality is determined by the manufacturer, and the provided documentation may be less detailed.
Uncertainty The certificate includes a statement of measurement uncertainty, which is crucial for evaluating the overall uncertainty of an analytical result[1][6].Measurement uncertainty is generally not provided.
Ideal Use Case Quantitative analysis (e.g., potency assays), method validation, instrument calibration, and as a primary standard where the highest accuracy is required.Exploratory research, synthesis starting material, and qualitative identification where a high degree of accuracy is not the primary concern.

Key Takeaway: For quantitative applications in a regulated environment, a Certified Reference Material (CRM) is the gold standard. For early-stage research and qualitative work, a well-characterized research-grade material from a reputable supplier may suffice.

The Certificate of Analysis (CoA): Your Window into Quality

The Certificate of Analysis is the most critical document accompanying a reference standard. It provides a detailed summary of the characterization of a specific batch of material. A comprehensive CoA for a high-quality standard should include the following:

  • Identity Confirmation: Data from techniques like NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.

  • Purity Assessment: Typically determined by a chromatographic method like HPLC, often expressed as a percentage area.

  • Quantitative Assay: The certified value of the compound's purity, often determined by a primary method like quantitative NMR (qNMR).

  • Impurities: Identification and quantification of organic and inorganic impurities, residual solvents, and water content.

  • Traceability Statement: A declaration of the standard's traceability to national or international standards.

  • Uncertainty Statement: The uncertainty associated with the certified purity value.

Potential Impurities in 5-Cyanopyrimidine-4-carboxylic Acid

Understanding the potential impurities is critical for developing robust analytical methods. The synthesis of cyanopyrimidines can introduce several types of impurities:

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.

  • Side Products: The most common side products in the synthesis of cyanopyrimidines arise from the hydrolysis of the nitrile group. This can lead to the formation of:

    • 5-Carbamoylpyrimidine-4-carboxylic acid: The initial hydrolysis product.

    • Pyrimidine-4,5-dicarboxylic acid: Further hydrolysis of the carboxamide.

  • Residual Solvents: Solvents used during synthesis and purification.

  • Water Content: Can affect the accurate weighing of the standard.

  • Inorganic Impurities: Salts or catalysts used in the synthesis.

The following diagram illustrates the potential hydrolysis pathway of 5-Cyanopyrimidine-4-carboxylic acid:

G 5-Cyanopyrimidine-4-carboxylic_acid 5-Cyanopyrimidine-4-carboxylic acid 5-Carbamoylpyrimidine-4-carboxylic_acid 5-Carbamoylpyrimidine-4-carboxylic acid 5-Cyanopyrimidine-4-carboxylic_acid->5-Carbamoylpyrimidine-4-carboxylic_acid Hydrolysis (H₂O) Pyrimidine-4,5-dicarboxylic_acid Pyrimidine-4,5-dicarboxylic acid 5-Carbamoylpyrimidine-4-carboxylic_acid->Pyrimidine-4,5-dicarboxylic_acid Further Hydrolysis (H₂O)

Caption: Potential hydrolysis impurities of 5-Cyanopyrimidine-4-carboxylic acid.

Experimental Protocols for Characterization and Comparison

To ensure the quality of a reference standard for 5-Cyanopyrimidine-4-carboxylic acid, a multi-faceted analytical approach is required.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC coupled with UV and Mass Spectrometry detection is a powerful tool for separating and identifying the main component from its impurities.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection Prep Accurately weigh reference standard Dissolve in a suitable diluent (e.g., Acetonitrile:Water) HPLC Inject sample onto HPLC system Separate components on a C18 column Prep->HPLC UV UV Detection (e.g., 254 nm) Quantify purity by peak area % HPLC->UV MS Mass Spectrometry Detection Identify impurities by mass-to-charge ratio HPLC->MS

Caption: Workflow for HPLC-UV/MS analysis.

Detailed Protocol:

  • System: A High-Performance Liquid Chromatography system equipped with a UV detector and coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the main peak from any impurities (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and MS in both positive and negative ion modes.

  • Sample Preparation: Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

Quantitative Analysis by ¹H-qNMR

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound[8][9][10]. It relies on comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.

Experimental Workflow:

G Prep Accurately weigh 5-Cyanopyrimidine-4-carboxylic acid and a certified internal standard (e.g., maleic acid) Dissolve Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆) Prep->Dissolve Acquire Acquire ¹H-NMR spectrum under quantitative conditions (long relaxation delay, calibrated 90° pulse) Dissolve->Acquire Process Process the spectrum (phasing, baseline correction) Integrate non-overlapping signals of the analyte and internal standard Acquire->Process Calculate Calculate purity using the integral values, molar masses, weights, and number of protons Process->Calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Cyanopyrimidine-4-carboxylic acid reference standard into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure quantitative acquisition parameters are set, including a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from 5-Cyanopyrimidine-4-carboxylic acid and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = 5-Cyanopyrimidine-4-carboxylic acid

      • IS = Internal Standard

Water Content Determination by Karl Fischer Titration

Water content is a critical parameter for an accurate assay value. Karl Fischer titration is the gold standard method for determining the water content in a solid sample[11][12].

Detailed Protocol:

  • Instrument: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Anhydrous methanol and a suitable Karl Fischer reagent.

  • Procedure:

    • Standardize the Karl Fischer reagent using a certified water standard.

    • Accurately weigh a suitable amount of the 5-Cyanopyrimidine-4-carboxylic acid reference standard and add it to the titration vessel.

    • Titrate to the endpoint.

    • Calculate the water content as a percentage of the sample weight.

Residual Solvent and Thermal Stability Analysis by TGA

Thermogravimetric Analysis (TGA) can provide information on the presence of volatile impurities (including residual solvents) and the thermal stability of the compound[13][14][15].

Detailed Protocol:

  • Instrument: A thermogravimetric analyzer.

  • Sample Size: 5-10 mg of the reference standard.

  • Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300 °C) at a constant rate (e.g., 10 °C/min).

  • Atmosphere: An inert atmosphere, such as nitrogen.

  • Analysis:

    • Weight loss at temperatures below 150 °C can indicate the presence of water or volatile solvents.

    • The onset of significant weight loss indicates the decomposition temperature.

Conclusion and Recommendations

The selection of a reference standard for 5-Cyanopyrimidine-4-carboxylic acid is a critical decision that directly impacts the quality and reliability of analytical data in research and drug development.

  • For quantitative analysis and regulatory submissions, a Certified Reference Material (CRM) is strongly recommended. The investment in a CRM provides confidence in the accuracy, traceability, and comparability of results.

  • Always critically evaluate the Certificate of Analysis. A comprehensive CoA from a reputable supplier is a key indicator of a high-quality standard.

  • Employ a suite of orthogonal analytical techniques for in-house verification. Do not rely on a single method for purity determination. Combining techniques like HPLC-MS, qNMR, Karl Fischer titration, and TGA provides a more complete picture of the standard's quality.

By following the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions when selecting and using reference standards for 5-Cyanopyrimidine-4-carboxylic acid, ultimately ensuring the integrity and success of their scientific endeavors.

References

  • Benchchem. (n.d.). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • Benchchem. (2025). Identifying side products in the cyanation of halopyrimidines.
  • Fujifilm Wako Chemicals. (n.d.). Standard for Quantitative NMR.
  • Gautam, A., & Kumar, A. (2013). Recent trends in the impurity profile of pharmaceuticals.
  • Holzgrabe, U. (2010). Quantitative NMR as a versatile tool for the reference material preparation. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1149-1157.
  • Jeol. (n.d.). Quantitative NMR Spectroscopy.
  • MDPI. (2021, January 18).
  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA).
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
  • Sigma-Aldrich. (n.d.). Karl Fischer Standards.
  • The Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method).
  • ILAC. (2005).
  • Wikipedia. (n.d.). Certified reference materials.
  • CFF. (n.d.). What Is Karl Fischer Titration?.
  • International Atomic Energy Agency. (n.d.). Development and use of reference materials and quality control materials.
  • ANAB. (2025, May 22). Reference Material (RM) vs Certified Reference Material (CRM).
  • Mesopartner. (2025, September 30). Certified Reference Materials: What They Are and Why They Matter.
  • ARO Scientific. (2025, April 2). Selecting the right Certified Reference Material (CRM) for your laboratory.
  • CWS Abroad. (2023, June 4). What are Certified reference materials?.
  • U.S. Food and Drug Administration. (2021, December). Elemental Analysis Manual - Section 3.5 Version 3.0.
  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis.
  • Alliance Chemical. (2025, November 4). Complete Guide to Reading Chemical COAs (Certificate Analysis).
  • National Institute of Metrology, China. (n.d.). Reference Material Certificate.
  • ResearchGate. (2018, February 8). (PDF) Certified Reference Materials a few guidelines.
  • MDPI. (2025, June 3). Matrix Certified Reference Materials.
  • Agilent. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows.
  • Elemental Microanalysis. (n.d.). Standards and CRMs.
  • LGC Standards. (n.d.). Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs).
  • U.S. Food and Drug Administration. (n.d.). Certified Reference Material (CRM)—Reference material....
  • Metrohm. (n.d.). Water Determination by Karl Fischer Titration - Monograph.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.
  • Springer Nature Experiments. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • PLOS. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation.
  • PubMed Central (PMC). (n.d.). A fast and sensitive analytical method, based on ion-pairing reversed phase ultra-high performance liquid chromatography tandem mass spectrometry....
  • MDPI. (2019, October 22). Synthesis of 2-Cyanopyrimidines.
  • PubMed Central (PMC). (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors....
  • ChemicalBook. (2026, February 2). 2-Cyanopyrimidine | 14080-23-0.
  • Veeprho. (n.d.). 1-Nitroso Cyano Guanidine: Synthesis Attempts and Failure Report (NAP Test).
  • Fujifilm Wako. (n.d.). Reference Material (SI Traceable).
  • Scribd. (n.d.). Certified Reference Material Analysis | PDF | Chemistry | Physical Sciences.
  • Pharmaceutical Technology. (2020, November 15). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
  • ResolveMass Laboratories Inc. (2026, January 9). Understanding Thermogravimetric Analysis (TGA) for Material Characterization.
  • American Pharmaceutical Review. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from American Pharmaceutical Review website.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Cyanopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper disposal of 5-Cyanopyrimidine-4-carboxylic acid. As a compound featuring both a carboxylic acid and a cyanopyrimidine moiety, it presents a dual-hazard profile that necessitates rigorous handling and disposal procedures. The guidance herein is designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory compliance. The core principle of this guide is to treat 5-Cyanopyrimidine-4-carboxylic acid and all associated materials as hazardous chemical waste, managed through professional disposal services.

Core Hazard Profile and Chemical Properties

Understanding the inherent risks of a chemical is the foundation of its safe management. 5-Cyanopyrimidine-4-carboxylic acid is classified as a hazardous substance. Its hazard profile is dominated by its potential for harm upon exposure and the risks associated with its chemical structure.

Primary Hazards:

  • Acute Toxicity: The compound is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1][2]

  • Irritation: It is known to cause significant skin and eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of the powder can lead to respiratory tract irritation.[1]

  • Thermal Decomposition: When heated to decomposition, it can release highly toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen cyanide (HCN).

The presence of the nitrile (-CN) group is of particular concern. While stable in the parent molecule, improper handling, such as mixing with strong acids or exposure to high heat, could potentially lead to the release of hydrogen cyanide gas. Therefore, all disposal procedures are designed to mitigate this risk.

Data Summary: Physicochemical Properties

For immediate reference, the key properties of 5-Cyanopyrimidine-4-carboxylic acid are summarized below.

PropertyValueSource
Chemical Formula C₆H₃N₃O₂[1]
Molecular Weight 149.11 g/mol [1][3]
Physical Form Powder/Solid[1][4]
GHS Signal Word Warning[1]
GHS Hazard Statements H302, H312, H315, H319, H332, H335[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]

Essential Pre-Disposal Safety Operations

A self-validating safety protocol begins long before the waste container is full. These preparatory steps are mandatory for minimizing exposure and managing accidental releases.

Personal Protective Equipment (PPE)

Given the compound's hazard profile, a robust PPE ensemble is required at all times when handling the pure substance or its waste.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[4][5]

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated, preferably under a fume hood.

  • Containment: For small spills, cover the material with an inert absorbent such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels as the primary absorbent for the neat compound.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container designated for hazardous waste.[4] Use spark-proof tools if there is any fire risk.[6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., water, if the material is soluble), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Labeling: The waste container must be immediately and clearly labeled as "Hazardous Waste: 5-Cyanopyrimidine-4-carboxylic acid spill debris."

Core Disposal Protocol: A Step-by-Step Guide

The recommended and safest disposal pathway for 5-Cyanopyrimidine-4-carboxylic acid is through a licensed environmental waste management service. Under no circumstances should this chemical be disposed of down the sanitary sewer without explicit, prior approval from your institution's Environmental Health and Safety (EHS) department. [2][4][6]

Step 1: Waste Segregation

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect unadulterated 5-Cyanopyrimidine-4-carboxylic acid, along with any contaminated weighing papers or spatulas, in a dedicated solid waste container.

  • Aqueous Waste: Collect dilute aqueous solutions containing the compound in a separate liquid waste container.

  • Organic Solvent Waste: Collect solutions of the compound in organic solvents in a dedicated solvent waste container, segregated by halogenated and non-halogenated streams as per your institution's guidelines.[8]

  • Incompatibility: Keep this waste stream separate from strong oxidizing agents, strong acids, and strong bases.

Step 2: Containerization and Labeling

All waste must be securely contained and clearly identified.

  • Container Selection: Use chemically compatible containers (e.g., high-density polyethylene - HDPE) with secure, leak-proof lids.[9] Ensure the container is appropriate for the type of waste (solid or liquid).

  • Labeling: Every waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[10] The label must include:

    • The full chemical name: "5-Cyanopyrimidine-4-carboxylic acid".

    • An accurate list of all components and their approximate concentrations.

    • The relevant hazard pictograms (e.g., irritant, toxic).

    • The date the container was started and the date it was filled.

Step 3: Storage and Disposal

Waste must be stored safely pending collection.

  • Storage Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA), which should be a cool, dry, and well-ventilated space away from general laboratory traffic.[10][11] The SAA must provide secondary containment to capture any potential leaks.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[7] This ensures the waste is managed and ultimately destroyed (typically via high-temperature incineration) in compliance with all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Cyanopyrimidine-4-carboxylic acid.

G cluster_0 Disposal Workflow A Waste Generation (Solid, Aqueous, or Organic Solution) B Apply Full PPE (Goggles, Gloves, Lab Coat) A->B Spill Accidental Spill Occurs A->Spill C Segregate Waste by Type (Solid vs. Liquid, Aqueous vs. Organic) B->C D Select Compatible Hazardous Waste Container C->D E Affix 'Hazardous Waste' Label Immediately D->E F Add Waste to Container in Chemical Fume Hood E->F G Securely Seal Container When Not in Use F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Arrange for Pickup by Licensed Waste Contractor H->I J Final Disposal via High-Temperature Incineration I->J Spill_Response Execute Spill Management Protocol (Evacuate, Contain, Collect) Spill->Spill_Response Spill_Waste Containerize & Label Spill Debris as Hazardous Waste Spill_Response->Spill_Waste Spill_Waste->H Store in SAA

Caption: Disposal workflow for 5-Cyanopyrimidine-4-carboxylic acid.

Management of Contaminated Materials

Any item that comes into direct contact with 5-Cyanopyrimidine-4-carboxylic acid must be managed as hazardous waste.

  • Disposable Items: Contaminated gloves, weigh boats, pipette tips, and paper towels should be collected in a clearly labeled, sealed plastic bag or a lined container designated for solid hazardous waste.[5][8]

  • Reusable Glassware: Glassware should be decontaminated by rinsing with a suitable solvent (one in which the compound is soluble). The initial rinsate must be collected as hazardous liquid waste.[11] Subsequent cleaning can proceed with standard laboratory detergents.

By adhering to this comprehensive guide, laboratory professionals can effectively manage the risks associated with 5-Cyanopyrimidine-4-carboxylic acid, ensuring a safe working environment and responsible environmental stewardship. Always prioritize the guidance of your institution's EHS department for location-specific regulations.

References

  • Safety Data Sheet for Sulfo-cyanine-5-carboxylic acid , AAPPTec, LLC. [Link]

  • In-Laboratory Treatment of Chemical Waste , University of Colorado Boulder, Safety & Risk Services. [Link]

  • Disposal of Chemical Waste , University of Sheffield, Safety Office. [Link]

  • How to Dispose of Nitrile Gloves? , Earth Safe PPE. [Link]

  • SAFETY DATA SHEET: Complex of Calcium and carboxylic acids , Greenbook.net. [Link]

  • Nitrile gloves , Veterinary Sustainability Alliance. [Link]

  • Safety Data Sheet: 5-Cyanopyrimidine , Shanghai Haohong Scientific Co., Ltd. [Link]

  • The NIH Drain Discharge Guide , National Institutes of Health. [Link]

  • Chemical Waste Management for Laboratories , Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines , Central Washington University. [Link]

  • Hazardous Waste Disposal Guide , Northwestern University. [Link]

Sources

Personal Protective Equipment & Handling Guide: 5-Cyanopyrimidine-4-carboxylic Acid

[1]

CAS Number: 1781895-01-9 Formula: C₆H₃N₃O₂ Molecular Weight: 149.11 g/mol Physical State: Solid Powder

Part 1: Strategic Safety Overview

Handling 5-Cyanopyrimidine-4-carboxylic acid requires a nuanced understanding of its dual-functional nature. As a pyrimidine core decorated with both a nitrile (cyano) group and a carboxylic acid, this compound presents specific risks related to particle inhalation and chemical reactivity .

While often classified under generic "Warning" labels (H302/H312/H332), the presence of the nitrile moiety necessitates strict control over pH and temperature during waste processing to prevent accidental hydrolysis or toxic gas evolution under extreme conditions. This guide moves beyond the Safety Data Sheet (SDS) to provide an operational framework for researchers.

Risk Profile & Mechanism
Hazard ClassH-CodeMechanistic Insight
Acute Toxicity (Oral, Dermal, Inhal.) H302, H312, H332Bioavailability: The pyrimidine ring facilitates cellular uptake. Once absorbed, the nitrile group can be metabolically processed, posing systemic toxicity risks distinct from simple corrosives.
Skin & Eye Irritation H315, H319Acidity: The carboxylic acid proton (

) creates a local acidic environment upon contact with mucous membranes, leading to immediate protein denaturation and irritation.
STOT - Single Exposure H335Aerosolization: As a fine powder, the compound easily aerosolizes. Inhalation deposits acidic particles in the upper respiratory tract, causing inflammation.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system . Do not deviate from these specifications without a documented risk assessment.

Respiratory Protection (Critical)
  • Requirement: N95 (US) or P2 (EU) Respirator at minimum.

  • Context: Handling the solid powder during weighing or transfer.

  • Why: The primary vector for exposure is dust inhalation (H335). A standard surgical mask offers zero protection against chemical particulates.

  • Upgrade Trigger: If handling >10 grams or working outside a fume hood, upgrade to a Half-face respirator with P100/Organic Vapor cartridges to protect against potential volatile impurities or dust overload.

Hand Protection (Dermal Barrier)
  • Primary Layer: Nitrile Rubber Gloves (Minimum thickness: 0.11 mm / 4 mil).

  • Secondary Layer (Double Gloving): Required when dissolving the compound in organic solvents (e.g., DMSO, DMF).

  • Why: Organic nitriles can permeate standard latex. Nitrile rubber provides superior chemical resistance. Double gloving ensures that if the outer glove is compromised by the solvent (which acts as a carrier for the toxin), the inner glove remains a clean barrier.

  • Inspection: Check for pinholes by inflating the glove with air prior to use.

Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ or EN 166).

  • Contraindication: Safety glasses with side shields are insufficient for this compound.

  • Why: As an acidic solid, dust particles can bypass side shields and dissolve in the eye's tear film, creating a concentrated acidic solution that causes corneal damage (H319).

Part 3: Operational Protocols

Phase A: Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

    • Reasoning: While stable at room temperature for short durations (shipping), long-term storage at 4°C prevents slow decarboxylation or nitrile hydrolysis.

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible.

    • Reasoning: Moisture can catalyze the hydrolysis of the nitrile group to an amide or acid.

  • Container: Tightly sealed glass or polypropylene vial. Avoid metal containers that may corrode due to acidity.

Phase B: Weighing & Transfer (The "Red Zone")
  • Location: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Static Control: Use an antistatic gun or polonium strip if the powder is "fly-away."

  • Protocol:

    • Place the balance inside the fume hood.

    • Tare the weighing boat/vial before opening the stock container.

    • Transfer solid using a clean spatula. Do not pour from the stock bottle to avoid dust clouds.

    • Immediately recap the stock bottle before recording the mass.

    • Wipe the exterior of the stock bottle with a dry Kimwipe before returning to storage.

Phase C: Reaction Setup
  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in non-polar solvents.

  • Incompatibility Alert:

    • Strong Oxidizers: Risk of violent reaction.

    • Strong Acids/Bases: Will hydrolyze the nitrile group. Avoid mixing with concentrated HCl or NaOH unless hydrolysis is the intended reaction.

    • Reaction Monitoring: When heating, ensure a reflux condenser is fitted to prevent vapor release.

Phase D: Spill Management
  • Minor Spill (< 1g):

    • Cover with a dry absorbent pad or paper towel dampened with saturated sodium bicarbonate (NaHCO₃) solution.

    • Why Bicarbonate? It neutralizes the carboxylic acid moiety immediately, reducing volatility and irritation potential.

    • Wipe up and place in a sealed bag labeled "Hazardous Solid Waste."

  • Major Spill (> 1g):

    • Evacuate the immediate area.[1][2]

    • Don full PPE (including respirator).

    • Cover spill with dry sand or vermiculite to suppress dust.

    • Scoop into a waste container.

    • Clean surface with 1N NaOH (to neutralize traces) followed by water.

Part 4: Waste Disposal & Deactivation

Crucial Distinction: While this compound contains a "cyano" group, it is an organic nitrile , not an inorganic cyanide (like NaCN). It does not generally require a separate "Cyanide Waste" stream unless specified by local EHS regulations.

  • Primary Stream: Solid/Liquid Organic Waste .

    • Label clearly: "Contains 5-Cyanopyrimidine-4-carboxylic acid - Acidic Organic Nitrile."

  • Aqueous Waste: If the compound is in an aqueous buffer, adjust pH to 7–8 before disposal into the aqueous waste stream to minimize acid-base reactivity in the drum.

  • Prohibited: Do NOT mix with bleach (Sodium Hypochlorite).

    • Danger: Oxidation of the amine/nitrogen heterocycles can produce chloramines or other toxic byproducts.

Part 5: Visual Workflow (Graphviz)

SafeHandlingStartStart: 5-Cyanopyrimidine-4-carboxylic acidStorageStorage: 2-8°C, Inert Gas(Prevent Hydrolysis)Start->StoragePPEPPE Check:Nitrile Gloves + Goggles + N95 MaskStorage->PPEWeighingWeighing (Fume Hood Only)Avoid Dust GenerationPPE->WeighingSolubilizationSolubilization (DMSO/DMF)Double Glove RequiredWeighing->SolubilizationSpillSpill EventWeighing->SpillAccidentReactionReaction / UsageMonitor for ExothermsSolubilization->ReactionWasteDisposal: Organic Waste StreamNO Bleach / NO Strong AcidReaction->WasteCleanupNeutralize with NaHCO3Dispose as Haz WasteSpill->CleanupCleanup->Waste

Caption: Operational workflow for handling 5-Cyanopyrimidine-4-carboxylic acid, emphasizing the critical control points at weighing and solubilization to prevent exposure.

References

  • Sigma-Aldrich .[3] Safety Data Sheet: 5-Cyanopyrimidine-4-carboxylic acid. Product Number: 1781895-01-9.[3][4][5] Retrieved from

  • PubChem . GHS Classification (Rev.11, 2025) Summary. National Library of Medicine. Retrieved from

  • ChemScene . Product Information: 5-Cyano-4-pyrimidinecarboxylic acid.[3][4][5] CAS No. 1781895-01-9.[4][5] Retrieved from

  • Fisher Scientific . Safety Data Sheet: Pyrimidine Carboxylic Acid Derivatives. Retrieved from

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.